molecular formula C5H9BN2O2 B1451516 (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid CAS No. 554453-76-8

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Cat. No.: B1451516
CAS No.: 554453-76-8
M. Wt: 139.95 g/mol
InChI Key: BDDKQPMDNDUVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a useful research compound. Its molecular formula is C5H9BN2O2 and its molecular weight is 139.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3-dimethylimidazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2/c1-4-7-3-5(6(9)10)8(4)2/h3,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDKQPMDNDUVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666190
Record name (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554453-76-8
Record name (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a pivotal building block in contemporary medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules through versatile cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights. We will dissect the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and address common challenges in synthesis and purification. This document is intended to serve as a comprehensive resource for researchers engaged in drug discovery and development, facilitating the efficient and reliable production of this key synthetic intermediate.

Introduction: The Ascendancy of Organoboron Compounds in Drug Discovery

The unique electronic properties of boron have positioned organoboron compounds, particularly boronic acids, as indispensable tools in modern drug discovery.[1][2] Their ability to participate in robust and highly selective carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex molecular architectures.[3][4] Boron-containing motifs are increasingly found in clinically approved drugs, where they can act as enzyme inhibitors or contribute to favorable pharmacokinetic profiles.[1][5]

This compound, in particular, is a sought-after reagent due to the prevalence of the 1,2-dimethylimidazole scaffold in pharmacologically active compounds. This guide will illuminate the pathways to its synthesis, empowering researchers to leverage its full potential in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The choice of route often depends on the availability of starting materials, scalability requirements, and the desired purity of the final product. The two most prevalent and mechanistically distinct strategies are:

  • Directed ortho-Metalation (DoM) followed by Borylation: This classic approach relies on the deprotonation of the C5 position of 1,2-dimethyl-1H-imidazole using a strong base, followed by quenching the resulting organometallic intermediate with a boron electrophile.

  • Transition Metal-Catalyzed C-H Borylation: A more contemporary strategy that involves the direct, catalytic conversion of the C5-H bond to a C-B bond, often mediated by an iridium catalyst.

A third, less direct, but viable route involves the Palladium-Catalyzed Borylation of a Halogenated Precursor . This method starts with a pre-functionalized imidazole, such as 5-bromo-1,2-dimethyl-1H-imidazole.

This guide will focus on the first two methods as they represent the most direct approaches starting from the readily available 1,2-dimethyl-1H-imidazole.

Route 1: Directed ortho-Metalation and Borylation

This method leverages the acidity of the C5 proton of the imidazole ring, which is enhanced by the adjacent nitrogen atoms.

Mechanistic Rationale

The reaction proceeds via a two-step sequence:

  • Lithiation: 1,2-Dimethyl-1H-imidazole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature. The base selectively abstracts the most acidic proton at the C5 position, forming a transient 5-lithio-1,2-dimethyl-1H-imidazole intermediate.

  • Borylation: The highly nucleophilic organolithium species is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate. This forms a boronate ester intermediate.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis Start 1,2-Dimethyl-1H-imidazole Intermediate 5-Lithio-1,2-dimethyl-1H-imidazole Start->Intermediate Deprotonation at C5 Base n-BuLi (Strong Base) Base->Intermediate BoronateEster Boronate Ester Intermediate Intermediate->BoronateEster Quenching BoronSource Trialkyl Borate (e.g., B(OiPr)3) BoronSource->BoronateEster Product This compound BoronateEster->Product Hydrolysis Hydrolysis Acidic Workup (H3O+) Hydrolysis->Product

Detailed Experimental Protocol

Materials:

  • 1,2-Dimethyl-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,2-dimethyl-1H-imidazole (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of 1 M HCl until the pH is between 2 and 3.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorous exclusion of water is critical to prevent quenching of the base and the lithiated intermediate.

  • Low Temperature (-78 °C): The lithiation of imidazoles is highly exothermic and the resulting lithiated species can be unstable at higher temperatures, leading to decomposition or side reactions. Maintaining a low temperature throughout the addition of n-BuLi and the borate is crucial for obtaining a good yield.

  • Choice of Base: n-BuLi is a sufficiently strong, non-nucleophilic base to deprotonate the C5 position of the imidazole ring without adding to other positions.

  • Acidic Workup: The acidic workup serves two purposes: it protonates any unreacted organolithium species and hydrolyzes the boronate ester to the desired boronic acid.

Route 2: Iridium-Catalyzed C-H Borylation

This modern approach offers a more atom-economical and often milder alternative to the classical lithiation route.

Mechanistic Rationale

The iridium-catalyzed C-H borylation of heterocycles is a complex catalytic cycle. A simplified overview is as follows:

  • Catalyst Activation: A pre-catalyst, such as [Ir(cod)OMe]₂, reacts with a bidentate ligand (e.g., dtbpy) to form the active iridium species.

  • Oxidative Addition: The active catalyst reacts with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), through oxidative addition.

  • C-H Activation: The iridium-boryl complex coordinates to the imidazole substrate and activates a C-H bond, in this case, the sterically most accessible and electronically favorable C5-H bond.

  • Reductive Elimination: The borylated imidazole is released from the iridium center through reductive elimination, regenerating the active catalyst.

  • Ester Hydrolysis: The resulting pinacol boronate ester can be hydrolyzed to the boronic acid if desired.

G Start 1,2-Dimethyl-1H-imidazole Reaction Catalytic C-H Borylation Start->Reaction Catalyst [Ir(cod)OMe]₂ + Ligand Catalyst->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Product_Ester This compound pinacol ester Reaction->Product_Ester

Detailed Experimental Protocol

Materials:

  • 1,2-Dimethyl-1H-imidazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., THF, hexane, or cyclopentyl methyl ether)

  • Sodium periodate (for deprotection)

  • Aqueous HCl (for deprotection)

Procedure:

  • In a glovebox, to a screw-cap vial, add 1,2-dimethyl-1H-imidazole (1.0 eq), B₂pin₂ (1.5 eq), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).

  • Add anhydrous solvent (to make a 0.5 M solution).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude pinacol ester can often be used directly or purified by chromatography.

  • Optional Deprotection to Boronic Acid: Dissolve the crude pinacol ester in a 4:1 mixture of THF and water. Add sodium periodate (3.0 eq) and stir at room temperature for 30 minutes. Add 1 M HCl and stir for an additional 2-4 hours. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the boronic acid.[6]

Causality Behind Experimental Choices
  • Iridium Catalyst: Iridium complexes are particularly effective for the C-H borylation of a wide range of substrates due to their favorable reactivity profile.

  • Bidentate Ligand: The dtbpy ligand stabilizes the iridium center and modulates its reactivity, promoting the desired catalytic cycle.

  • Diboron Reagent: B₂pin₂ is a stable, easy-to-handle source of boron that readily participates in the catalytic cycle. The resulting pinacol ester is often more stable and easier to purify than the corresponding boronic acid.

  • Inert Atmosphere: While the catalyst and reagents are generally more robust than those in the lithiation route, performing the reaction under an inert atmosphere (nitrogen or argon) is good practice to prevent oxidative degradation of the catalyst.

Purification and Characterization

The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.

Purification Strategies
MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Can provide high purity material.Finding a suitable solvent system can be difficult; may not be effective for oily products.[7]
Acid-Base Extraction The boronic acid is dissolved in an organic solvent and washed with an aqueous base to form the water-soluble boronate salt. The aqueous layer is then acidified, and the purified boronic acid is extracted back into an organic solvent.[8]Effective for removing non-acidic impurities.Can be tedious and may lead to some product loss.
Silica Gel Chromatography Passing the crude product through a silica gel column.Can separate closely related impurities.Boronic acids can interact strongly with silica, leading to tailing and product loss.[9] Using boric acid-treated silica can mitigate this issue.[9]
Derivatization to Pinacol Ester If not already in this form, the boronic acid can be converted to its pinacol ester, which is generally more stable and less polar, making it easier to purify by chromatography. The ester can then be hydrolyzed back to the boronic acid if needed.Simplifies purification.Adds two steps to the overall synthesis.
Characterization

The structure and purity of this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The presence of boroxines can sometimes lead to complex spectra.

  • ¹¹B NMR Spectroscopy: To confirm the presence of the boron atom. Boronic acids typically show a broad signal around 28-30 ppm.[6]

  • Mass Spectrometry (e.g., HRMS): To confirm the molecular weight and elemental composition.

Safety Precautions

6.1. Handling Organolithium Reagents:

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Always wear personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Work in a well-ventilated fume hood.

  • Have an appropriate fire extinguisher (Class D for metal fires) readily available.

6.2. Handling Boron Compounds:

  • Boronic acids and their derivatives can be irritants to the skin, eyes, and respiratory tract.[11][12]

  • Avoid inhalation of dusts and handle in a well-ventilated area.[11]

  • Wear appropriate PPE, including gloves and safety glasses.[10][12]

  • Store in tightly sealed containers in a cool, dry place.[11]

Conclusion

The synthesis of this compound is a critical enabling step for the development of novel therapeutics. Both the directed ortho-metalation and the iridium-catalyzed C-H borylation routes offer viable pathways to this important building block, each with its own set of advantages and considerations. A thorough understanding of the reaction mechanisms, careful attention to experimental detail, and a strategic approach to purification are paramount for success. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and efficiently synthesize this valuable compound, thereby accelerating the pace of drug discovery.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016).
  • Technical Support Center: Purification of Boronic Acid Pinacol Esters - Benchchem. (n.d.).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2533. [Link]

  • Organoboron Compounds - Encyclopedia.pub. (2021).
  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Some biological active organoboron derivatives in medicine. - ResearchGate. (n.d.).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2533. [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (2014). Chemistry Letters, 43(10), 1634-1636. [Link]

  • Medicinal Chemistry: The Science of Drug Discovery | Borates Today. (2022).
  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.).
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020).
  • What are the safety precautions when handling borane? - Blog - LEAPCHEM. (2025).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2010). Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. (2016). Der Pharma Chemica, 8(19), 210-215.
  • Boron - ESPI Metals. (n.d.).
  • N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. (2012). The Journal of Organic Chemistry, 77(15), 6629–6635. [Link]

  • What safety precautions are needed when handling boron trioxide? - KingProlly. (2025).
  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). Organic Syntheses, 99, 92-112. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Angewandte Chemie International Edition, 48(45), 8525–8528. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). Molecules, 18(6), 6500–6544.
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(21), 7261. [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF - ResearchGate. (2002).
  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). Organic Syntheses, 99, 92-112. [Link]

  • Suzuki reaction - Wikipedia. (n.d.).
  • What precautions are needed when handling boron III oxide? - KingProlly. (2025).

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Predictive Insights and Empirical Validation

In the landscape of modern drug discovery and materials science, heterocyclic boronic acids represent a cornerstone class of reagents, prized for their versatility in cross-coupling reactions and their unique interactions with biological targets. (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, a member of this esteemed family, presents a compelling scaffold for researchers. Its imidazole core offers a rich tapestry of potential hydrogen bonding interactions and metallophilic coordination, while the boronic acid moiety serves as a versatile handle for covalent modification and reversible binding.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of data, instead offering a cohesive narrative that marries in-silico predictions with the rigorous, practical methodologies required for their empirical validation. As we navigate the physicochemical landscape of this compound, we will not only present what is known—or can be reliably predicted—but also illuminate the causality behind the experimental choices one would make to confirm these properties. This dual approach ensures that the protocols described are not just recipes to be followed, but self-validating systems grounded in scientific first principles.

Section 1: Molecular Identity and Structural Attributes

Before delving into its macroscopic properties, a foundational understanding of the molecule's identity is paramount.

Chemical Structure:

Caption: 2D Structure of this compound.

Core Molecular Identifiers:

IdentifierValueSource
IUPAC Name This compound-
CAS Number 554453-76-8[1][2]
Molecular Formula C₅H₉BN₂O₂[1]
Molecular Weight 139.95 g/mol Calculated
SMILES CN1C(=NC=C1B(O)O)C-

Section 2: Predicted Physicochemical Profile

Expertise & Experience: It is crucial to recognize that these are in-silico estimations. While modern algorithms from platforms like ChemAxon, ACD/Labs, and SwissADME are increasingly accurate, they are trained on datasets of known molecules.[3][4][5][6][7][8] The novelty of a structure can influence the prediction's reliability. Therefore, these values should be treated as informed hypotheses that guide, rather than replace, empirical measurement.

Table of Predicted Properties:

PropertyPredicted ValuePrediction Tool/MethodologySignificance in Drug Development
pKa (Acidic) ~8.5 - 9.5ChemAxon/ACD PerceptaGoverns ionization state at physiological pH, impacting solubility, permeability, and target binding.[9]
pKa (Basic) ~4.5 - 5.5 (Imidazole N)ChemAxon/ACD PerceptaInfluences behavior in acidic environments (e.g., stomach) and potential for salt formation.
logP -0.5 to 0.5SwissADME (Consensus)Measures lipophilicity, a key determinant of membrane permeability and metabolic stability.[10][11][12]
Aqueous Solubility > 10 mg/mLSwissADME (ESOL Model)Critical for formulation, bioavailability, and achieving therapeutic concentrations.[11]

Section 3: Acidity and Ionization State (pKa)

The ionization state of a molecule at a given pH is arguably one of its most critical properties, dictating its interaction with the biological milieu. For this compound, two primary ionization events are of interest: the Lewis acidity of the boronic acid group and the Brønsted-Lowry basicity of the imidazole ring.

The Duality of Boronic Acid Acidity

Expertise & Experience: Boronic acids are Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species.[13] This equilibrium is characterized by a pKa. The electron-donating nature of the dimethyl-imidazole ring is predicted to slightly decrease the acidity (raise the pKa) compared to phenylboronic acid (pKa ~8.8). This is a classic application of Hammett-type electronic effects, where substituent electronics modulate the acidity of the boronic acid.[14][15]

Caption: Lewis acidity equilibrium of a generic boronic acid in an aqueous solution.

Experimental Protocol: Potentiometric Titration for pKa Determination

Trustworthiness: This protocol is a self-validating system. The calibration of the pH electrode with standard buffers ensures the accuracy of the primary measurement. The use of a co-solvent system allows for the determination of the aqueous pKa by extrapolation, a standard and robust technique for compounds with limited water solubility.

Objective: To empirically determine the acidic and basic pKa values of this compound.

Materials:

  • This compound

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Methanol or Dioxane (Spectroscopic Grade)

  • Potassium Chloride (KCl)

  • Calibrated pH meter and electrode

  • Automatic titrator or magnetic stirrer and burette

  • Jacketed titration vessel with temperature control

Methodology:

  • System Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the compound into the titration vessel.

    • Add a defined volume of a water-cosolvent mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

    • Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Procedure:

    • To determine the basic pKa, titrate the solution with standardized 0.1 M HCl.

    • To determine the acidic pKa, titrate a fresh sample solution with standardized 0.1 M NaOH.

    • Record the pH value after each incremental addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point. More accurately, calculate the first derivative of the titration curve (ΔpH/ΔV) to precisely identify the equivalence point(s).

    • Utilize specialized software (e.g., from Sirius Analytical or similar) to fit the titration curve and derive the pKa values.[16]

    • Causality: Performing titrations in several water-cosolvent ratios (e.g., 30%, 50%, 70% methanol) and extrapolating the apparent pKa values to 0% cosolvent (Yasuda-Shedlovsky plot) yields the true aqueous pKa.[13]

Section 4: Solubility and Lipophilicity

These two interconnected properties govern the "drug-like" nature of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile

Expertise & Experience: The presence of two nitrogen atoms and a boronic acid group, all capable of hydrogen bonding, suggests good aqueous solubility. However, boronic acids are known to undergo reversible dehydration to form cyclic anhydrides known as boroxines, especially upon heating or in non-polar solvents.[17] This can complicate solubility measurements, as the equilibrium between the monomer and the trimer will affect the total amount of material that can be dissolved.

Boroxine_Formation Monomer 3 x R-B(OH)₂ Boronic Acid Monomer Boroxine (RBO)₃ Boroxine Trimer + 3 H₂O Monomer->Boroxine Dehydration

Caption: Reversible dehydration of boronic acid monomers to form a boroxine trimer.

Experimental Protocol: Dynamic Method for Solubility Determination

Trustworthiness: The dynamic (or synthetic) method avoids issues of incomplete equilibration common in traditional shake-flask methods. By observing the dissolution of a solid in a solution of known concentration upon controlled heating, a precise temperature-solubility point is determined.

Objective: To determine the solubility of this compound in various solvents as a function of temperature.

Materials:

  • Target compound and a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

  • Analytical balance (±0.01 mg).

  • Heating/cooling circulator.

  • Jacketed glass vessel with a magnetic stirrer.

  • Turbidity sensor or laser light scattering detector.

Methodology:

  • Sample Preparation: Prepare a series of vials, each containing a precisely known mass of the compound and a known volume of the solvent. This creates slurries of known mole fraction.[18]

  • Measurement Cycle:

    • Place a vial in the jacketed vessel and begin stirring.

    • Slowly heat the sample at a controlled rate (e.g., 0.2-0.5 °C/min).

    • Monitor the turbidity or light transmission through the sample.

  • Endpoint Detection: The temperature at which the last solid particle dissolves, indicated by a sharp drop in turbidity to zero (or maximum light transmission), is the equilibrium solubility temperature for that specific concentration.[17]

  • Data Analysis:

    • Repeat the measurement for each prepared concentration.

    • Plot the natural logarithm of the mole fraction solubility (ln x) against the reciprocal of the absolute temperature (1/T).

    • This van't Hoff plot can be used to determine thermodynamic parameters of dissolution.

Lipophilicity (logP)

Expertise & Experience: The predicted logP is slightly negative, indicating a hydrophilic character. This is consistent with the molecule's structure. The logP value is critical as it often correlates with a molecule's ability to cross cellular membranes.

Experimental Protocol: RP-HPLC for logP Determination

Trustworthiness: This method is a well-established surrogate for the traditional shake-flask method. It is faster, requires less material, and is highly reproducible. The use of a homologous series of standards (e.g., alkylbenzenes) with known logP values provides a robust calibration curve against which the retention time of the analyte is compared.

Objective: To estimate the octanol-water partition coefficient (logP) using reversed-phase high-performance liquid chromatography.

Materials:

  • Reversed-phase HPLC system with a C18 column.

  • Mobile phase: Acetonitrile and water (or buffer).

  • A set of logP standards (e.g., uracil, benzene, toluene, ethylbenzene).

  • Target compound solution.

Methodology:

  • System Setup: Equilibrate the C18 column with an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water). The exact ratio should be optimized to achieve good retention and peak shape for the standards and the analyte.[19][20][21]

  • Calibration: Inject each logP standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Analyte Measurement: Inject the solution of this compound and record its retention time.

  • Data Analysis:

    • Calculate the capacity factor (k') for each standard and the analyte using the formula: k' = (t_R - t_0) / t_0.

    • Plot the known logP values of the standards against their corresponding log(k') values.

    • A linear relationship should be observed. Fit the data with a linear regression equation.

    • Using the log(k') of the target compound, interpolate its logP value from the calibration curve.

Section 5: Stability and Handling

Expertise & Experience: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to degradation. Beyond the aforementioned boroxine formation, protodeboronation (cleavage of the C-B bond) can occur under harsh acidic or basic conditions. Oxidative instability is another potential concern.[22]

Thermal Stability

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of the compound.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) onto the TGA balance.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Record the mass of the sample as a function of temperature.

  • Analysis: The resulting TGA curve will show mass loss steps corresponding to events like dehydration (loss of water to form boroxine) and thermal decomposition. The onset temperature of decomposition is a key indicator of thermal stability.[23][24][25]

Storage and Handling Recommendations
  • Storage: To minimize dehydration to boroxine and potential oxidative degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[26]

  • Handling: Handle in a well-ventilated area. Avoid creating dust. For solution-based work, using fresh, high-purity solvents is recommended. Solutions should be prepared fresh whenever possible.

Section 6: Conclusion and Future Directions

This guide provides a comprehensive overview of the key physicochemical properties of this compound, grounded in both predictive science and established experimental methodology. The provided protocols offer a clear path for researchers to empirically validate the in-silico data and gain a deeper understanding of this promising molecule. The interplay between the imidazole and boronic acid functionalities makes this compound a rich subject for further study, particularly in exploring its solution-state equilibria, its potential as a covalent binder, and its utility in the synthesis of novel chemical entities.

References

  • Echemi. (n.d.). Boronic acid, (1,2-dimethyl-1H-imidazol-5-yl)- (9CI).
  • Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713.
  • Domański, M., Sporzyński, A., & Luliński, S. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Demir, F., & Küçüka, A. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 22(5), 728-733.
  • Rainey, M. A., & Aldrich, L. N. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(1), 21-26.
  • Echemi. (n.d.). Boronic acid, (1,2-dimethyl-1H-imidazol-5-yl)- (9CI).
  • ChemScene. (n.d.). (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)boronic acid.
  • University of Strathclyde. (n.d.). pKa measurement.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
  • Domański, M., Sporzyński, A., & Luliński, S. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.
  • Fluorochem. (n.d.). (1-Methyl-1H-imidazol-5-yl)boronic acid.
  • Thompson, W. H., & Sia, T. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-18.
  • Hiller, N. J., Silva, N. A. A., Tavares, T. A., Faria, R. X., Eberlin, M. N., & Martins, D. L. (2024). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 29(12), 2914.
  • ResearchGate. (n.d.). Thermogravimetric (TG) curves and derivatives (DTG) of boric acid.
  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
  • Mautner, F., & Pointner, C. (2019). Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. Applied Sciences, 9(6), 1205.
  • Kheirjou, S., Abedin, A., & Fattahi, A. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 86-93.
  • Domański, M., Sporzyński, A., & Luliński, S. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
  • ACD/Labs. (n.d.). What is the pKa of my compound?.
  • ChemAxon. (2023, April 19). Predicting pKa.
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.
  • ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the....
  • Lorkowski, C. A., Dickie, D. A., & Gilliard, R. J. (2026, January 13).
  • ChemAxon. (n.d.). pKa calculation.
  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs.
  • ChemAxon. (n.d.). pKa Plugin.
  • Reddit. (2023, February 11). Boronic acids being gooey. r/OrganicChemistry.
  • Kalliokoski, T., & Sinervo, K. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.
  • ResearchGate. (n.d.). SwissADME pharmacokinetics prediction for the compounds.
  • Al-Hourani, B., Al-Awaida, W., Al-Ahmad, H., Abu-Irmaileh, B., & Sharma, A. K. (2025, November 16).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • BLDpharm. (n.d.). 1661043-48-6|(1-Ethyl-1H-benzo[d]imidazol-5-yl)boronic acid.
  • Dong, M. W. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Kumar, A., Ng, T., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Mishra, A., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico study. Journal of Applied Pharmaceutical Science, 12(5), 153-160.
  • ResearchGate. (n.d.). Pharmacokinetics and drug-likeness calculations made by SwissADME for the synthesized compounds 1-13.
  • SwissADME. (n.d.). Frequently Asked Questions.
  • Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713.
  • MedChemExpress. (n.d.). Imidazol-1-yl-acetic acid-SDS.

Sources

An In-Depth Technical Guide to (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, a key building block in modern medicinal chemistry, offers a versatile scaffold for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its physicochemical properties, and a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions. By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this valuable reagent in drug discovery and development programs.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 554453-76-8[1]

  • Molecular Formula: C₅H₉BN₂O₂

Chemical Structure

The structure of this compound features a five-membered imidazole ring, which is N-methylated at position 1 and methylated at position 2. The boronic acid functional group is attached at the C5 position of the imidazole ring.

Caption: Chemical structure of this compound.

Synthesis Pathway: Directed Ortho-Metalation and Borylation

A robust and widely applicable method for the synthesis of heteroaryl boronic acids is through directed ortho-metalation (DoM) followed by borylation.[2][3] This strategy is particularly effective for imidazoles, where the nitrogen atoms can direct the metalation to a specific adjacent carbon. For the synthesis of this compound, a plausible route begins with the commercially available 1,2-dimethylimidazole.

The underlying principle of DoM involves the use of a directed metalation group (DMG), which is a functional group that can coordinate to an organolithium base, thereby directing deprotonation to an adjacent position. In the case of 1,2-dimethylimidazole, the N1-methyl group and the N3 atom of the imidazole ring can cooperatively direct the lithiation to the C5 position. The resulting lithiated intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

synthesis_workflow cluster_start Starting Material cluster_lithiation Directed Ortho-Metalation cluster_borylation Borylation cluster_hydrolysis Hydrolysis cluster_product Final Product start 1,2-Dimethylimidazole lithiation Deprotonation at C5 with n-BuLi in THF at -78 °C start->lithiation 1. Organolithium Base borylation Quench with Triisopropyl Borate lithiation->borylation 2. Boron Electrophile hydrolysis Acidic Workup (e.g., aq. HCl) borylation->hydrolysis 3. Proton Source product This compound hydrolysis->product 4. Isolation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the synthesis of heteroaryl boronic acids via directed metalation.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,2-dimethylimidazole (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Physicochemical Properties

PropertyExpected Value/CharacteristicRationale/Reference
Appearance White to off-white solidTypical for small molecule boronic acids.
Molecular Weight 139.96 g/mol Calculated from the molecular formula (C₅H₉BN₂O₂).
Melting Point >150 °C (with potential decomposition)Boronic acids often have high melting points and can undergo dehydration to form boroxines upon heating.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH).The polar imidazole ring and the boronic acid moiety contribute to solubility in polar solvents. Solubility in water is expected to be pH-dependent.[7]
pKa 7-9The pKa of the boronic acid hydroxyl groups is influenced by the electron-donating nature of the dimethylimidazole ring. Aryl boronic acids typically have pKa values in this range.[8]
Stability Stable under anhydrous conditions. Prone to dehydration.Boronic acids can form cyclic anhydrides (boroxines) upon standing or heating, a reversible process. They are generally stable to air but sensitive to moisture over long periods.[9]

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.

The imidazole moiety is a common scaffold in drug molecules, and the ability to functionalize it at a specific position via Suzuki-Miyaura coupling is of significant interest to medicinal chemists.[7] this compound allows for the introduction of the 1,2-dimethylimidazol-5-yl group onto a variety of aryl or heteroaryl halides or triflates.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps:[12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for the formation of a boronate species, which facilitates this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diorgano_pd R¹-Pd(II)L₂-R² transmetalation->diorgano_pd x_anion X⁻ transmetalation->x_anion boh3 B(OH)₃ transmetalation->boh3 reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2boh2 R²B(OH)₂ + Base r2boh2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using this compound and an aryl bromide.

  • Reagent Preparation and Inerting: To a flame-dried Schlenk flask containing a magnetic stir bar is added the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq). The flask is sealed with a rubber septum and evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) is added via syringe.

  • Reaction Execution: The reaction mixture is heated to 90 °C in an oil bath and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Validation: The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The self-validating nature of this protocol lies in the clear distinction between starting materials and the product by chromatographic and spectroscopic methods, with the expected mass and NMR signals confirming the successful C-C bond formation.

Handling and Safety

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Boronic acids, in general, are considered to be irritants to the skin, eyes, and respiratory system.[8][13][14] In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[15]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its synthesis via directed ortho-metalation provides a reliable route to this important reagent. A thorough understanding of its properties and reactivity in Suzuki-Miyaura cross-coupling reactions enables chemists to strategically incorporate the 1,2-dimethylimidazole scaffold into novel compounds with potential therapeutic applications. The protocols and information presented in this guide serve as a foundational resource for researchers working with this compound.

References

  • A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation is described. A combination of catalytic amounts of Pd(OAc)2 and SPhos in conjunction with CsF in isopropanol effectively affords a variety of coupled products. Surprisingly, a dramatic New advances in catalytic C–C bond formation via late transition metals. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • Imidazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid. (n.d.). Acros Organics. Retrieved January 20, 2026, from [Link]

  • The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. (n.d.). Pharmaceutical Business Review. Retrieved January 20, 2026, from [Link]

  • United States Patent 7,687,662. (2010, March 30). Google Patents.
  • Chemical and Pharmacological Properties of Imidazoles. (n.d.). IJPPR. Retrieved January 20, 2026, from [Link]

  • Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]

  • Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved January 20, 2026, from [Link]

Sources

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectral data for (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid (CAS 554453-76-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights into the spectroscopic characterization of heteroarylboronic acids. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust predictive framework based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis is paramount for confirming the identity, purity, and stability of this reagent. This guide elucidates the expected spectral signatures of this compound and outlines the experimental methodologies for their acquisition and interpretation.

Molecular Structure and Predicted Spectral Features

The structure of this compound, with the IUPAC name this compound and molecular formula C₅H₉BN₂O₂, is foundational to predicting its spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. However, boronic acids are known to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[2] To obtain sharp, interpretable spectra, it is crucial to use a solvent that can break up these oligomers, such as deuterated methanol (CD₃OD).[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the methyl groups.

Predicted ¹H NMR Data (in CD₃OD, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift
~7.5s1HH4 (imidazole ring)The proton at the C4 position is deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the boronic acid group.
~3.7s3HN-CH₃The methyl group attached to the nitrogen atom is deshielded compared to the C-CH₃ group due to the direct attachment to the electronegative nitrogen.
~2.5s3HC-CH₃The methyl group at the C2 position is in a typical range for a methyl group on an aromatic-like heterocyclic ring.

Note: The B(OH)₂ protons are typically not observed in protic solvents like methanol due to rapid exchange with the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CD₃OD, 100 MHz)

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~148C2The carbon atom at the C2 position, bonded to two nitrogen atoms, is significantly deshielded.
~140C4The C4 carbon is deshielded due to its position in the heterocyclic ring and proximity to the boronic acid group.
~130C5The carbon atom bonded to the boron is expected to be broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boron atom.
~34N-CH₃The chemical shift is characteristic for a methyl group attached to a nitrogen atom in a heterocyclic system.
~13C-CH₃This signal is in the expected upfield region for a methyl group attached to a carbon atom of the imidazole ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated methanol (CD₃OD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CD3OD transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Signal Assignment reference->assign interpret Structural Interpretation assign->interpret

Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in the molecule. The spectrum is expected to be characterized by vibrations of the B-O, O-H, C-N, and C-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3600-3200Broad, StrongO-H stretchingB(OH)₂
~3100MediumC-H stretchingImidazole ring
2950-2850MediumC-H stretchingMethyl groups
~1600MediumC=N stretchingImidazole ring
~1450StrongB-O stretchingBoronic acid
~1200MediumO-H bendingB(OH)₂

The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. The strong absorption around 1450 cm⁻¹ is a key indicator of the B-O bond.[3]

Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation: Prepare a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Predicted Mass Spectrometry Data (ESI+)

m/zIon
141.08[M+H]⁺
123.07[M+H - H₂O]⁺
105.06[M+H - 2H₂O]⁺

M represents the molecular formula C₅H₉BN₂O₂. The exact masses are calculated based on the most abundant isotopes.

Boronic acids have a tendency to lose water molecules under MS conditions. In the negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 139.06 would be expected. The formation of the boroxine trimer might also be observed, especially under certain conditions, leading to a higher mass ion.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote ionization in positive mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

MS_Analysis_Flow A Sample Preparation (Dilute solution in MeOH/ACN + Formic Acid) B ESI-MS Instrument A->B Infusion C Data Acquisition (Positive and Negative Ion Modes) B->C D Mass Spectrum C->D E Data Analysis D->E F [M+H]⁺ Identification E->F G Fragmentation Pattern Analysis E->G

General workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. The provided experimental protocols offer a standardized approach for the characterization of this and similar heteroarylboronic acids. A thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality and reliability of this important building block in research and development.

References

  • ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Semantic Scholar. (2003). [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • FTIR spectrum of boric acid. ResearchGate. (n.d.). [Link]

  • Ghosh, S., & Moorthy, B. (2014). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 25(5), 836-845. [Link]

  • Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica. (2016). [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. (2017). [Link]

Sources

An In-Depth Technical Guide to (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: Properties, Safety, and Handling for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a valuable heterocyclic building block. Its unique structural features, combining an imidazole core with a reactive boronic acid moiety, make it a significant tool in the synthesis of complex molecules and potential therapeutic agents. This guide provides a detailed overview of its chemical properties, safety protocols based on the limited available data and analysis of related compounds, and its applications in the field of medicinal chemistry.

Chemical and Physical Properties

This compound, with the chemical formula C5H9BN2O2 and CAS number 554453-76-8, is a versatile small molecule scaffold.[1][2][3] A comprehensive understanding of its physical and chemical properties is fundamental for its effective use in research and development.

PropertyValueSource
Molecular Formula C5H9BN2O2[2][3]
Molecular Weight 139.95 g/mol [3]
CAS Number 554453-76-8[2]

Synthesis and Reactivity

The synthesis of imidazole derivatives and their coupling with boronic acids are well-established methodologies in organic chemistry. One common approach for creating aryl-imidazole linkages is the Suzuki coupling reaction.[4][5] A plausible synthetic route for derivatives of this compound could involve the coupling of a halogenated 1,2-dimethylimidazole with a suitable boronic acid or ester in the presence of a palladium catalyst.[4] The boronic acid group itself is a versatile functional group, known for its role in Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds.[6]

Applications in Research and Drug Development

Boronic acids are of increasing interest in medicinal chemistry.[7][8] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[8] Imidazole-containing compounds also exhibit a wide range of pharmacological activities.[4] Consequently, this compound serves as a valuable building block for synthesizing novel compounds with potential therapeutic applications, including enzyme inhibitors and sensors for biologically important molecules.[6]

Material Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a conservative approach to handling should be adopted based on the known hazards of the boronic acid class of compounds.[1] Boronic acids are generally considered to be skin, eye, and respiratory tract irritants.[9][10][11][12][13]

Hazard Identification and Precautionary Measures

The primary hazards associated with boronic acids include:

  • Skin Irritation: May cause skin irritation upon contact.[9][10][11]

  • Eye Irritation: Can cause serious eye irritation.[9][10][11][12][13]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[9][10][11][12][13]

  • Harmful if Swallowed: Some boronic acids are harmful if ingested.[11][14]

The following DOT graph outlines the necessary personal protective equipment (PPE) and engineering controls for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for Boronic Acids cluster_Engineering_Controls Engineering Controls cluster_PPE Personal Protective Equipment (PPE) cluster_Handling_Practices Handling Practices Fume_Hood Work in a Chemical Fume Hood Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) Ventilation Ensure Adequate Ventilation Goggles Wear Safety Goggles or Face Shield Avoid_Contact Avoid Contact with Skin, Eyes, and Clothing Lab_Coat Wear a Lab Coat Respirator Use a Respirator if Dust is Generated Avoid_Inhalation Avoid Inhaling Dust Wash_Hands Wash Hands Thoroughly After Handling

Caption: Recommended engineering controls and PPE for handling boronic acids.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended, based on general knowledge of boronic acids:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10][11][12][13][14][15]

  • After Skin Contact: Wash the affected area with plenty of soap and water.[9][10][11][14][15] Remove contaminated clothing.[15] If irritation persists, seek medical advice.[9][10][11]

  • After Eye Contact: Rinse cautiously with water for several minutes.[9][10][11][12][13][14] Remove contact lenses if present and easy to do. Continue rinsing.[9][10][11][12][13][14] If eye irritation persists, get medical advice/attention.[9][10][11][12][13][14]

  • After Ingestion: Rinse mouth with water.[11][14] Do NOT induce vomiting.[16] Seek medical attention if you feel unwell.[11][14][15]

Fire-Fighting Measures

In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[14]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron.[9][10][14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9][10][14]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety:

  • Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing.[1] Avoid the formation of dust and aerosols.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9][10][11][12][14][15][16] Keep away from incompatible materials such as strong oxidizing agents.[9][10][11]

The following diagram illustrates the proper storage and disposal workflow.

Storage_and_Disposal_Workflow Storage and Disposal Workflow Receive_Compound Receive Compound Store_Properly Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Receive_Compound->Store_Properly Upon Receipt Usage Use in a Well-Ventilated Area (e.g., Fume Hood) Store_Properly->Usage For Experimentation Waste_Collection Collect Waste in a Labeled, Approved Container Usage->Waste_Collection After Use Disposal Dispose of Contents/Container to an Approved Waste Disposal Plant Waste_Collection->Disposal Following Regulations

Caption: Workflow for the storage and disposal of boronic acid compounds.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[9] However, studies on other arylboronic acids have shown that while some may test positive for bacterial mutagenicity in vitro, they are not found to be mutagenic in corresponding in vivo assays.[17] As a precaution, this compound should be handled as a potentially hazardous substance.

Conclusion

This compound is a promising building block for the development of novel chemical entities in drug discovery and other areas of chemical research. While specific safety data is limited, a thorough understanding of the general properties and hazards of boronic acids allows for its safe handling and effective use. Adherence to the safety protocols outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment.

References

  • Boronic acid, (1,2-dimethyl-1H-imidazol-5-yl)- (9CI). Echemi.

  • Boronic acid, (1,2-dimethyl-1H-imidazol-5-yl)- (9CI). Echemi.

  • Changa, M., & Biswas, K. (2016). Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica, 8(1), 162-167.

  • (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)boronic acid. ChemScene.

  • Methylboronic acid Safety Data Sheet. Fisher Scientific.

  • 4-(Diphenylamino)phenylboronic acid Safety Data Sheet. Sigma-Aldrich.

  • Costa, P. C. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 12(4), 161.

  • 4-(1H-Imidazol-1-yl)benzoic acid Safety Data Sheet. Fisher Scientific.

  • 1-Methylindazole-6-boronic acid, 97% Safety Data Sheet. Fisher Scientific.

  • 1H-Indazole-5-boronic acid Safety Data Sheet. Fisher Scientific.

  • 3,5-Dimethylphenylboronic acid Safety Data Sheet. Thermo Fisher Scientific.

  • (2-oxo-1,2-dihydroquinolin-3-yl)boronic acid Safety Data Sheet. CymitQuimica.

  • [[2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrolato-N1,N2]difluoro]boron Safety Data Sheet. Sigma-Aldrich.

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

  • Adhikari, S., & Roy, B. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(8), 14779–14803.

  • 1,1'-carbonylbis-1H-imidazole Safety Data Sheet. Sigma-Aldrich.

  • Vichier-Guerre, S., et al. (2016). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. RSC Advances, 6(84), 80894-80903.

  • This compound. CymitQuimica.

  • Darko, A., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(16), 4991.

  • (1H-Imidazol-2-yl)boronic acid. Sigma-Aldrich.

  • Weiner, S., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777.

Sources

An In-depth Technical Guide to the Initial Reactivity Screening of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Moiety in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules due to its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding and coordination with metallic centers in enzymes.[1] The introduction of the imidazole core into complex molecules is therefore a critical step in many drug discovery programs. (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a versatile building block for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. However, like many heteroaryl boronic acids, it presents unique challenges related to stability and reactivity. This guide provides a comprehensive framework for the initial reactivity screening of this valuable reagent, grounded in mechanistic principles and designed to generate robust and reliable data for drug development professionals.

Chapter 1: Foundational Principles – Understanding the Reagent

Before embarking on reactivity screening, it is imperative to understand the inherent chemical properties of this compound. The presence of the N-heterocyclic imidazole ring introduces specific electronic and steric features that govern its behavior.

Electronic Nature and Potential for Catalyst Interaction

The 1,2-dimethylated imidazole ring is an electron-rich heteroaromatic system. This electronic character influences its reactivity in cross-coupling reactions. Furthermore, the lone pair of electrons on the imidazole nitrogen atom can coordinate with transition metal catalysts, such as palladium, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[2] This necessitates careful selection of ligands that can shield the metal center or are themselves robust to displacement.

Inherent Instability: The Challenge of Protodeboronation

A primary decomposition pathway for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[3] This process is often accelerated under basic conditions, which are typically required for the activation of the boronic acid in the catalytic cycle.[3] The electron-rich nature of the imidazole ring can exacerbate this instability. A key objective of the initial screening is to identify conditions that promote the desired coupling reaction over this competing decomposition pathway.

Chapter 2: Prerequisite for Reactivity Screening - A Rigorous Stability Assessment

A systematic evaluation of the stability of this compound under various conditions is a critical first step. This baseline data is essential for interpreting the results of subsequent reactivity screens and for developing robust reaction conditions. The stability of a compound can be significantly influenced by factors such as pH and temperature.[4][5][6][7][8]

Experimental Protocol: pH and Thermal Stability Profiling

Objective: To quantify the rate of degradation of this compound across a range of pH values and temperatures.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Dioxane or Acetonitrile).

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a pH range relevant to common cross-coupling conditions (e.g., pH 4, 7, 9, 11).

  • Incubation: Aliquot the stock solution into separate vials containing each of the buffer solutions. Prepare replicate sets for each temperature to be tested (e.g., 25 °C, 50 °C, 80 °C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench a sample from each vial by diluting with a suitable mobile phase for analysis.

  • Quantification: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining boronic acid.

Data Presentation:

The results should be tabulated to clearly show the percentage of remaining boronic acid at each time point for every pH and temperature combination.

Temperature (°C)pH0h (%)1h (%)2h (%)4h (%)8h (%)24h (%)
254100
257100
259100
2511100
504100
507100
509100
5011100
804100
807100
809100
8011100

This table is a template for data collection.

Chapter 3: Screening for Carbon-Carbon Bond Formation - The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[9][10] A successful screening protocol will explore a matrix of catalysts, ligands, bases, and solvents to identify optimal conditions for coupling this compound with a representative aryl halide.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Ar-X reductive_elimination Reductive Elimination transmetalation Transmetalation pdiib Ar-Pd(II)-Ar'(L₂) pdiia->pdiib Ar'-B(OH)₂ Base pdiib->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Reactivity Screen

Objective: To identify effective catalyst/ligand/base systems for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).

Methodology:

  • Array Preparation: In a 96-well plate or an array of reaction vials, dispense the aryl bromide (1.0 equiv).

  • Reagent Addition: To each well/vial, add this compound (1.5 equiv).

  • Catalyst/Ligand/Base Matrix: Add the chosen palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., SPhos, XPhos, P(t-Bu)₃), and base (e.g., K₂CO₃, K₃PO₄, CsF) from stock solutions in a suitable solvent (e.g., Dioxane/H₂O, Toluene, 2-MeTHF).

  • Reaction Conditions: Seal the plate/vials and heat to the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS to determine the conversion to the desired product.

Data Presentation:

CatalystLigandBaseSolventTemp (°C)Conversion (%)
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O100
Pd₂(dba)₃XPhosK₃PO₄Toluene110
Pd(OAc)₂P(t-Bu)₃CsF2-MeTHF80
...............

This table is a template for screening results.

Chapter 4: Screening for Carbon-Nitrogen Bond Formation - The Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the N-arylation of imidazoles using boronic acids, typically catalyzed by copper complexes.[11][12][13][14] This reaction is often performed under milder conditions than traditional Buchwald-Hartwig aminations and is complementary to the Suzuki-Miyaura coupling.

Experimental Protocol: Chan-Lam Reactivity Screen

Objective: To evaluate the efficacy of various copper catalysts and conditions for the N-arylation of a model amine (e.g., morpholine or a secondary aniline) with this compound.

Methodology:

  • Reagent Preparation: In an array of reaction vials, dispense the amine (1.0 equiv) and this compound (1.5 equiv).

  • Catalyst and Base Addition: Add the copper source (e.g., Cu(OAc)₂, CuI) and, if necessary, a ligand (e.g., TMEDA, a phenanthroline derivative) and a base (e.g., K₂CO₃, Et₃N).

  • Solvent and Atmosphere: Add a suitable solvent (e.g., CH₂Cl₂, Toluene, MeOH). While often performed in air, screening under an inert atmosphere (N₂ or Ar) is also recommended.

  • Reaction Conditions: Stir the reactions at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

  • Analysis: Analyze the crude reaction mixtures by LC-MS to determine the conversion to the N-arylated product.

Data Presentation:

Copper SourceLigandBaseSolventAtmosphereTemp (°C)Conversion (%)
Cu(OAc)₂NoneEt₃NCH₂Cl₂Air25
CuITMEDAK₂CO₃TolueneN₂50
Cu(OAc)₂PhenanthrolineNoneMeOHAir40
..................

This table is a template for screening results.

Chapter 5: Analytical Workflow and Data Interpretation

A robust and reliable analytical method is the backbone of any screening campaign. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred technique for this purpose.[15][16][17][18][19]

Workflow for Reactivity Screening

Analytical_Workflow start Reaction Array Setup reaction Incubate at Defined Temp & Time start->reaction quench Quench & Dilute reaction->quench analysis LC-MS Analysis quench->analysis data Data Processing (Peak Integration, % Conversion) analysis->data interpretation Identify Lead Conditions data->interpretation

Caption: A streamlined workflow for high-throughput reactivity screening.

Recommended LC-MS Method Parameters
  • Column: A reverse-phase C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8) is a good starting point.[15]

  • Mobile Phase: A gradient of methanol or acetonitrile with an aqueous buffer (e.g., 0.025 M KH₂PO₄ at pH 3.2 or 0.1% formic acid in water) is typically effective for separating the polar starting materials from the more nonpolar products.[15]

  • Detector: A UV detector (e.g., set at 300 nm) for initial quantification, coupled with a mass spectrometer for peak identification and confirmation.[15]

Chapter 6: Safety and Handling

Organoboronic acids and their derivatives require careful handling. Always consult the Safety Data Sheet (SDS) before use. For this compound, the SDS for the parent compound, 1,2-dimethylimidazole, provides relevant safety information.[20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[23] Avoid inhalation of dust and contact with skin and eyes.[20][23]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[20]

Conclusion

This guide provides a comprehensive and technically grounded approach to the initial reactivity screening of this compound. By systematically evaluating its stability and reactivity in key synthetic transformations, researchers can efficiently identify robust and scalable conditions for its use in drug discovery and development. The emphasis on understanding the underlying chemical principles, coupled with detailed and validated protocols, ensures the generation of high-quality data, thereby accelerating the journey from a promising building block to a potential therapeutic agent.

References

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Györke, G., et al. (2021). Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals. ChemistrySelect. [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Ananthu, V., et al. (2021). N-Arylation of imidazoles with aryl boronic acids. ResearchGate. [Link]

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Al-Hilifi, S. A., et al. (2022). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. [Link]

  • Li, N., et al. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. PubMed. [Link]

  • Yoo, W.-J., & Li, C.-J. (2012). Copper Catalyzed N-Arylation of Amidines with Aryl Boronic Acids and One-Pot Synthesis of Benzimidazoles by a Chan–Lam–Evans N-Arylation and C–H Activation/C–N Bond Forming Process. Organic Letters. [Link]

  • van Pinxteren, M., et al. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Liu, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Imidazole Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Reed, S. A., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]

  • van Pinxteren, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. ResearchGate. [Link]

  • Kusumoto, R., et al. (2013). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. PubMed. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2026). Wordpress. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • S, S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Jia, X., & Peng, P. (2018). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Kaewwongsa, K., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

Sources

An In-depth Technical Guide to the Discovery and Background of Imidazoleboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of imidazoleboronic acids. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative of this important class of molecules, from their historical roots to their current cutting-edge applications.

Genesis of a Versatile Molecular Scaffold: A Historical Perspective

The story of imidazoleboronic acids is intrinsically linked to the broader history of organoboron chemistry. The journey began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[1][2] This seminal discovery laid the groundwork for a vast field of study that would eventually encompass a diverse array of organoboron compounds, including those incorporating heterocyclic moieties.

While the precise first synthesis of a simple, unadorned imidazoleboronic acid is not prominently documented, the development of synthetic routes to heterocyclic boronic acids in the latter half of the 20th century paved the way for their creation. A key review by Tyrrell and Brookes highlights a foundational synthetic strategy for an N-protected imidazolylboronic acid, which involves the lithiation of the protected imidazole followed by quenching with trimethyl borate and subsequent hydrolysis.[2] This method provided a viable pathway to these novel compounds, opening the door for further exploration of their properties and applications.

The imidazole moiety itself, first synthesized by Heinrich Debus in 1858, is a privileged structure in medicinal chemistry due to its presence in essential biomolecules like the amino acid histidine and its ability to engage in various biological interactions.[3] The fusion of the versatile boronic acid functional group with the biologically significant imidazole ring created a class of compounds with unique potential in drug discovery and materials science.

The Art of Creation: Synthetic Methodologies for Imidazoleboronic Acids

The synthesis of imidazoleboronic acids has evolved from classical organometallic approaches to more sophisticated modern techniques, offering chemists a range of strategies to access these valuable compounds. The choice of method often depends on the desired substitution pattern on the imidazole ring and the overall complexity of the target molecule.

Classical Approach: Lithiation and Borylation

The traditional and still widely employed method for the synthesis of imidazoleboronic acids involves a three-step sequence:

  • N-Protection: The acidic N-H proton of the imidazole ring is first protected to prevent interference in the subsequent lithiation step. Common protecting groups include trityl (Tr), tosyl (Ts), and various silyl groups.

  • Directed Lithiation: The protected imidazole is then treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. The position of lithiation is directed by the protecting group and any existing substituents on the imidazole ring.

  • Borylation and Deprotection: The resulting lithiated intermediate is quenched with an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate. Subsequent acidic or basic workup hydrolyzes the resulting boronate ester and removes the protecting group to yield the desired imidazoleboronic acid.

Experimental Protocol: Synthesis of an N-Protected Imidazole-2-boronic Acid [2]

  • Step 1: N-Protection. To a solution of imidazole in an appropriate aprotic solvent (e.g., THF, DMF), add a suitable protecting group reagent (e.g., trityl chloride) in the presence of a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-protected imidazole.

  • Step 2: Lithiation. Dissolve the N-protected imidazole in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at low temperature for a specified time to ensure complete lithiation.

  • Step 3: Borylation. To the lithiated imidazole solution, add trimethyl borate dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Step 4: Hydrolysis and Deprotection. Quench the reaction with an aqueous acid solution (e.g., HCl). The acidic conditions will hydrolyze the boronate ester and cleave the protecting group. Extract the aqueous layer with an organic solvent and purify the crude product by recrystallization or chromatography to obtain the imidazoleboronic acid.

Synthesis_of_Imidazoleboronic_Acid

Modern Advancements: Catalytic C-H Borylation

More recently, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic acids, including imidazoleboronic acids.[4] This approach avoids the need for pre-functionalized starting materials and often exhibits high regioselectivity.

Iridium-catalyzed C-H borylation, in particular, has proven to be highly effective.[4] The regioselectivity of the borylation is typically governed by steric factors, with the most accessible C-H bond being preferentially functionalized. For N-substituted imidazoles, borylation often occurs at the C5 position.[4]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of an N-Substituted Imidazole [4]

  • Reaction Setup: In a glovebox, combine the N-substituted imidazole, a boron source (e.g., bis(pinacolato)diboron, B₂pin₂), an iridium catalyst (e.g., [Ir(cod)OMe]₂), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) in a suitable solvent (e.g., THF, cyclohexane).

  • Reaction Conditions: Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated period.

  • Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product, an imidazoleboronate ester, can be purified by column chromatography. The boronate ester can then be hydrolyzed to the corresponding boronic acid if desired.

CH_Borylation_Workflow

The Unique Chemical Persona of Imidazoleboronic Acids

The chemical properties of imidazoleboronic acids are a fascinating amalgamation of the characteristics of both the imidazole ring and the boronic acid functional group.

  • Lewis Acidity and pKa: Like other boronic acids, imidazoleboronic acids are Lewis acids due to the vacant p-orbital on the boron atom. The pKa of the boronic acid moiety is influenced by the electronic nature of the imidazole ring and any substituents present.

  • Reversible Covalent Interactions: A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters. This property is central to their application as sensors.

  • Amphoteric Nature of the Imidazole Ring: The imidazole ring itself is amphoteric, capable of acting as both a weak acid (at the N-H position) and a weak base (at the pyridine-like nitrogen). This dual character can influence the overall solubility and binding properties of the molecule.

Diverse Applications: From Medicine to Materials

The unique structural and chemical features of imidazoleboronic acids have led to their exploration in a wide range of scientific disciplines.

Medicinal Chemistry: Targeting Enzymes with Precision

The imidazole ring's ability to participate in hydrogen bonding and other non-covalent interactions, combined with the boronic acid's capacity to form reversible covalent bonds with active site residues, makes imidazoleboronic acids promising scaffolds for enzyme inhibitors.

Serine Protease Inhibition: A significant area of application for boronic acids is the inhibition of serine proteases.[5][6] The boronic acid moiety can form a tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis and leading to potent inhibition.[7][8] Imidazoleboronic acid derivatives, by incorporating the imidazole ring, can achieve enhanced binding affinity and selectivity through additional interactions with the enzyme's active site.

Enzyme Inhibitor Type Reported Inhibition Data (K_i or IC_50) Reference
Prostate-Specific Antigen (PSA)Peptidyl boronic acidK_i = 65 nM for Cbz-Ser-Ser-Lys-Leu-(boro)Leu[7][9]
ChymotrypsinArylboronic acidspH-dependent competitive inhibition[6]
ThrombinPeptidyl boronic acidsVaries with peptide sequence[5]
Chemical Sensing and Supramolecular Chemistry

The reversible interaction of boronic acids with diols forms the basis of their use in chemical sensing. Imidazoleboronic acids can be incorporated into fluorescent probes or other sensor platforms for the detection of saccharides and other diol-containing molecules. The imidazole moiety can modulate the sensor's properties, such as its solubility in aqueous media and its binding affinity and selectivity.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of both the imidazole ring and the boronic acid group allow for the construction of well-defined, self-assembled structures.[10][11] These can range from simple dimers to more complex one-, two-, or three-dimensional networks with potential applications in materials science, such as the development of porous materials or functional polymers.

Supramolecular_Assembly

Future Directions and Concluding Remarks

Imidazoleboronic acids stand at the confluence of heterocyclic chemistry and organoboron science, offering a rich landscape for future research and development. The continued evolution of synthetic methodologies, particularly in the area of catalytic C-H functionalization, will undoubtedly provide access to an even greater diversity of imidazoleboronic acid derivatives. In medicinal chemistry, the design of more potent and selective enzyme inhibitors for a range of therapeutic targets remains a key objective. Furthermore, the unique properties of these compounds are ripe for exploitation in the creation of novel sensors, smart materials, and catalysts. As our understanding of the intricate interplay between the imidazole and boronic acid functionalities deepens, so too will the innovative applications of this remarkable class of molecules.

References

  • Frankland, E. On a new series of organic compounds containing boron. Proceedings of the Royal Society of London1860, 10, 568-572.
  • Tyrrell, E.; Brookes, P. The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis2004, 2004 (04), 469-483. DOI: 10.1055/s-2004-815937.
  • [Placeholder for additional historical context if found]
  • [Placeholder for additional synthesis reference]
  • [Placeholder for additional synthesis reference]
  • [Placeholder for additional synthesis reference]
  • Larsen, M. A.; Wilson, C. V.; Hartwig, J. F. Iridium-Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition2020, 59 (49), 21889-21897. DOI: 10.1002/anie.202008719.
  • [Placeholder for additional C-H boryl
  • [Placeholder for additional properties reference]
  • [Placeholder for additional properties reference]
  • [Placeholder for additional properties reference]
  • [Placeholder for additional properties reference]
  • [Placeholder for medicinal chemistry applic
  • Trippier, P. C. Merging the Versatile Functionalities of Boronic Acid with Peptides. Pharmaceuticals2021, 14 (12), 1238. DOI: 10.3390/ph14121238.
  • Philipp, M.; Bender, M. L. Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences1971, 68 (3), 478-480. DOI: 10.1073/pnas.68.3.478.
  • [Placeholder for medicinal chemistry applic
  • [Placeholder for medicinal chemistry applic
  • [Placeholder for medicinal chemistry applic
  • Williams, S. J.; et al. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology2008, 15 (7), 717-726. DOI: 10.1016/j.chembiol.2008.05.013.
  • Joossens, J.; et al. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry2024, 15 (2), 405-416. DOI: 10.1039/D3MD00445A.
  • Tolomeu, M. V. D. S.; Fraga, C. A. M. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals2023, 16 (2), 241. DOI: 10.3390/ph16020241.
  • [Placeholder for sensing applic
  • Williams, S. J.; et al. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. Chemistry & biology2008, 15 (7), 717-726.
  • [Placeholder for sensing applic
  • Sieroń, L.; et al. Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials2023, 79 (Pt 4), 385-397. DOI: 10.1107/S205252062300486X.
  • [Placeholder for supramolecular chemistry reference]
  • [Placeholder for supramolecular chemistry reference]
  • Singh, A.; et al. Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. CrystEngComm2023, 25 (34), 4817-4831. DOI: 10.1039/D3CE00654C.
  • [Placeholder for supramolecular chemistry reference]
  • [Placeholder for future directions reference]

Sources

Theoretical Foundations and Computational Blueprint for (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid emerges as a molecule of significant interest at the confluence of heterocyclic chemistry and medicinal chemistry. Its unique structural amalgamation—a substituted imidazole ring coupled with a reactive boronic acid moiety—positions it as a compelling candidate for applications in drug discovery, particularly in the design of targeted enzyme inhibitors. This technical guide provides a comprehensive theoretical framework for researchers and drug development professionals, outlining the computational methodologies required to thoroughly characterize this compound. We will delve into its structural properties, electronic landscape, and potential as a pharmacophore, thereby establishing a blueprint for its rational deployment in medicinal chemistry programs.

Introduction: The Strategic Importance of Imidazole-Boronic Acid Conjugates

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1][2] Boronic acids, on the other hand, have risen to prominence following the success of drugs like bortezomib, a proteasome inhibitor.[3][4] Their unique ability to form reversible covalent bonds with serine, threonine, or tyrosine residues in enzyme active sites makes them powerful tools for inhibitor design.[3][5]

The conjugation of these two moieties in this compound presents a molecule with bimodal interaction potential. The imidazole ring can serve as a hydrogen bond donor/acceptor or a coordination site, while the boronic acid acts as a covalent warhead. This dual functionality suggests a high potential for both potent and selective enzyme inhibition. This guide will lay out the theoretical studies necessary to unlock this potential.

Synthesis and Structural Considerations

While a variety of methods exist for the synthesis of imidazoles and boronic acids, a particularly relevant approach for this class of compounds is the Suzuki-Miyaura cross-coupling reaction.[1][6][7] This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aryl halides and organoboron compounds.[8]

A plausible and documented synthetic route involves the coupling of 5-bromo-1,2-dimethyl-1H-imidazole with a suitable diboron reagent, or conversely, the coupling of a borylated 1,2-dimethylimidazole with an appropriate halide.[1] A reported method details the efficient Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with various aryl boronic acids, demonstrating the feasibility of reactions at the C5 position of the imidazole ring.[1]

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for analogous compounds.[1]

  • Reaction Setup: To a stirred solution of 5-bromo-1,2-dimethyl-1H-imidazole (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add potassium phosphate (3.0 eq), Palladium(II) acetate (0.1 eq), and an appropriate boronic acid or ester (1.1 eq) at room temperature.

  • Reaction Conditions: The reaction mixture is then heated, for instance to 70°C, potentially under ultrasonic irradiation to enhance reaction rates.[1]

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

The planarity and conformational flexibility of the molecule are critical to its function. The dihedral angle between the imidazole ring and the C-B bond will dictate the presentation of the boronic acid moiety to a target active site. A foundational theoretical study must therefore begin with a thorough conformational analysis.

A Blueprint for Theoretical Characterization

To fully understand the potential of this compound as a drug candidate, a multi-faceted computational approach is necessary. Density Functional Theory (DFT) provides a robust framework for investigating the electronic structure and reactivity of molecules.[9][10][11][12]

Computational Methodology

All calculations should be performed using a reputable quantum chemistry software package like Gaussian, GAMESS, or similar programs.[9][13]

  • Method: The B3LYP hybrid functional is a well-established and reliable choice for organic molecules, balancing accuracy and computational cost.[9][14]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for non-covalent interactions.[14][15]

  • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed, using water as the solvent to approximate physiological conditions.

Workflow for Theoretical Analysis

G cluster_0 Initial Steps cluster_1 Electronic Properties cluster_2 Reactivity & Interaction Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Verify Minimum Conformational_Scan Conformational Scan (Dihedral Angle Scan) Geometry_Optimization->Conformational_Scan Identify Stable Conformers FMO Frontier Molecular Orbitals (HOMO/LUMO Analysis) Conformational_Scan->FMO Lowest Energy Conformer MEP Molecular Electrostatic Potential (MEP Mapping) FMO->MEP Global_Reactivity Global Reactivity Descriptors (Hardness, Electrophilicity) FMO->Global_Reactivity NBO Natural Bond Orbital (NBO Analysis) MEP->NBO Docking Molecular Docking (Target Enzyme) Global_Reactivity->Docking Inform Reactivity MD_Simulations Molecular Dynamics (Complex Stability) Docking->MD_Simulations Validate Binding Pose G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Validation Ligand Prepare Ligand (Lowest Energy Conformer) Docking Perform Docking (e.g., AutoDock Vina) Ligand->Docking Receptor Prepare Receptor (PDB Structure) Receptor->Docking Analyze Analyze Poses (Binding Energy, Interactions) Docking->Analyze Top Scoring Poses MD_Sim MD Simulation (Assess Stability) Analyze->MD_Sim Select Best Pose

Caption: A typical workflow for molecular docking and subsequent molecular dynamics simulation.

The docking simulation will predict the binding mode and estimate the binding affinity. Key interactions to look for would be the formation of a reversible covalent bond between the boron atom and a key active site residue, as well as hydrogen bonds involving the imidazole ring.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted binding pose from docking, molecular dynamics simulations should be performed. [13]An MD simulation will model the movement of the ligand-protein complex over time, providing insights into the stability of the key interactions and the overall binding mode.

Conclusion and Future Directions

This compound is a promising molecular scaffold that warrants further investigation. The theoretical framework outlined in this guide provides a clear path for its comprehensive computational characterization. By systematically analyzing its structural, electronic, and reactive properties, and by modeling its interactions with potential biological targets, researchers can rationally design and optimize novel drug candidates based on this versatile core. The insights gained from these theoretical studies will be instrumental in guiding synthetic efforts and accelerating the drug discovery process.

References

  • Al-Ghorbani, M., et al. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. Journal of Medicinal Chemistry.
  • Bastos, E. L., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules.
  • da Silva, A. D., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
  • Furusawa, A., et al. (2021). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2023). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking.
  • Manivel, P., et al. (2020). Spectroscopic, quantum chemical calculations, and molecular docking analysis of 3-Chlorophenyl boronic acid. Spectroscopy Letters. [Link]

  • Kumar, R., et al. (2023). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. ResearchGate. [Link]

  • Zheng, Y., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.).
  • Kumar, A., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]

  • Kumar, V. S., et al. (2022). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Scientific Reports. [Link]

  • Changa, M., & Biswas, K. (2016).
  • Bousba, S., et al. (2023). Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media.
  • Bousba, S., et al. (2023). Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media. OUCI.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Kapusta, M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Journal of Molecular Modeling. [Link]

  • Al-Hussain, S. A., et al. (2024). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. [Link]

  • Kapusta, M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. ResearchGate. [Link]

  • Cawrse, B. M., et al. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2024). Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5.
  • Echemi. (n.d.). Boronic acid, (1,2-dimethyl-1H-imidazol-5-yl)- (9CI). Echemi.com.
  • Li, Y., et al. (2024). Label-Free SERS Discrimination of Purine Small-Molecule Biomarkers: DFT Insight into Interfacial Binding Mechanism. The Journal of Physical Chemistry B. [Link]

  • Nolan, S. P., & O'Donovan, D. H. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Wiles, C., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. [Link]

  • Prinsa, P., et al. (2025). Molecular Docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors. Advanced Journal of Chemistry A.
  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. [Link]

  • Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

  • UCIBio. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Chen, Y., et al. (2018). Synthesis of biologically active boron-containing compounds. RSC Advances. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Singh, A., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. [Link]

  • Al-Omary, F. A. M., et al. (2016). Experimental and DFT studies on the vibrational and electronic spectra of 2-(1H-Imidazo [4,5-]p[5][16]henanthrolin-2-yl)phenol. ResearchGate. [Link]

  • Patel, R., et al. (2023). Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)
  • Singh, A., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PubMed. [Link]

Sources

Unlocking New Frontiers in Research: A Technical Guide to the Potential of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and unique material properties is a cornerstone of modern scientific innovation. Within the vast landscape of chemical building blocks, heterocyclic boronic acids have emerged as exceptionally versatile reagents, bridging the gap between intricate molecular design and tangible applications. This guide delves into the untapped potential of a specific, yet highly promising molecule: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid . While direct literature on this compound is nascent, this document, grounded in established chemical principles and analogous research, illuminates a strategic roadmap for its synthesis and exploration across pivotal research domains. We will explore its prospective applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors, its potential in the burgeoning field of organic electronics, and its utility in the development of novel catalytic systems.

I. The Strategic Synthesis of a Versatile Building Block

The accessibility of a chemical entity is paramount to its widespread adoption in research. While a definitive, published protocol for the synthesis of this compound is not yet prominent, a robust and logical synthetic pathway can be confidently proposed based on established methodologies for analogous compounds. The most viable approach commences with the synthesis of a halogenated precursor, followed by a borylation reaction.

A recently developed cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole provides an ideal starting point[1]. This method circumvents the formation of regioisomers, a common challenge in the methylation of imidazole rings, ensuring a clean and efficient production of the necessary precursor[1]. With the 5-bromo-1,2-dimethyl-1H-imidazole in hand (commercially available or synthesized[2][3]), two primary methods for introducing the boronic acid moiety are recommended: the Miyaura Borylation and a lithiation-borylation sequence.

Method 1: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[4][5][6][7][8] This method is widely employed for the synthesis of aryl and heteroaryl boronic esters due to its mild reaction conditions and broad functional group tolerance. The resulting pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Experimental Protocol: Miyaura Borylation of 5-bromo-1,2-dimethyl-1H-imidazole

  • Reaction Setup: To an oven-dried flask, add 5-bromo-1,2-dimethyl-1H-imidazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-dioxane.

  • Reaction Execution: Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield this compound pinacol ester.

  • Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an acid, such as HCl, or a base, such as NaOH, followed by acidification.

Diagram: Proposed Synthesis via Miyaura Borylation

G BromoImidazole 5-bromo-1,2-dimethyl-1H-imidazole Catalyst Pd(dppf)Cl₂, KOAc, Dioxane BromoImidazole->Catalyst B2pin2 Bis(pinacolato)diboron B2pin2->Catalyst BoronicEster This compound pinacol ester Catalyst->BoronicEster Miyaura Borylation BoronicAcid This compound BoronicEster->BoronicAcid Hydrolysis

Caption: Synthetic route to the target boronic acid.

Method 2: Lithiation-Borylation

An alternative approach involves a halogen-lithium exchange followed by quenching with a borate ester. This method is particularly useful when the starting material is susceptible to side reactions under palladium catalysis.

Experimental Protocol: Lithiation-Borylation of 5-bromo-1,2-dimethyl-1H-imidazole

  • Reaction Setup: Dissolve 5-bromo-1,2-dimethyl-1H-imidazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in an oven-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.1 equiv.) dropwise. Stir the mixture at this temperature for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv.) dropwise at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to yield this compound.

II. Frontier Research Area 1: Medicinal Chemistry and Drug Discovery

The imidazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in the design of enzyme inhibitors. Boronic acids, on the other hand, are known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a feature famously exploited in the proteasome inhibitor bortezomib.[10][11][12] The combination of these two functionalities in this compound presents a compelling opportunity for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors.

A. Kinase Inhibitors: A Prime Target

Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery. Several studies have highlighted the importance of the imidazole core in potent kinase inhibitors. For example, 2,4-1H-imidazole carboxamides have been identified as selective inhibitors of TAK1, a key kinase in inflammatory signaling pathways.[9] Furthermore, hybrids of 1H-benzo[d]imidazole have been shown to act as multi-kinase inhibitors.[13]

This compound can serve as a versatile building block for the synthesis of novel kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. This reaction would enable the facile introduction of the 1,2-dimethyl-1H-imidazol-5-yl moiety onto a variety of aromatic and heteroaromatic scaffolds known to interact with the ATP-binding site of kinases.

Proposed Research Workflow:

  • Library Synthesis: Utilize this compound in Suzuki-Miyaura cross-coupling reactions with a diverse library of halogenated aromatic and heteroaromatic compounds. This will generate a library of novel compounds with the 1,2-dimethyl-1H-imidazol-5-yl moiety.

  • Kinase Screening: Screen the synthesized library against a panel of therapeutically relevant kinases to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Based on the initial screening results, perform systematic modifications of the hit compounds to optimize their potency and selectivity. This would involve varying the substitution pattern on the aromatic/heteroaromatic core.

  • Mechanism of Action Studies: For the most promising candidates, conduct detailed biochemical and cellular assays to elucidate their mechanism of action and confirm their on-target activity.

Diagram: Workflow for Kinase Inhibitor Discovery

G Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Halides Halogenated (Hetero)aromatics Halides->Coupling Library Compound Library Coupling->Library Screening Kinase Panel Screening Library->Screening Hits Hit Identification Screening->Hits SAR SAR Studies & Optimization Hits->SAR Lead Lead Compound SAR->Lead MoA Mechanism of Action Studies Lead->MoA

Caption: A strategic workflow for kinase inhibitor discovery.

Parameter Description Rationale
Core Scaffold Halogenated aromatics and heteroaromaticsTo explore diverse chemical space and target different kinase families.
Coupling Reaction Suzuki-Miyaura Cross-CouplingHigh functional group tolerance and reliable C-C bond formation.
Screening Panel of therapeutically relevant kinasesTo identify initial hits and assess selectivity.
Optimization Systematic modification of substituentsTo improve potency, selectivity, and pharmacokinetic properties.

Table 1: Key Parameters for Kinase Inhibitor Library Design and Screening.

III. Frontier Research Area 2: Materials Science and Organic Electronics

The unique electronic properties of imidazole-containing compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The nitrogen atoms in the imidazole ring can act as electron donors, and the aromatic system provides a pathway for charge transport. Boronic acids and their esters have also been explored in the development of organic materials, including sensors and polymers.[14][15]

The combination of the electron-rich 1,2-dimethyl-1H-imidazole core with the versatile reactivity of the boronic acid group in this compound opens up avenues for the synthesis of novel organic electronic materials.

A. Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Through Suzuki-Miyaura cross-coupling, this compound can be incorporated into larger conjugated systems, which are the fundamental components of organic electronic devices. The 1,2-dimethyl-1H-imidazol-5-yl unit could serve as an electron-donating or electron-transporting moiety in these materials.

Potential Research Directions:

  • Synthesis of Novel Emitters for OLEDs: Couple the boronic acid with electron-withdrawing aromatic systems to create donor-acceptor molecules with tunable emission properties.

  • Development of Hole-Transporting Materials: Incorporate the 1,2-dimethyl-1H-imidazol-5-yl group into polymers or small molecules designed for use as hole-transporting layers in OLEDs and OPVs.

  • Design of Non-Fullerene Acceptors for OPVs: The imidazole moiety could be a component of novel non-fullerene acceptors, which are currently a major focus of OPV research.

IV. Frontier Research Area 3: Catalysis

N-heterocyclic carbenes (NHCs), derived from imidazoles, have revolutionized the field of catalysis, particularly in organometallic chemistry where they serve as robust ligands for transition metals. The 1,2-dimethyl-1H-imidazol-5-yl group in our target molecule could be a precursor to a novel NHC ligand. Furthermore, boronic acids themselves have been shown to act as catalysts in certain organic transformations.

A. Precursors to Novel N-Heterocyclic Carbene (NHC) Ligands

The 1,2-dimethyl-1H-imidazol-5-yl moiety can be derivatized to form an imidazolium salt, which is the direct precursor to an NHC. The resulting NHC would have a unique substitution pattern that could impart novel catalytic activity and stability to metal complexes.

Proposed Synthetic Route to a Novel NHC-Palladium Complex:

  • Suzuki Coupling: Couple this compound with a suitable aryl halide containing a reactive site for quaternization.

  • Quaternization: React the resulting imidazole derivative with an alkyl halide to form the imidazolium salt.

  • Complexation: Deprotonate the imidazolium salt with a strong base in the presence of a palladium precursor to form the NHC-palladium complex.

These novel palladium complexes could then be screened for their catalytic activity in a variety of cross-coupling reactions.

V. Conclusion: A Call to Exploration

This compound stands at the precipice of scientific exploration. While direct applications are yet to be extensively documented, the foundational principles of organic chemistry and the wealth of research on analogous structures provide a clear and compelling case for its significant potential. From the rational design of next-generation kinase inhibitors to the creation of innovative organic electronic materials and novel catalytic systems, this versatile building block offers a rich and fertile ground for discovery. This guide has laid out a strategic framework for the synthesis and application of this compound, providing researchers with the necessary insights to unlock its full potential and drive innovation across multiple scientific disciplines. The journey of discovery for this promising molecule has just begun.

VI. References

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Synlett.

  • J&K Scientific. 5-Bromo-1,2-dimethyl-1H-imidazole | 24134-09-6.

  • PubChem. 5-bromo-1,2-dimethyl-1H-imidazole.

  • Wikipedia. Miyaura borylation.

  • Alfa Chemistry. Miyaura Borylation Reaction.

  • Organic Chemistry Portal. Miyaura Borylation Reaction.

  • ResearchGate. Miyaura borylation.

  • ResearchGate. Miyaura Borylierung.

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

  • Aggarwal, V. K., & Webster, M. P. (2011). Standard Lithiation–Borylation A user's guide.

  • University of Bristol Research Portal. The lithiation–borylation reaction.

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Society Reviews, 51(15), 6485-6516.

  • Aggarwal, V. K., et al. (2012). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 14(16), 4214-4217.

  • Changa, M., & Biswas, K. (2016). Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica, 8(19), 34-38.

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.

  • MDPI. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.

  • PMC. Molecular recognition with boronic acids—applications in chemical biology.

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • PMC. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.

  • MDPI. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.

  • Angewandte Chemie International Edition. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding.

  • PMC. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation.

  • PMC. Recent developments in the medicinal chemistry of single boron atom-containing compounds.

  • Google Patents. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

  • Google Patents. WO2014079364A1 - Imidazolone derivatives, pharmaceutical compositions and uses thereof.

  • Google Patents. US20080194537A1 - Boronic acid compounds and uses thereof.

  • ChemicalBook. 5-Bromo-1H-benzimidazole synthesis.

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile.

  • Larkin, J. D., & Schaefer, H. F. (2008). Dimers of boroglycine and methylamine boronic acid: a computational comparison of the relative importance of dative versus hydrogen bonding. The Journal of Physical Chemistry A, 112(3), 544-554.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Moiety in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for designing molecules with specific biological targets. The 1,2-dimethyl-1H-imidazole core, in particular, offers a versatile platform for generating novel molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, enabling the efficient synthesis of complex molecules.[1][2] This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura coupling of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid with various aryl and heteroaryl halides, a key transformation for drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][4]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Workup & Purification A Combine Aryl Halide, This compound, and Base in a Reaction Vessel B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B Seal Vessel C Add Degassed Solvent and Palladium Catalyst/Ligand B->C Establish Inert Atmosphere D Heat Reaction Mixture with Vigorous Stirring C->D Initiate Reaction E Cool to Room Temperature and Dilute with Organic Solvent D->E Reaction Completion F Aqueous Wash (Water and Brine) E->F Extraction G Dry Organic Layer (e.g., Na2SO4) F->G H Concentrate Under Reduced Pressure G->H I Purify by Flash Column Chromatography H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxygen from deactivating the catalyst and promoting homocoupling of the boronic acid.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[5]

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously. Reaction temperatures typically range from 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Key Considerations and Troubleshooting

The successful Suzuki-Miyaura coupling of heteroaryl boronic acids, including this compound, often requires careful consideration of several factors:

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[6] Using milder bases, anhydrous conditions, or boronic esters (like pinacol esters) can mitigate this issue.[7]

  • Catalyst and Ligand Selection: For challenging couplings, particularly with sterically hindered substrates or electron-rich halides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often improve reaction efficiency. N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]

  • Base Selection: The base not only facilitates the transmetalation step but can also influence the stability of the boronic acid.[8] While stronger bases can accelerate the reaction, they may also promote decomposition of the starting materials. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is often beneficial.[9]

  • Homocoupling: The dimerization of the boronic acid is a common side reaction, often caused by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction are essential to minimize this byproduct.

Data Summary: Representative Reaction Conditions

ParameterRecommended ConditionsRationale
Boronic Acid Equivalents 1.2 - 1.5To ensure complete consumption of the limiting halide.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3 (1-5 mol%)A range of catalysts can be effective; advanced catalysts are beneficial for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)Carbonates and phosphates are commonly used and effective bases for Suzuki couplings.[9]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and homocoupling of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel imidazole-containing compounds in drug discovery and development. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocol and considerations outlined in this application note provide a solid foundation for the successful implementation of this important reaction.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • PubMed. (2007, October 26). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, a valuable heterocyclic building block for medicinal chemistry and drug discovery. The 1,2-dimethylimidazole moiety is a privileged scaffold, frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors, due to its ability to act as a stable hydrogen bond acceptor and fine-tune physicochemical properties. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into protocol optimization and troubleshooting for its primary application in the Suzuki-Miyaura cross-coupling reaction. Detailed, validated protocols and workflow visualizations are provided to enable researchers to successfully incorporate this versatile reagent into their synthetic programs.

Reagent Profile and Handling

This compound is a stable, solid reagent that serves as a cornerstone for introducing the 1,2-dimethylimidazole motif. The N-methylation at the 1-position prevents tautomerization and eliminates a potential hydrogen bond donor site, which can be critical for achieving specific binding interactions and improving pharmacokinetic properties. The methyl group at the 2-position further enhances metabolic stability.

Boronic acids, in general, are considered to have low toxicity, and upon reaction completion, the boron-containing byproducts are typically converted to boric acid, a polar and easily removable compound.[1][2] However, like all heteroaryl boronic acids, it can be susceptible to competitive protodeboronation under suboptimal reaction conditions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
CAS Number 554453-76-8[4]
Molecular Formula C₅H₉BN₂O₂[4]
Molecular Weight 139.95 g/mol Calculated
Appearance White to off-white solidSupplier Observation
pKa ~8.5 - 9.5Estimated based on aryl boronic acids.[5]
Storage Store at 2-8°C, sealed in a dry environment.Best Practice

Scientist's Note (Handling & Storage): While generally stable, long-term storage in a desiccator or glovebox is recommended to minimize potential hydration or slow decomposition. For weighing, briefly exposing the reagent to the atmosphere is acceptable, but prolonged exposure should be avoided to ensure stoichiometric accuracy in reactions.

The Suzuki-Miyaura Reaction: Mechanism and Rationale

The Suzuki-Miyaura cross-coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds in medicinal chemistry.[6] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[3][7]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] The fundamental mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.[10]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Palladium Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ pdiib Ar¹-Pd(II)L₂-X pd0->pdiib Oxidative Addition product Ar¹-Ar² pd0->product pdiia Ar¹-Pd(II)L₂-Ar² pdiib->pdiia Transmetalation pdiia->pd0 Reductive Elimination aryl_halide Ar¹-X (Aryl Halide) aryl_halide->pd0 boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->pdiib base Base (e.g., K₂CO₃) base->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Heteroaryl Boronic Acids

While powerful, the Suzuki-Miyaura coupling of heteroaryl boronic acids like this compound requires careful consideration. The primary competing side reaction is protodeboronation , where the boronic acid moiety is cleaved and replaced by a hydrogen atom from the solvent or trace water, leading to reduced yield.[3][11]

Causality behind Experimental Choices:

  • Catalyst/Ligand Selection: Highly active catalysts are needed to ensure the rate of cross-coupling outpaces the rate of protodeboronation. Electron-rich, bulky phosphine ligands such as SPhos , XPhos , and RuPhos are often superior for coupling heteroaryl partners as they promote the crucial oxidative addition and reductive elimination steps.[7][11][12] Palladium precatalysts, which generate the active Pd(0) species in situ, are highly effective.[13]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. For sensitive heteroaryl boronic acids, moderately strong inorganic bases like K₂CO₃ , K₃PO₄ , or CsF are often preferred over strong bases like NaOH or KOH, which can accelerate decomposition.[11]

  • Solvent Choice: Aprotic polar solvents like dioxane , THF , or DME , often with a small amount of water, are standard. The water helps solubilize the inorganic base and facilitates the transmetalation step. Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can also be highly effective for challenging couplings.[6][14]

Experimental Protocols

The following protocols are designed to be robust starting points for researchers. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is suitable for coupling this compound with a range of aryl or heteroaryl halides.

Table 2: Reagent Roles and Common Choices

ComponentRoleRecommended Starting ChoicesRationale
Palladium Source CatalystPd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G3Precursors to the active Pd(0) catalyst. Precatalysts offer better stability and stoichiometry.[13]
Ligand Stabilizes Pd(0), facilitates reaction stepsSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the reaction, crucial for heteroaryl couplings.[7][12]
Base Activates boronic acidK₂CO₃, K₃PO₄, Cs₂CO₃Choice of base strength can be critical to balance reactivity and prevent decomposition.[11]
Solvent Reaction Medium1,4-Dioxane/H₂O (e.g., 5:1), DME/H₂OAprotic polar solvents are standard; water aids in base solubility and transmetalation.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., XPhos-Pd-G3, 1–5 mol%) and, if not using a precatalyst, the phosphine ligand (e.g., XPhos, 2–10 mol%).

    • Scientist's Note: Using a pre-formed catalyst like XPhos-Pd-G3 simplifies this step and ensures a consistent Pd:Ligand ratio.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously for the intended duration (2–24 hours).

    • Monitoring: The reaction progress can be monitored by TLC, LC-MS, or GC-MS by taking small aliquots.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., Ethyl Acetate or DCM). c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

Protocol Optimization and Troubleshooting

Table 3: Troubleshooting Common Suzuki-Miyaura Coupling Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Reaction temperature too low. 3. Poorly soluble reagents.1. Use a more active ligand (e.g., switch from PPh₃ to XPhos). Ensure proper degassing to prevent catalyst oxidation. 2. Increase temperature in 10°C increments. 3. Change solvent system (e.g., try DME or Toluene).
Significant Protodeboronation 1. Reaction is too slow, allowing decomposition to compete. 2. Base is too harsh. 3. Excess water present.1. Increase catalyst loading or switch to a more active catalyst system (e.g., XPhos-Pd-G3). 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or CsF).[11] 3. Use a lower ratio of water or consider anhydrous conditions.[6]
Formation of Homocoupled Byproducts 1. Catalyst decomposition. 2. Presence of oxygen.1. Ensure a sufficient excess of ligand is present. 2. Improve degassing technique; maintain a positive inert gas pressure throughout setup.

Application Workflow & Case Study

General Experimental Workflow

The entire process from planning to pure compound follows a logical sequence. This workflow is fundamental to efficient synthesis in a drug discovery setting.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Ar-X, Boronic Acid, Base) setup 4. Assemble Under Inert Gas reagents->setup glassware 2. Flame-Dry Glassware glassware->setup degas 3. Degas Solvents addition 5. Add Catalyst & Solvents degas->addition setup->addition heat 6. Heat & Stir (Monitor by LC-MS) addition->heat workup 7. Aqueous Work-up (Extraction) heat->workup concentrate 8. Concentrate Crude workup->concentrate purify 9. Column Chromatography concentrate->purify analyze 10. Characterize Pure Product (NMR, MS) purify->analyze

Caption: Standard laboratory workflow for Suzuki-Miyaura cross-coupling.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core

Many kinase inhibitors feature a heteroaryl-aryl scaffold to interact with the ATP binding site.[15] Here, we couple this compound with 2-amino-5-bromopyrimidine, a common hinge-binding fragment, to rapidly construct a core structure amenable to further functionalization.

Reaction Scheme: (Self-generated image representing the coupling of 2-amino-5-bromopyrimidine with this compound)

Rationale: The resulting product, 5-(1,2-dimethyl-1H-imidazol-5-yl)pyrimidin-2-amine, contains key pharmacophoric features:

  • The aminopyrimidine moiety acts as a hydrogen bond donor/acceptor to interact with the kinase hinge region.

  • The 1,2-dimethylimidazole group occupies a hydrophobic pocket and provides a vector for further modification to enhance potency and selectivity.

  • The free amine provides a synthetic handle for diversification, for instance, via amide coupling or reductive amination.

This rapid, reliable construction of a key intermediate using this compound exemplifies its strategic importance in accelerating drug discovery timelines.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its strategic deployment via the Suzuki-Miyaura cross-coupling reaction allows for the efficient and modular synthesis of complex molecular architectures. By understanding the mechanistic nuances of the reaction and the specific challenges posed by heteroaryl substrates, researchers can rationally select catalysts, bases, and conditions to overcome common hurdles like protodeboronation. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in their pursuit of novel, targeted therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sharma, G. et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Valente, C. et al. (2012). Recent developments in the Suzuki-Miyaura reaction: 2010–2014. Molecules, 17(11), 13099-13146. [Link]

  • Nykaza, T. V. et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(11), 3145–3149. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ghaz-Jahanian, S. et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(6), 427-434. [Link]

  • Zhang, Y. et al. (2020). Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Journal of the American Chemical Society, 142(30), 13165–13172. [Link]

  • Wallace, D. J. et al. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (2), 172-174. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Radi, M. et al. (2011). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 16(8), 6956-6966. [Link]

  • Fancelli, D. et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 8939-8955. [Link]

  • Silva, F. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 951-1005. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Silva, F. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Vik, A. et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron, 129, 133169. [Link]

  • Kim, D. & Lee, J. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2217-2234. [Link]

  • Nykaza, T. V. et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with aryl halides. [Link]

  • Jay, D. K. et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(15), 3980-3985. [Link]

  • Popovic, R. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

Sources

Application of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid in the Synthesis of p38 MAPK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. Consequently, kinase inhibitors have become a major class of therapeutic agents.[1] Within the vast landscape of kinase inhibitor scaffolds, the imidazole ring system has emerged as a privileged structure, particularly for targeting the ATP-binding site of kinases like p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling cascade is a critical mediator in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a prime target for anti-inflammatory drug development.[2][4][5]

The 1,2-dimethyl-1H-imidazol-5-yl moiety, provided by (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, serves as a versatile building block in the construction of potent and selective kinase inhibitors. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds between the imidazole core and various aryl or heteroaryl partners.[6] This application note provides a detailed protocol and scientific rationale for the use of this compound in the synthesis of a representative p38 MAPK inhibitor.

The Strategic Advantage of this compound

The choice of this compound as a synthetic precursor offers several key advantages in the context of kinase inhibitor synthesis:

  • Facile C-C Bond Formation: The boronic acid functionality is an excellent substrate for Suzuki-Miyaura coupling reactions, allowing for the straightforward installation of the 1,2-dimethyl-1H-imidazol-5-yl group onto a variety of aromatic and heteroaromatic halides. This reaction is known for its mild conditions and high functional group tolerance.[6]

  • Modulation of Physicochemical Properties: The dimethylated imidazole core can influence the solubility, metabolic stability, and cell permeability of the final inhibitor molecule.

  • Key Binding Interactions: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1]

Synthetic Protocol: Synthesis of a Diaryl-Imidazole p38 MAPK Inhibitor

This section details a representative protocol for the synthesis of a diaryl-imidazole based p38 MAPK inhibitor, utilizing a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable halo-heteroaryl precursor.

Diagram of the Synthetic Workflow

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Work-up & Purification reagent1 This compound reaction Heat (e.g., 90 °C) reagent1->reaction reagent2 2-amino-5-bromopyridine reagent2->reaction catalyst Pd(PPh3)4 (Palladium Catalyst) catalyst->reaction base Na2CO3 (Base) base->reaction solvent Dioxane/Water (Solvent) solvent->reaction product Target Kinase Inhibitor (Diaryl-imidazole) workup Aqueous Work-up (Extraction) product->workup reaction->product purification Column Chromatography workup->purification final_product Pure Kinase Inhibitor purification->final_product

Caption: Synthetic workflow for a p38 MAPK inhibitor.

Materials and Reagents
ReagentCAS NumberSupplier Recommendation
This compound1256345-64-7Commercially Available
2-Amino-5-bromopyridine87479-51-6Commercially Available
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Commercially Available
Sodium Carbonate (Anhydrous)497-19-8Commercially Available
1,4-Dioxane (Anhydrous)123-91-1Commercially Available
Deionized Water7732-18-5N/A
Ethyl Acetate141-78-6Commercially Available
Brine (Saturated NaCl solution)N/AN/A
Anhydrous Magnesium Sulfate7487-88-9Commercially Available
Silica Gel (for column chromatography)7631-86-9Commercially Available
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).

    • Add 2-amino-5-bromopyridine (1.0 equivalent).

    • Add sodium carbonate (2.0 equivalents).

    • The flask is then sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture. The use of a glovebox or a Schlenk line is recommended for handling the air-sensitive catalyst.

    • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via a syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Reaction Execution:

    • The reaction mixture is heated to 90 °C with vigorous stirring.

    • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material (2-amino-5-bromopyridine) is consumed. Reaction times can vary but are typically in the range of 4-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the palladium catalyst.

    • The filtrate is transferred to a separatory funnel and washed sequentially with deionized water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl-imidazole kinase inhibitor.

Mechanism and Rationale of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (2-amino-5-bromopyridine) to form a palladium(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 1,2-dimethyl-1H-imidazol-5-yl moiety) to the palladium(II) center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The choice of a phosphine ligand, such as the triphenylphosphine in Pd(PPh₃)₄, is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

The Role of the 1,2-Dimethyl-1H-imidazol-5-yl Moiety in p38 MAPK Inhibition

The p38 MAPK family of kinases plays a pivotal role in the cellular response to stress and in the inflammatory cascade.[5][7] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[2][4]

p38 MAPK Signaling Pathway

G stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Stress Signals mkk MKK3/6 stimuli->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates inhibitor (1,2-Dimethyl-1H-imidazol-5-YL) -based Inhibitor inhibitor->p38 Inhibits response Inflammatory Response (Cytokine Production, Apoptosis) substrates->response Leads to

Caption: Simplified p38 MAPK signaling pathway.

Inhibitors containing the 1,2-dimethyl-1H-imidazol-5-yl moiety are designed to bind to the ATP-binding pocket of p38α MAPK. The imidazole core can form crucial hydrogen bonds with the hinge region of the kinase, while the attached aryl groups can occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. By blocking the activity of p38 MAPK, these inhibitors can effectively suppress the downstream signaling events that lead to the production of inflammatory cytokines.[1][5]

Summary of Inhibitor Properties

PropertyDescription
Target p38 Mitogen-Activated Protein Kinase (MAPK)
Mechanism of Action ATP-competitive inhibitor, blocking the phosphorylation of downstream substrates.
Synthetic Utility This compound is a key building block for the synthesis of a class of diaryl-imidazole based p38 MAPK inhibitors via Suzuki-Miyaura coupling.
Therapeutic Potential Treatment of chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of kinase inhibitors, particularly those targeting the p38 MAPK pathway. The Suzuki-Miyaura coupling provides an efficient and robust method for incorporating the 1,2-dimethyl-1H-imidazol-5-yl scaffold into potential drug candidates. The detailed protocol and mechanistic insights provided in this application note are intended to guide researchers in the development of novel therapeutics for inflammatory diseases.

References

  • Kumar, S., et al. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Nature Reviews Drug Discovery, 2(9), 717-726. [Link]

  • Nick, J. A., et al. (2000). p38 MAPK signalling cascades in inflammatory disease. European Journal of Clinical Investigation, 30(4), 347-354. [Link]

  • Yong, H. Y., et al. (2024). Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases. ResearchGate. [Link]

  • Corr, M. (2014). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Aging and disease, 5(4), 236. [Link]

  • Park, J. M. (2009). Regulatory Targets of P38 MAP Kinase in Inflammation. Paper Digest. [Link]

  • Cirillo, P. F., et al. (2005). Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. ResearchGate. [Link]

  • Laufer, S., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027-8054. [Link]

  • Laufer, S. A., & Albrecht, W. (2009). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current medicinal chemistry, 16(31), 4153-4179. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Al-dujaili, A. Z., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific reports, 11(1), 2133. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Bagley, M. C., et al. (2007). Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells. Bioorganic & medicinal chemistry letters, 17(18), 5107-5110. [Link]

  • Keesara, S., & Parvathaneni, S. P. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. ResearchGate. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero) aryl benzimidazoles. Arkat USA. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylimidazoles in Medicinal Chemistry

The 1,2-dimethyl-1H-imidazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents. Its value lies in its ability to engage in key biological interactions and its synthetic tractability. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents the most robust and versatile method for the synthesis of 5-aryl-1,2-dimethyl-1H-imidazoles, which are crucial intermediates in the development of novel pharmaceuticals.[1] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful execution of Suzuki-Miyaura reactions utilizing (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid with a variety of aryl halide partners.

As a five-membered electron-rich heteroaromatic system, imidazole-based boronic acids present unique challenges, primarily their propensity for protodeboronation under typical Suzuki-Miyaura conditions.[2] This guide will address these challenges head-on, providing strategies to mitigate this undesired side reaction and ensure high-yielding, reproducible outcomes.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Ar-X Transmetal Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdXL2->ArPdArL2 [Ar'B(OH)₃]⁻ ArPdArL2->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product Boronate Ar'B(OH)₃⁻ Base Base (e.g., K₃PO₄) BoronicAcid Ar'B(OH)₂ This compound BoronicAcid->Boronate + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This is often the rate-limiting step and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Catalyst and Ligand Selection: The Key to Success with Heteroaryl Boronic Acids

The choice of palladium source and, more critically, the ancillary ligand is the most significant factor in achieving a successful outcome with this compound. The electron-rich nature of the imidazole ring and its potential to coordinate to the palladium center can lead to catalyst inhibition.[2] Furthermore, the aforementioned instability of heteroaryl boronic acids necessitates a catalyst system that promotes rapid transmetalation to outcompete protodeboronation.[5]

Palladium Precatalysts: Ensuring Efficient Generation of the Active Catalyst

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts are highly recommended for their superior performance and reproducibility. These complexes readily generate the active Pd(0) species under mild conditions, which is crucial when working with sensitive substrates.

Precatalyst TypeRecommended LigandsRationale for Use
Buchwald Palladacycles SPhos, XPhos, RuPhosThese electron-rich, sterically hindered phosphine ligands accelerate both oxidative addition and reductive elimination, leading to high catalyst turnover. They are particularly effective for coupling heteroaryl substrates.[6]
N-Heterocyclic Carbene (NHC) Complexes IPr, IMesNHC ligands are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition and effective for coupling challenging substrates, including aryl chlorides.[7]
PEPPSI™-type Catalysts IPr, IMesThese "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complexes offer excellent air and moisture stability, simplifying reaction setup.[8]
Ligand Choice: A Deeper Dive

The ligand's electronic and steric properties directly influence the catalytic activity. For the coupling of this compound:

  • Electron-rich and bulky phosphines (e.g., SPhos, XPhos): These are often the first choice. The electron richness increases the rate of oxidative addition, while the steric bulk promotes the reductive elimination step. This combination leads to a fast catalytic cycle, minimizing the time the boronic acid is exposed to conditions that could cause its decomposition.[9]

  • N-Heterocyclic Carbenes (NHCs): These are excellent alternatives, especially when coupling with less reactive aryl chlorides. The strong Pd-NHC bond prevents catalyst deactivation and can lead to very high turnover numbers.[7]

Protocol I: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides. It is based on conditions found to be effective for the analogous coupling of 5-bromo-1,2-dimethyl-1H-imidazole, a testament to the versatility of modern palladium catalyst systems.[1]

Reaction Workflow

Protocol_Workflow Start Start: Assemble Reagents Assemble In an oven-dried vial: - this compound (1.1 eq) - Aryl bromide (1.0 eq) - Base (e.g., K₃PO₄, 3.0 eq) - Pd Precatalyst (1-2 mol%) - Ligand (if not a precatalyst) Start->Assemble Solvent Add anhydrous solvent (e.g., 1,4-Dioxane/H₂O) Assemble->Solvent Degas Degas the mixture (e.g., Argon sparging) Solvent->Degas Heat Heat to reaction temperature (e.g., 70-100 °C) Degas->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Upon completion Purify Purify by column chromatography Workup->Purify End End: Characterize Product Purify->End

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents
  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane and degassed water

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (3.0 equivalents), and the palladium precatalyst (1-2 mol%).

  • Atmosphere Exchange: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 3:1 to 5:1 ratio) to achieve a final concentration of the aryl bromide of 0.1-0.2 M.

  • Heating and Monitoring: Place the vial in a preheated oil bath at 70-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1,2-dimethyl-1H-imidazole.

Protocol II: Coupling with Challenging Aryl Chlorides

Aryl chlorides are often more economical coupling partners but are significantly less reactive than their bromide counterparts.[10] This protocol employs a more robust catalyst system to achieve efficient coupling.

Key Modifications from Protocol I
  • Catalyst System: An N-heterocyclic carbene (NHC)-based palladium precatalyst (e.g., PEPPSI™-IPr, 2-3 mol%) is often more effective.[8] Alternatively, a more electron-rich and bulky phosphine ligand like XPhos can be used with a palladium source like Pd(OAc)₂.[9]

  • Base: A stronger base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu) may be required.

  • Temperature: Higher reaction temperatures (100-120 °C) are typically necessary.

Recommended Conditions for Aryl Chlorides
ParameterRecommended ConditionRationale
Catalyst PEPPSI™-IPr or Pd(OAc)₂/XPhos (2-3 mol%)NHC and bulky phosphine ligands are highly effective for the challenging oxidative addition of aryl chlorides.[7]
Base Cs₂CO₃ or KOt-Bu (3.0 eq)Stronger bases can facilitate the formation of the active boronate and promote the catalytic cycle.
Solvent 1,4-Dioxane or TolueneHigher boiling point solvents are suitable for the required higher reaction temperatures.
Temperature 100-120 °CProvides the necessary energy to overcome the higher activation barrier of aryl chloride oxidative addition.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low Yield/No Reaction Inefficient catalyst activation; Catalyst poisoning; Protodeboronation of the boronic acid.Switch to a more active precatalyst (e.g., a G3 palladacycle). Ensure anhydrous and oxygen-free conditions. Use a milder base like potassium fluoride (KF) if base-mediated decomposition is suspected. Consider using a boronic acid surrogate like a MIDA boronate, which offers slow release of the active boronic acid.[5]
Significant Protodeboronation Reaction is too slow, allowing decomposition to compete; Water content is too high.Use a more active catalyst system to accelerate the cross-coupling.[6] Minimize the amount of water in the reaction or consider anhydrous conditions.[2] Use a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient oxidative addition.Thoroughly degas all solvents and maintain a strict inert atmosphere. Ensure the aryl halide is pure and the catalyst is active.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of medicinally relevant compounds. Success hinges on the careful selection of a highly active palladium catalyst system capable of promoting rapid C-C bond formation while minimizing the competing protodeboronation of the sensitive heteroaryl boronic acid. The use of modern palladacycle or NHC-based precatalysts, in conjunction with appropriate bases and solvents, provides a reliable and high-yielding entry into this important class of molecules. The protocols and insights provided herein serve as a robust foundation for researchers in their synthetic endeavors.

References

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. Available at: [Link]

  • Deng, Y., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10136-10142. Available at: [Link]

  • Kar, A., et al. (2017). N-Methylphthalimide-substituted benzimidazolium salts and PEPPSI Pd–NHC complexes: synthesis, characterization and catalytic activity in carbon–carbon bond-forming reactions. New Journal of Chemistry, 41(21), 12891-12902. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Changa, M., & Biswas, K. (2016). Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica, 8(18), 24-28. Available at: [Link]

  • Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 134(45), 18659-18662. Available at: [Link]

  • Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4689. Available at: [Link]

  • Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5894-5898. Available at: [Link]

  • Ghorai, S., & Ghorai, P. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(60), 7349-7365. Available at: [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 134(45), 18659-18662. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, J., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(3), 1335-1344. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14377-14379. Available at: [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][3][9]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52. Available at: [Link]

  • Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4218-4221. Available at: [Link]

Sources

Application Notes & Protocols for C-N Coupling with (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of nitrogen-containing heterocyclic compounds that form the backbone of countless pharmaceuticals.[1][2][3][4][5] Among these, N-arylimidazoles are of particular significance due to their prevalence in biologically active molecules.[2][3][4][6] This guide provides a detailed exploration of the reaction conditions for the C-N coupling of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, a versatile building block for accessing novel chemical entities.

Mechanistic Overview: The Chan-Lam Coupling

The Chan-Lam coupling, also referred to as the Chan-Evans-Lam coupling, facilitates the formation of a C-N bond through an oxidative coupling mechanism.[8][13] While the exact mechanism can be complex and dependent on the specific reaction components, a generally accepted catalytic cycle is illustrated below.[7][8][11][14] The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and can often be performed at room temperature and open to the atmosphere.[7][13]

Chan-Lam Coupling Mechanism CuII Cu(II) Catalyst ArylCuII Aryl-Cu(II) Complex CuII->ArylCuII Transmetalation with R-B(OH)₂ ArylCuIII_Amine Aryl-Cu(III)-Amine Complex ArylCuII->ArylCuIII_Amine Coordination with R'-NH₂ & Oxidation CuI Cu(I) Species ArylCuIII_Amine->CuI Reductive Elimination CoupledProduct N-arylated Imidazole ArylCuIII_Amine->CoupledProduct CuI->CuII Re-oxidation (e.g., by O₂) BoronicAcid This compound BoronicAcid->CuII Amine Amine (R'-NH₂) Amine->ArylCuII caption Figure 1: Generalized Catalytic Cycle of the Chan-Lam Coupling.

Caption: Figure 1: Generalized Catalytic Cycle of the Chan-Lam Coupling.

Key Reaction Parameters and Optimization

The success of a C-N coupling reaction with this compound hinges on the careful selection and optimization of several key parameters.

2.1. Copper Source: The choice of copper catalyst is critical. Copper(II) acetate (Cu(OAc)₂) is the most commonly employed catalyst for Chan-Lam couplings.[13] It is inexpensive, readily available, and generally effective. Other copper sources such as copper(I) bromide (CuBr) have also been reported to be effective, sometimes in combination with specific ligands.[15][16]

2.2. Ligands: While some Chan-Lam couplings can proceed without a ligand, the addition of a ligand can significantly improve the reaction rate, yield, and substrate scope.[17][18] Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), and phenanthroline-based ligands have been shown to be particularly effective in copper-catalyzed C-N couplings.[17][19][20] Ligands can stabilize the copper catalyst, prevent catalyst deactivation, and facilitate key steps in the catalytic cycle.[16]

2.3. Base: A base is typically required to facilitate the deprotonation of the amine nucleophile and to promote the catalytic cycle.[10] Both organic bases, like pyridine and 2,6-lutidine, and inorganic bases, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are commonly used.[8][13][20] The choice of base can be substrate-dependent and may require empirical optimization.

2.4. Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Dichloromethane (DCM), methanol (MeOH), and toluene are frequently used solvents for Chan-Lam couplings.[20] For some applications, greener solvents are being explored to reduce the environmental impact of the reaction.

2.5. Atmosphere: A key advantage of the Chan-Lam coupling is that it can often be run open to the air, as atmospheric oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed during the reductive elimination step.[7][10][13] However, in some cases, particularly with sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Comparative Overview of Reaction Conditions

The following table summarizes typical reaction conditions for copper-catalyzed C-N coupling reactions, providing a starting point for optimization with this compound.

Parameter Condition A (Standard) Condition B (Ligand-Accelerated) Condition C (Alternative Base)
Copper Source Cu(OAc)₂ (10 mol%)Cu(OAc)₂ (10 mol%)CuBr (10 mol%)
Ligand NoneDMEDA (20 mol%)1,10-Phenanthroline (20 mol%)
Base Pyridine (2.0 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent DCMTolueneMethanol
Temperature Room Temperature80 °C60 °C
Atmosphere AirAirArgon
Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a typical Chan-Lam C-N coupling reaction using this compound and a generic primary amine.

Experimental_Workflow start Start reagent_prep Reagent Preparation: - this compound (1.0 equiv) - Amine (1.2 equiv) - Cu(OAc)₂ (0.1 equiv) - Base (2.0 equiv) - Solvent start->reagent_prep reaction_setup Reaction Setup: - Combine reagents in a reaction vessel. - Stir at specified temperature. reagent_prep->reaction_setup monitoring Reaction Monitoring: - Track progress by TLC or LC-MS. reaction_setup->monitoring workup Aqueous Workup: - Quench the reaction. - Extract with an organic solvent. - Wash with brine and dry. monitoring->workup Upon completion purification Purification: - Concentrate the organic phase. - Purify by column chromatography. workup->purification characterization Characterization: - Analyze the final product by NMR, MS, etc. purification->characterization end End characterization->end

Caption: Figure 2: A typical experimental workflow for C-N coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and copper(II) acetate (0.1 equivalents).

  • Solvent and Base Addition: Add anhydrous dichloromethane (to achieve a concentration of approximately 0.1 M with respect to the boronic acid) followed by pyridine (2.0 equivalents).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature and open to the air.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated imidazole.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Alternative: Palladium-Catalyzed Buchwald-Hartwig Amination

While the Chan-Lam coupling is often preferred for its mild conditions, the Buchwald-Hartwig amination offers a powerful alternative, particularly for less reactive amines or when copper catalysis is not effective.[12][21][22][23][24] This palladium-catalyzed reaction typically involves an aryl halide or triflate as the electrophile, but modifications for the use of boronic acids exist.[25]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition with Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord Amine Coordination AmidoComplex Amido Complex (Ar-Pd(II)-NR'R'')L₂ AmineCoord->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination CoupledProduct Aryl Amine (Ar-NR'R'') AmidoComplex->CoupledProduct ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Amine Amine (HNR'R'') Amine->OxAdd Base Base Base->AmineCoord caption Figure 3: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 3: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, RuPhos) are typically required.

  • Base: Stronger bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.

  • Inert Atmosphere: These reactions are typically sensitive to air and moisture and must be performed under an inert atmosphere.

  • Solvent: Anhydrous solvents like toluene or dioxane are commonly used.

Troubleshooting and Key Insights
  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature may also be beneficial. For sluggish reactions, switching to a palladium-catalyzed system might be necessary.

  • Side Reactions: Common side reactions in Chan-Lam couplings include homocoupling of the boronic acid and protodeborylation.[10] The use of molecular sieves can sometimes mitigate side reactions by removing residual water.[10]

  • Purification Challenges: The polarity of the N-arylated imidazole product can vary significantly depending on the nature of the coupled amine. This may require careful optimization of the eluent system for column chromatography.

Conclusion

The C-N coupling of this compound is a versatile transformation for the synthesis of novel N-arylated imidazoles. The Chan-Lam coupling, with its mild reaction conditions and operational simplicity, represents a highly attractive method for achieving this transformation. By carefully considering the choice of catalyst, ligand, base, and solvent, researchers can effectively optimize these reactions for a wide range of substrates. For challenging couplings, the Buchwald-Hartwig amination provides a robust alternative. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

  • Chan–Lam coupling. In Wikipedia; 2023. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central (PMC). [Link]

  • Chan–Lam coupling. Grokipedia. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health (NIH). [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]

  • Chen‐Lam‐Evans coupling of imidazole and boronic acid using catalysts 1–4. ResearchGate. [Link]

  • Proposed mechanism for the Chan‐Lam‐Evans reaction. ResearchGate. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Europe PMC. [Link]

  • Chan-Lam Coupling. YouTube. [Link]

  • Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica. [Link]

  • Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. ACS Publications. [Link]

  • Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. ResearchGate. [Link]

  • Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]

  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Substrate scope for the cross‐coupling of reagent 1 with boronic acids. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. ACS Publications. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central (PMC). [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. DergiPark. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square. [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Publishing. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health (NIH). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]

  • Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. The Royal Society of Chemistry. [Link]

  • C−N coupling of imidazoles with phenylboronic acids. ResearchGate. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central (PMC). [Link]

Sources

Protocol for the Gram-Scale Synthesis of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid: A Key Building Block for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its synthesis on a gram scale, however, necessitates meticulous control over reaction conditions due to the use of highly reactive organolithium reagents and the inherent stability challenges of some heterocyclic boronic acids.[2][3] This document provides a comprehensive, field-tested protocol for the reliable synthesis, purification, and application of this valuable reagent. We delve into the causality behind critical experimental steps, outline rigorous safety procedures, and present a validated workflow from starting materials to a highly pure product, ready for subsequent applications.

Introduction and Scientific Context

The imidazole moiety is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents. Functionalizing this core structure is key to modulating pharmacological activity. Boronic acids, and their corresponding esters, serve as indispensable precursors for creating carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[4][5] this compound, specifically, offers a stable and reactive handle at the C5 position, enabling the introduction of diverse aryl and heteroaryl substituents.

The primary challenge in synthesizing heteroaryl boronic acids lies in the management of pyrophoric reagents and the purification of the final product, which can be prone to dehydration, forming cyclic boroxine anhydrides.[2][3] This protocol is designed to address these challenges directly, providing a robust pathway for generating multi-gram quantities of the target compound with high purity.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route proceeds via a three-step sequence:

  • Lithium-Halogen Exchange: 5-Bromo-1,2-dimethyl-1H-imidazole undergoes a lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate a highly nucleophilic lithiated imidazole intermediate.

  • Borylation: The lithiated species is trapped by an electrophilic borate ester, typically triisopropyl borate, forming a boronate ester complex.

  • Hydrolysis: Acidic aqueous workup hydrolyzes the boronate ester to yield the final this compound.

  • Inert Atmosphere (Argon/Nitrogen): Organolithium reagents are pyrophoric and react violently with atmospheric oxygen and moisture.[6][7][8] A rigorously maintained inert atmosphere is non-negotiable for safety and reaction success.

  • Anhydrous Conditions: All solvents and reagents must be strictly anhydrous to prevent the premature quenching of the n-BuLi and the lithiated intermediate.

  • Low Temperature (-78 °C): The lithium-halogen exchange and subsequent borylation are highly exothermic. Maintaining a temperature of -78 °C (dry ice/acetone bath) is critical to prevent side reactions, such as decomposition of the thermally sensitive lithiated imidazole, and to ensure high regioselectivity.

  • Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropyl groups can help minimize the formation of over-coordinated "ate" complexes, which can be more difficult to hydrolyze to the desired boronic acid.

  • Controlled Acidic Workup: The final hydrolysis step requires careful pH control. A mildly acidic environment ensures the complete conversion of the boronate ester to the boronic acid without promoting significant protodeboronation (loss of the B(OH)₂ group).

A 5-Bromo-1,2-dimethyl -1H-imidazole B Lithiated Imidazole Intermediate A->B + n-BuLi -78 °C (Lithium-Halogen Exchange) C Boronate Ester Complex B->C + B(O-iPr)₃ -78 °C (Borylation) D (1,2-Dimethyl-1H-imidazol -5-YL)boronic Acid C->D + H₃O⁺ (Hydrolysis)

Caption: Key steps in the synthesis of the target boronic acid.

Detailed Gram-Scale Experimental Protocol

Safety First: This procedure involves pyrophoric organolithium reagents. A thorough understanding of their handling is mandatory.[8][9][10] Always work in a certified chemical fume hood.[9] Personal Protective Equipment (PPE) must include a flame-resistant lab coat, safety goggles, a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene).[9][10] Ensure a Class D or dry powder fire extinguisher is accessible.[6] Never work alone.[7][10]

  • Reagents: 5-Bromo-1,2-dimethyl-1H-imidazole (≥97%), n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (≥98%), Anhydrous tetrahydrofuran (THF, ≤50 ppm H₂O), Hydrochloric acid (2 M), Ethyl acetate (reagent grade), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask (oven-dried), magnetic stirrer and stir bar, digital thermometer, argon/nitrogen gas line with bubbler, Schlenk line (optional), syringes and needles (oven-dried), dry ice/acetone bath, separatory funnel, rotary evaporator.

ReagentMW ( g/mol )Equiv.Amount (g)Moles (mmol)Volume (mL)
5-Bromo-1,2-dimethyl-1H-imidazole175.031.08.7550.0-
Anhydrous THF----250
n-Butyllithium (2.5 M)64.061.1-55.022.0
Triisopropyl borate188.081.211.360.013.5
  • Reaction Setup: Assemble a 500 mL three-neck flask, equipped with a magnetic stir bar, a digital thermometer, a rubber septum, and an argon inlet connected to a bubbler. Flame-dry the entire apparatus under a stream of argon and allow it to cool to room temperature.

  • Initial Solution: Add 5-Bromo-1,2-dimethyl-1H-imidazole (8.75 g, 50.0 mmol) to the flask. Using a cannula or syringe, add anhydrous THF (250 mL). Stir the mixture until all the solid has dissolved.

  • Lithiated Intermediate Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Once the internal temperature is stable, slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting solution at -78 °C for an additional 45 minutes.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (13.5 mL, 60.0 mmol) dropwise via syringe over 15 minutes. A white precipitate may form during this addition.

  • Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature over 2 hours with continued stirring.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into a beaker containing 2 M hydrochloric acid (100 mL) cooled in an ice bath. Stir vigorously for 15 minutes. Check the pH of the aqueous layer; it should be between 1 and 2. Adjust with more 2 M HCl if necessary.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. The layers may not separate cleanly; add ethyl acetate (100 mL) and saturated brine (50 mL) to facilitate separation. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude boronic acid, typically as a white or off-white solid.

Purification and Characterization

Crude boronic acids often contain residual starting materials and boroxine byproducts. An acid-base extraction is a highly effective method for purification on a gram scale.[11]

  • Dissolve the crude solid in diethyl ether or ethyl acetate (approx. 150 mL).

  • Wash the organic solution with 1 M NaOH (2 x 50 mL). The boronic acid will deprotonate to form its water-soluble sodium boronate salt, which partitions into the aqueous layer.

  • Combine the aqueous layers in a beaker cooled in an ice bath.

  • Slowly acidify the aqueous solution to pH ~6-7 by the dropwise addition of 2 M HCl while stirring. The pure boronic acid will precipitate out as a white solid.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold water, followed by a small amount of cold diethyl ether.

  • Dry the purified solid under high vacuum to a constant weight. A typical yield is 70-85%.

  • ¹H NMR: Confirm the structure and assess purity.

  • LC-MS: Confirm the molecular weight and purity.

  • ¹¹B NMR: A broad singlet is expected, confirming the presence of the boronic acid moiety.

Application: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of the synthesized product, a model Suzuki-Miyaura coupling can be performed.

A Combine Boronic Acid, Aryl Halide, & Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (Argon sparging) B->C D Add Pd Catalyst C->D E Heat Reaction (e.g., 80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Workup & Purify F->G

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

  • In a reaction vial, combine this compound (1.2 equiv.), an aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Seal the vial and heat the reaction to 90 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the coupled product.[1][12]

References

  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Gillis, E. P., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]

  • Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside. [Link]

  • A Boronic Acid Catalyzed Route to Imidazoles. Synthesis of LFA-1 Antagonists. Synfacts. [Link]

  • Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. J&K Scientific. [Link]

  • Purification of boronic acids? Reddit. [Link]

  • Method for preparing imidazole onium salt
  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI Environmental Health & Safety. [Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. The Royal Society of Chemistry. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

  • Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica. [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

  • Synthesis, biological activity and docking study of imidazol-5-one as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]

Sources

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid in the synthesis of bioactive compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid in the Synthesis of Bioactive Compounds

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a heterocyclic organoboron compound that has emerged as a crucial reagent in the synthesis of complex bioactive molecules. Its structure, featuring a dimethylated imidazole ring coupled to a boronic acid moiety, offers a unique combination of electronic properties and steric features. The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2] The boronic acid group, in turn, serves as a versatile handle for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide provides an in-depth exploration of the application of this compound, focusing on its strategic use in the development of potent and selective kinase inhibitors. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer expert insights into optimizing its use in a research and drug development setting.

Core Application: The Synthesis of p38 MAP Kinase Inhibitors

A prominent application of this compound is in the construction of inhibitors for p38 mitogen-activated protein (MAP) kinase.[1][5][6] p38 MAP kinases are a family of enzymes that play a central role in cellular responses to inflammatory cytokines and stress, making them significant targets for therapeutic intervention in a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[5][7]

The 1,2-dimethylimidazole moiety is particularly effective in targeting the ATP-binding pocket of p38 kinase. Its specific substitution pattern allows it to form key interactions with amino acid residues within the enzyme's active site, contributing to the high potency and selectivity of the resulting inhibitors. The synthesis of these inhibitors frequently involves a pivotal Suzuki-Miyaura coupling step, where the this compound is coupled with a suitable heterocyclic or aryl halide to assemble the final pharmacophore.[5][8]

Application Notes: Mastering the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of this reagent's utility.[4] Understanding the causality behind the experimental choices is critical for achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A grasp of this mechanism is essential for troubleshooting and optimization.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.

  • Activation & Transmetalation : The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic borate species [R²-B(OH)₃]⁻. This borate then transfers its organic group (the dimethyl-imidazole moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition [R¹-Pd(II)-X]L2 Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex [R¹-Pd(II)-R²]L2 Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Coupled Product (R¹-R²) Transmetalation_Complex->Product Aryl_Halide Aryl Halide (R¹-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Boronic Acid (R²-B(OH)₂) Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Boronic_Acid Activation caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura reaction.

Key Parameters for Success

The success of the coupling reaction hinges on the careful selection of several components.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), XPhos/SPhos PrecatalystsThe choice of catalyst and ligand is crucial. For heteroaryl boronic acids, electron-rich and bulky phosphine ligands (like SPhos or XPhos) can accelerate reductive elimination and prevent side reactions. Precatalysts offer improved air stability and generate the active Pd(0) species in situ.[9][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOt-BuThe base is essential for activating the boronic acid to form the borate.[11] The choice of base can dramatically affect the reaction rate and yield. K₃PO₄ is often effective for challenging couplings. Anhydrous conditions and finely powdered bases can improve reaction consistency.
Solvent System Dioxane/H₂O, Toluene, DMF, AcetonitrileA mixture of an organic solvent and water is common. The water aids in dissolving the base and facilitating the formation of the active borate. The organic solvent ensures the solubility of the organic coupling partners and the catalyst. Degassing the solvent (e.g., by sparging with argon) is critical to prevent oxidation of the Pd(0) catalyst.
Temperature Room Temperature to 120 °CWhile some modern catalysts work at room temperature, many couplings with heteroaryl halides require heating to drive the reaction to completion.[11] Monitor the reaction for potential decomposition of the boronic acid at high temperatures, a phenomenon known as protodeboronation.[10][12]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen. Performing the reaction under an inert atmosphere is mandatory to prevent catalyst deactivation and ensure reproducible results.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints for monitoring progress.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl bromide.

Materials:

  • This compound

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

General_Protocol_Workflow start Start setup 1. Assemble & Purge Reaction Vessel start->setup reagents 2. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat Reaction (e.g., 80-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up & Extraction monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End (Characterized Product) purify->end caption Fig. 2: General workflow for the Suzuki-Miyaura coupling protocol.

Caption: A flowchart of the general experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv).

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction : Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the pure product.

Protocol 2: Synthesis of a Phthalazine-based p38 MAP Kinase Inhibitor

This protocol is adapted from a reported synthesis of a potent p38 MAP kinase inhibitor, showcasing a real-world application.[5]

Reaction Scheme: (6-chlorophthalazin-1-yl)(morpholino)methanone + this compound → Target p38 Inhibitor

Materials:

  • (6-chlorophthalazin-1-yl)(morpholino)methanone (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv)

  • K₃PO₄ (Potassium Phosphate) (3.0 equiv)

  • Toluene and Water (10:1 v/v, degassed)

Step-by-Step Methodology:

  • Reagent Loading : In an oven-dried flask under an argon atmosphere, combine (6-chlorophthalazin-1-yl)(morpholino)methanone, this compound, and finely powdered K₃PO₄.

  • Catalyst Pre-mixing : In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.

  • Reaction Setup : Add the degassed toluene/water mixture to the flask containing the substrates and base. Stir for 5 minutes.

  • Initiation : Add the catalyst solution to the reaction flask.

  • Heating and Monitoring : Heat the reaction mixture to 100 °C. Monitor for completion (typically 4-12 hours) by LC-MS.

  • Cooling and Filtration : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction and Wash : Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification/Crystallization : The crude product can be purified by flash chromatography or, if crystalline, by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to afford the final bioactive compound.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poor choice of base/solvent.Use a fresh bottle of catalyst or a more robust precatalyst. Ensure rigorous inert atmosphere technique. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Protodeboronation High temperature; Prolonged reaction time; Presence of excess water or protic sources.Lower the reaction temperature if possible. Use a more active catalyst to shorten reaction time. Ensure the boronic acid is of high quality and minimize water in the solvent system if the reaction allows.
Formation of Biaryl Homocoupling Product Oxygen contamination leading to side reactions.Improve degassing of solvents and ensure a tight seal on the reaction vessel.
Difficult Purification Residual palladium; Closely eluting byproducts.Treat the crude product solution with a palladium scavenger. Optimize chromatography conditions, potentially using a different solvent system or switching to reverse-phase chromatography.

Conclusion

This compound is a powerful and strategic building block for the synthesis of bioactive compounds, particularly kinase inhibitors. Its successful application relies on a solid understanding of the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous experimental technique to maintain an inert atmosphere, researchers can effectively leverage this reagent to construct complex molecular architectures. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to accelerate their research programs.

References

  • Achmatowicz, M., Thiel, O. R., Wheeler, P., Bernard, C., Huang, J., Larsen, R. D., & Faul, M. M. (2009). Practical synthesis of a p38 MAP kinase inhibitor. The Journal of organic chemistry, 74(2), 795–809. [Link]

  • Patel, S. B., & Talele, T. T. (2023). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

  • Alam, M. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18835–18849. [Link]

  • Gomtsyan, A., & Penzien, J. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Suno, M., et al. (2020). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 25(18), 4293. [Link]

  • Al-Malki, J., et al. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. [Link]

  • Gomtsyan, A., & Penzien, J. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Li, W., et al. (2015). Synthesis of biologically active boron-containing compounds. RSC Advances, 5(96), 78783-78797. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Gomtsyan, A., & Penzien, J. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Shinde, S. T., et al. (2015). Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica, 7(12), 23-28. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Chen, Y., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10444-10449. [Link]

  • Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • Wang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983. [Link]

  • Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU. [Link]

Sources

experimental procedure for coupling aryl halides with (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Aryl-1,2-dimethyl-1H-imidazoles via Suzuki-Miyaura Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in medicinal chemistry is particularly profound, enabling the construction of complex biaryl and heteroaryl-aryl scaffolds that are central to numerous pharmaceutical agents.[3][4] This guide provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid. We delve into the mechanistic underpinnings of the reaction to explain the rationale behind reagent selection and procedural steps, offer a detailed troubleshooting guide, and present typical reaction outcomes to equip researchers, scientists, and drug development professionals with a robust methodology for synthesizing this valuable class of imidazole derivatives.[5]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. A deep understanding of this mechanism is critical for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7]

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the aryl halide. This step oxidizes the metal center from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide intermediate.[2][6] The reactivity of the aryl halide is paramount, with the rate of oxidative addition typically following the trend: I > Br >> Cl.[6]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex (boronate).[6][8] This boronate then displaces the halide on the Pd(II) complex, positioning both organic partners on the same metal center.

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple, forming the new C-C bond of the biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[1][6][7]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Ar-X oa_label Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-R pd2_aryl->pd2_biaryl R-B(OH)₂ + Base tm_label Transmetalation pd2_biaryl->pd0 Ar-R (Product) re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of a generic aryl bromide with this compound. Optimization may be required for specific substrates, particularly less reactive aryl chlorides.

Materials and Reagents
  • Aryl Halide: e.g., 5-Bromo-1,2-dimethyl-1H-imidazole or other Ar-Br/Ar-I

  • (Aryl)boronic Acid: e.g., Phenylboronic acid

  • Palladium Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Equipment:

    • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

    • Condenser

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for workup

    • Silica gel for column chromatography

Step-by-Step Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup add_reagents 2. Add Reagents (Imidazole, Boronic Acid, Base) setup->add_reagents add_solvent 3. Add Solvents (Dioxane/Water) add_reagents->add_solvent degas 4. Degas Mixture (N₂ or Ar sparging) add_solvent->degas add_catalyst 5. Add Catalyst (Pd(OAc)₂) degas->add_catalyst heat 6. Heat Reaction (e.g., 80-100 °C) add_catalyst->heat monitor 7. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 8. Aqueous Workup (Extraction) monitor->workup Complete purify 9. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Procedure:

  • Reaction Setup: To an oven-dried reaction flask containing a magnetic stir bar, add 5-bromo-1,2-dimethyl-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl halide). The mixture should be stirred to a slurry.

  • Catalyst Addition: Add the palladium catalyst, such as Palladium(II) Acetate (Pd(OAc)₂), (0.02 equiv., 2 mol%).

  • Heating and Monitoring: Lower the flask into a preheated oil bath set to 80-100 °C. Stir the reaction vigorously. Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to yield the pure 1,2-dimethyl-5-aryl-1H-imidazole product.[5]

Data Presentation: Representative Results

The following table summarizes results for the coupling of 5-bromo-1,2-dimethyl-1H-imidazole with various aryl boronic acids, demonstrating the general applicability and efficiency of the protocol. These results are adapted from a study utilizing ultrasonic irradiation, which can significantly shorten reaction times, but the yields are representative of what can be achieved with conventional heating.[5]

EntryArylboronic AcidCatalyst (mol%)BaseSolvent SystemTime (min)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O1093
24-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O992
34-Nitrophenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O1285
44-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O990
52-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O988
64-Fluorophenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O1289

Data adapted from Changa, M. & Biswas, K., Der Pharma Chemica, 2016.[5]

Troubleshooting and Optimization Guide

Even robust protocols can encounter issues. This section addresses common problems and provides logical solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (Pd(0) not formed or catalyst degraded).2. Insufficiently anhydrous base or solvents (if water-sensitive).3. Incorrect choice of base or solvent for the specific substrate.[9][10][11]1. Use a fresh bottle of catalyst or a Pd(0) source like Pd(PPh₃)₄.2. Ensure reagents are properly dried and the system is inert.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DME, THF).
Protodeboronation of Boronic Acid 1. The imidazole boronic acid is unstable under reaction conditions (a known issue with some heteroaryl boronic acids).[1][12][13]2. Excessive water or prolonged heating.1. Use the boronic acid as its more stable pinacol ester derivative.[1][12]2. Minimize reaction time and temperature.3. Consider anhydrous conditions or using a stabilizing complex like a MIDA or DABO boronate.[1][14]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst which can facilitate homocoupling before entering the main cycle.[1]1. Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain a positive inert gas pressure.2. Minimize the amount of "free" Pd(II) by ensuring rapid initiation of the catalytic cycle.
Reaction Stalls / Incomplete 1. Catalyst deactivation (e.g., formation of palladium black).2. Steric hindrance from a bulky aryl halide or boronic acid.3. Low reactivity of the aryl halide (e.g., aryl chloride).1. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).2. Switch to a more active catalyst system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd source like Pd₂(dba)₃.[15][16]3. Increase the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the synthesis of 1,2-dimethyl-5-aryl-1H-imidazole derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and broad substrate scope. The protocol detailed herein serves as a validated starting point for laboratory execution. Through systematic optimization and informed troubleshooting, this methodology can be adapted to a wide array of aryl and heteroaryl partners, facilitating the rapid generation of novel molecular entities for discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Vallejos, G. et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Karmakar, S. et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Lebleu, T. et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • ARKAT USA, Inc. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of aryl halides and arylboronic acids... [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Changa, M., & Biswas, K. (2016). Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica. [Link]

  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. [Link]

Sources

Topic: A Step-by-Step Guide for Setting Up a Reaction with (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Imidazole Scaffolds

The 1,2-dimethyl-1H-imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. Its incorporation into complex molecules is frequently achieved via the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[1][2] The reagent of choice for this transformation is often (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid (CAS No. 554453-76-8).[3]

However, like many heteroaryl boronic acids, this reagent presents unique challenges. Issues such as competitive protodeboronation (the undesired replacement of the boronic acid group with a hydrogen atom) and catalyst inhibition can lead to low yields and complex purification challenges. This application note provides a comprehensive, field-proven guide for researchers to successfully employ this valuable building block. We will move beyond a simple recipe, delving into the causality behind each procedural step to empower you to not only replicate but also rationally troubleshoot and optimize your reaction.

Part 1: Foundational Principles & Reagent Selection

A successful Suzuki-Miyaura coupling is a finely orchestrated interplay of five key components. The selection of each is critical and interdependent.

The Five Pillars of a Suzuki-Miyaura Coupling:

ComponentRole in the ReactionKey Considerations for this compound
Boronic Acid Nucleophilic PartnerThis compound is an electron-rich heteroaryl boronic acid, making it susceptible to protodeboronation, especially under harsh basic conditions or in the presence of excess water. Purity is paramount; degraded material is a common cause of failure.
Electrophile Electrophilic PartnerTypically an aryl or heteroaryl halide/pseudohalide. Reactivity trend: I > Br > OTf >> Cl . The choice of a more reactive partner (e.g., an iodide) may allow for milder reaction conditions, which can suppress side reactions.
Palladium Catalyst The Engine of the CycleModern palladium pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are often preferred for their high activity and air stability. If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species, a step that can sometimes lead to side reactions like boronic acid homocoupling.[1][4]
Ligand Catalyst Stabilizer & ModulatorBulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination. The choice of ligand can dramatically influence reaction success.
Base Boronic Acid ActivatorThe base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate 'ate' complex, which is necessary for the transmetalation step.[5] A moderately strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is often a good starting point. Stronger bases (e.g., NaOH) can accelerate protodeboronation.
Solvent Reaction MediumA polar aprotic solvent is typically used to solubilize the reagents. Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[1] Crucially, the solvent must be rigorously degassed.

Part 2: Safety First - Handling Reagents with Care

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory.

  • Personal Protective Equipment (PPE): At a minimum, an appropriately sized flame-resistant lab coat, nitrile gloves, and ANSI-approved safety glasses or chemical splash goggles are required.[6]

  • Chemical Handling:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled exclusively within a chemical fume hood.[6] Many pre-catalysts and ligands are air-sensitive and must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7]

    • Boronic Acids: These are generally classified as irritants. Avoid inhalation of dust and direct contact with skin and eyes.[8]

    • Solvents: Organic solvents like dioxane and toluene are flammable and toxic. All transfers should be performed in a fume hood.

  • Waste Disposal: All waste containing palladium must be collected in a designated heavy metal waste container for proper disposal according to institutional guidelines.[9]

Part 3: Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Reagent quantities and conditions should be optimized for specific substrates.

Experimental Workflow Diagram

G reagents 1. Weigh solid reagents (Boronic Acid, Aryl Halide, Base) into oven-dried reaction vial. purge 2. Seal vial and purge with inert gas (e.g., Argon) for 5-10 minutes. reagents->purge catalyst 3. Add Pd Catalyst & Ligand under positive Argon flow. purge->catalyst solvent 4. Add degassed solvent(s) via syringe. catalyst->solvent react 5. Place in pre-heated block. Stir vigorously at T (e.g., 100 °C) for t (e.g., 12-24 h). solvent->react monitor 6. Monitor reaction progress (TLC, LC-MS). react->monitor workup 7. Cool, dilute, and perform aqueous work-up. monitor->workup purify 8. Purify crude product via flash column chromatography. workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave vial or Schlenk tube. Dry the vessel in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator.

  • Addition of Solids: To the vial, add the Aryl Bromide (0.5 mmol, 1.0 equiv), This compound (0.6 mmol, 1.2 equiv), and finely powdered Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential degradation or homocoupling. The base must be finely powdered to maximize its surface area and reactivity.

  • Establish Inert Atmosphere: Seal the vial with a septum cap. Puncture the septum with an inlet needle connected to an inert gas (Argon or Nitrogen) line and an outlet needle. Purge the vessel with a steady flow of gas for 10 minutes.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the undesirable homocoupling of the boronic acid.[1] This is one of the most critical steps for reproducibility.

  • Catalyst Addition: While maintaining a positive pressure of inert gas (i.e., remove the outlet needle), quickly uncap the vial and add the Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%). Reseal the vial immediately.

    • Rationale: Modern pre-catalysts are designed for air stability, but minimizing their exposure to air is best practice to ensure maximum activity.[10]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane:Water. To degas, sparge the solvent mixture with Argon for 30 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the reaction vial.

    • Rationale: The water co-solvent helps to dissolve the carbonate base and facilitates the formation of the active boronate species.

  • Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

    • Rationale: Vigorous stirring is essential, especially in biphasic mixtures, to ensure efficient mixing and mass transfer between the organic and aqueous phases.

  • Monitoring: After the allotted time, cool the reaction to room temperature. Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC and/or LC-MS to confirm the consumption of the limiting reagent (the aryl bromide).

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Part 4: The Engine Room - Understanding the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition (+ Ar¹-X) pd2_boronate Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pd2_halide->pd2_boronate Transmetalation (+ [Ar²B(OH)₃]⁻) pd2_boronate->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd2_boronate->product boronic Ar²-B(OH)₂ boronate [Ar²B(OH)₃]⁻ boronic->boronate Activation base + Base (e.g., K₂CO₃)

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.[2]

  • Transmetalation: The base activates the boronic acid (Ar²-B(OH)₂) to form a boronate 'ate' complex ([Ar²B(OH)₃]⁻). This anionic species then transfers its organic group (Ar²) to the palladium center, displacing the halide (X).[2][5]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Part 5: Optimization and Troubleshooting

When reactions do not proceed as expected, a systematic approach to troubleshooting is essential.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents/atmosphere.3. Base is not strong or soluble enough.4. Reaction temperature is too low.1. Use a fresh bottle of catalyst, preferably a modern, air-stable pre-catalyst.2. Ensure rigorous degassing of solvents and purging of the reaction vessel.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase the temperature in 10 °C increments.
Significant Protodeboronation 1. The base is too strong.2. Excess water in the reaction.3. Reaction temperature is too high or time is too long.1. Switch to a milder base like Potassium Fluoride (KF) or a weaker carbonate.2. Reduce the amount of water or switch to an anhydrous solvent system.3. Lower the temperature and monitor carefully to stop the reaction upon completion.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction vessel.2. Incomplete reduction of a Pd(II) pre-catalyst to Pd(0).1. Improve the degassing and inert atmosphere technique.[1]2. Use a direct Pd(0) source or a more reliable pre-catalyst.
Poor Mass Recovery / Complex Mixture 1. Product or starting material instability under the reaction conditions.2. Competing side reactions.1. Screen different solvent/base combinations and lower the reaction temperature.2. Analyze the crude mixture by LC-MS to identify major byproducts, which can provide clues to the problematic pathway (e.g., observing a mass corresponding to the debrominated starting material).

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Butters, M., et al. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. Retrieved from [Link]

  • Sunkari, Y. K., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. ResearchGate. Retrieved from [Link]

  • Dutta, B., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Nature Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • Fallacara, D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide is designed to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in Suzuki-Miyaura coupling reactions?

A1: this compound is a heteroarylboronic acid. This class of reagents presents specific challenges. The most significant is its susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), converting the boronic acid back to the parent heterocycle (1,2-dimethylimidazole) and boric acid.[1][2][3] This is a major pathway for yield loss. Additionally, the nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] Finally, like many boronic acids, it can be unstable and prone to forming cyclic anhydrides (boroxines), which can complicate stoichiometry.[2][5]

Q2: How should I store and handle this compound to ensure its integrity?

A2: Proper storage is critical to prevent degradation. The compound should be stored under an inert atmosphere (argon or nitrogen), sealed tightly, and kept refrigerated (2-8°C is common practice).[6] Avoid repeated exposure to atmospheric moisture and oxygen. For weighing, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the reagent. If possible, handle the reagent in a glovebox.

Q3: Is it better to use the boronic acid directly, or should I convert it to an ester or trifluoroborate salt?

A3: While boronic acids can be used directly, converting them to more stable derivatives is a highly effective strategy to mitigate decomposition and improve reproducibility.[7]

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids, protecting them from premature protodeboronation.[7][8]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are typically crystalline, air-stable solids that are easy to handle and store.[9]

  • Diethanolamine (DABO) Adducts: Forming a complex with diethanolamine creates a highly stable, crystalline solid that is exceptionally resistant to degradation during storage.[5][10] These adducts can often be used directly in coupling reactions with a protic co-solvent, where they slowly hydrolyze to release the active boronic acid.[5]

For challenging couplings where reagent stability is a primary concern, converting to a DABO adduct is an excellent and cost-effective choice.

Troubleshooting Guide for Low-Yield Reactions

Problem: My Suzuki-Miyaura reaction has stalled or resulted in a low to non-existent yield of the desired product.

This is the most common issue encountered. A systematic approach is required to identify the root cause.

Step 1: Assess Reagent Stability and Quality

Q: How can I determine if my boronic acid has degraded?

A: The primary degradation pathway is protodeboronation.[1][11] If you suspect degradation, you can analyze a small sample by ¹H NMR or LC-MS. The presence of a significant amount of 1,2-dimethylimidazole is a clear indicator of decomposition.

Solution: Stabilize the Boronic Acid. The most robust solution is to avoid using the potentially unstable boronic acid directly. Convert it to a more stable form. The diethanolamine (DABO) adduct is highly recommended for its stability and ease of preparation.[5]

  • Dissolution: In a vial equipped with a stir bar, suspend this compound (1.0 equiv) in a suitable solvent such as methylene chloride or ethyl acetate.

  • Addition: While stirring at room temperature, add diethanolamine (1.0 equiv) dropwise via syringe.[10]

  • Precipitation: You will likely observe the initial solid dissolve and then a new, white solid will precipitate out of the solution.[10]

  • Isolation: Continue stirring the slurry for 20-30 minutes to ensure complete formation of the adduct.

  • Filtration: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry it under vacuum.

  • Confirmation: The resulting DABO boronate is typically a stable, crystalline solid that can be characterized and stored for long periods.[5] This adduct can now be used directly in your coupling reaction.

Step 2: Evaluate the Catalytic System

Q: My boronic acid seems fine, but the reaction is still failing. Could the catalyst be the problem?

A: Absolutely. The choice of palladium source and ligand is critical, especially for challenging heteroaryl couplings.

  • Palladium Source: Ensure your palladium source is active. Older bottles of Pd(OAc)₂ or Pd₂(dba)₃ can lose activity.[12] Using modern, air-stable palladium precatalysts like XPhos Pd G3, SPhos Pd G2, or PEPPSI-IPr is highly recommended. These precatalysts generate the active Pd(0) species efficiently and reproducibly.[4][12]

  • Ligand Selection: The imidazole moiety can interact with the palladium center.[4] Therefore, a ligand that strongly binds to palladium and facilitates both oxidative addition and reductive elimination is necessary. Bulky, electron-rich monodentate phosphine ligands are the standard choice for heteroaryl couplings.

LigandRecommended ForKey Advantages
XPhos / SPhos General purpose, good for heteroaryl chlorides/bromidesHigh activity, promotes difficult oxidative additions.[4]
RuPhos Electron-rich or sterically hindered substratesOften provides high turnover numbers.
tBu₃P (Tri-tert-butylphosphine) Highly active for electron-rich substratesVery electron-rich, but air-sensitive (use as HBF₄ salt).[13]
N-Heterocyclic Carbenes (NHCs) Good for aryl chloridesStrong σ-donors, form stable Pd complexes (e.g., in PEPPSI catalysts).[9][14]

Solution: Use a Modern Precatalyst and an Appropriate Ligand. If you are using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, consider switching to an integrated precatalyst like XPhos Pd G3 . Use a 1-2 mol % catalyst loading as a starting point.

Step 3: Optimize Reaction Conditions (Base, Solvent, Temperature)

Q: Which base and solvent combination is best?

A: The base is not just an activator; its properties significantly influence side reactions.[9]

  • Base Selection:

    • Aqueous Carbonates (K₂CO₃, Cs₂CO₃): These are common but can promote protodeboronation due to the presence of water.[15] Cs₂CO₃ is often more effective than K₂CO₃.[14][15]

    • Phosphates (K₃PO₄): This is often the base of choice for delicate boronic acids. It is strong enough to facilitate transmetalation but is less nucleophilic and generally used under less aqueous or anhydrous conditions, which helps suppress protodeboronation.[4][16]

  • Solvent System:

    • Aqueous Mixtures (Dioxane/H₂O, THF/H₂O): Traditional systems that work for many substrates. However, the water component can be detrimental for sensitive boronic acids.[4]

    • Anhydrous Conditions: Using a polar aprotic solvent like dioxane, 2-MeTHF, or DMF with an anhydrous base like K₃PO₄ can significantly improve yields by minimizing protodeboronation.[3]

  • Temperature: Typically, reactions are run at elevated temperatures (80-110 °C).[16] However, for unstable boronic acids, lower temperatures (60-80 °C) might be beneficial if a sufficiently active catalyst system is used.[4]

Solution: Try Anhydrous Conditions. Start with K₃PO₄ as the base in anhydrous dioxane or 2-MeTHF . Ensure all reagents and solvents are dry and the reaction is run under a strictly inert atmosphere.

Troubleshooting_Workflow start Low / No Yield check_boronic_acid Assess Boronic Acid Stability (NMR, LC-MS for protodeboronation) start->check_boronic_acid is_degraded Degradation Observed? check_boronic_acid->is_degraded stabilize_ba Action: Convert to stable DABO Adduct is_degraded->stabilize_ba Yes check_catalyst Evaluate Catalyst System is_degraded->check_catalyst No final_check Re-run Experiment with Optimized Parameters stabilize_ba->final_check is_catalyst_modern Using Modern Precatalyst (e.g., XPhos Pd G3)? check_catalyst->is_catalyst_modern update_catalyst Action: Switch to Precatalyst (XPhos/SPhos Pd G2/G3) is_catalyst_modern->update_catalyst No check_conditions Optimize Reaction Conditions is_catalyst_modern->check_conditions Yes update_catalyst->final_check is_anhydrous Using Anhydrous Conditions? check_conditions->is_anhydrous use_anhydrous Action: Use K₃PO₄ in dry Dioxane/2-MeTHF is_anhydrous->use_anhydrous No is_anhydrous->final_check Yes use_anhydrous->final_check success Success! final_check->success

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.

Problem: I'm observing significant formation of 1,2-dimethylimidazole.

This is a classic symptom of protodeboronation.

Q: What specific changes can I make to prevent protodeboronation?

A: This side reaction is highly dependent on pH and the presence of proton sources.[1][17]

  • Use a Boronate Ester/Adduct: As mentioned, this is the most effective preventative measure. Using the DABO adduct[5] or a pinacol ester physically protects the vulnerable C-B bond.

  • Minimize Water: Switch to anhydrous solvents and use a non-hydroxide base like K₃PO₄ or even an organic base under certain conditions. Ensure your solvent is rigorously dried and degassed.

  • Increase Reaction Rate: A sluggish reaction gives the boronic acid more time to decompose. Using a more active catalyst system (e.g., a modern precatalyst with a ligand like SPhos or XPhos) can accelerate the desired cross-coupling, outcompeting the slower protodeboronation pathway.[4]

  • Use Excess Boronic Acid: While not ideal from an atom economy perspective, using a slight excess (1.2 - 1.5 equivalents) of the boronic acid can compensate for some loss to protodeboronation and drive the reaction to completion.[3][4]

Problem: My main impurity is a homocoupled biaryl product.

This arises from the coupling of two boronic acid molecules (Ar-B(OH)₂ + Ar-B(OH)₂) or two aryl halide molecules.

Q: What causes homocoupling and how can I stop it?

A: Boronic acid homocoupling is often promoted by the presence of oxygen and Pd(II) species.[7]

  • Rigorous Degassing: Oxygen is a common culprit. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Standard methods include three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This reduction process can sometimes initiate homocoupling.[7] Using a precatalyst that cleanly generates Pd(0) can minimize this side reaction.

  • Bulky Ligands: Using bulky ligands like XPhos can sterically hinder the formation of intermediates that lead to homocoupling.[12]

Optimized Suzuki-Miyaura Protocol

This protocol incorporates the best practices discussed above for a robust and reproducible reaction.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), this compound DABO adduct (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %) to the vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Remove the vial from the glovebox.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Heating: Place the reaction vial in a preheated oil bath or heating block set to 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_add Ar-Pd(II)L₂-X Pd0->PdII_add Oxidative Addition PdII_trans Ar-Pd(II)L₂-R PdII_add->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Ar-R (Product) PdII_trans->Product ArX Ar-X (Aryl Halide) ArX->PdII_add Boronic R-B(OH)₂ (Boronic Acid) Boronic->PdII_trans Base Base (OH⁻) Base->Boronic

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Available from: [Link]

  • Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). PubMed. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Available from: [Link]

  • Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. (1999). Organic Chemistry Portal. Available from: [Link]

  • Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. (2022). PMC. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Available from: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Available from: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available from: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available from: [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Available from: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. (2024). PMC - PubMed Central. Available from: [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis - ACS Publications. Available from: [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (n.d.). ResearchGate. Available from: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC - NIH. Available from: [Link]

Sources

Technical Support Center: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid - Stability and Deboronation Prevention Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid. This reagent is a valuable building block in medicinal chemistry and drug development, particularly for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, its utility is often challenged by a significant instability: the propensity to undergo protodeboronation. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consumes the starting material, leads to reduced reaction yields, and complicates product purification.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide a deeper understanding of the mechanisms driving deboronation in this specific heteroaromatic system. We will explore the causal factors behind this instability and offer field-proven troubleshooting strategies and preventative measures to ensure the success of your experiments.

Section 1: Understanding the Challenge: The Mechanism of Deboronation

This section addresses the fundamental chemical principles governing the degradation of this compound.

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation (or protodeborylation) is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting the boronic acid back to its parent arene.[3][5] In the context of a Suzuki-Miyaura coupling, this is a detrimental side reaction because it destroys the nucleophilic partner, preventing it from participating in the desired C-C bond formation and leading to lower yields of the target molecule.[3]

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: The susceptibility of this specific boronic acid stems from its nature as a basic heteroaromatic boronic acid .[3] Unlike simple arylboronic acids, the imidazole ring contains basic nitrogen atoms. This introduces a unique and highly efficient pathway for deboronation, especially under neutral pH conditions.

The key intermediate is a zwitterionic species , formed by intramolecular acid-base interaction.[3][6] This zwitterion is primed to undergo rapid, unimolecular fragmentation of the C-B bond.[3] The rate of deboronation is therefore highly dependent on the pH of the medium, as this dictates the equilibrium concentration of the reactive zwitterion.[6][7] Paradoxically, for some basic heteroaromatic boronic acids, moving to more acidic or basic conditions can actually attenuate protodeboronation by shifting the equilibrium away from this highly reactive zwitterionic form.[3]

G cluster_0 pH-Dependent Equilibria cluster_1 Deboronation Pathway BA This compound (Neutral Form) ZW Zwitterionic Intermediate (Highly Reactive) BA->ZW Neutral pH (Intramolecular H+ transfer) BO Boronate Anion BA->BO High pH (Base, e.g., OH-) ZW->BA Low pH (Acid, e.g., H+) DP Deboronated Product (1,2-Dimethyl-1H-imidazole) ZW->DP Rapid Unimolecular Fragmentation BO->BA Low pH (H+) BO->DP Base-Catalyzed Protodeboronation G cluster_solutions Corrective Actions (Implement Sequentially) start Low Reaction Yield & Poor Mass Balance check_byproduct Is 1,2-dimethyl-1H-imidazole (deboronated product) observed? start->check_byproduct deboronation_issue Primary Issue: Protodeboronation is occurring. check_byproduct->deboronation_issue yes_path other_issues Investigate Other Issues: - Catalyst poisoning - Poor substrate solubility - Inactive halide partner check_byproduct->other_issues no_path yes_path YES solution1 1. Optimize Base & pH (e.g., K3PO4, Cs2CO3) deboronation_issue->solution1 solution2 2. Reduce Water Content (Use anhydrous solvent or less water) solution1->solution2 solution3 3. Increase Catalyst Activity (Use modern precatalyst/ligand) solution2->solution3 solution4 4. Lower Reaction Temperature solution3->solution4 solution5 5. Implement Slow-Release (Convert to MIDA boronate) solution4->solution5 no_path NO

Troubleshooting workflow for low yields in coupling reactions.

Q7: How can I check the quality of my this compound before starting a reaction?

A7: Verifying the integrity of your starting material is a critical, self-validating step. If the boronic acid has already degraded on the shelf, no amount of reaction optimization will succeed.

Protocol 1: Purity Check by HPLC-MS This is the most definitive method for quantitative analysis.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the boronic acid in an aprotic solvent like acetonitrile (ACN) to minimize hydrolysis prior to injection. [8]Prepare the sample immediately before analysis.

  • Chromatography: Use a reverse-phase C18 column. A fast gradient is recommended to reduce the analyte's residence time on the column, further preventing on-column degradation. 3. Mobile Phase: A typical mobile phase system is water and ACN with 0.1% formic acid or 10 mM ammonium acetate. 4. Detection: Use UV detection to quantify the relative peak areas of your boronic acid and the deboronated product. Use the mass spectrometer (MS) to confirm the identity of each peak by its mass-to-charge ratio (m/z).

Protocol 2: Quality Assessment by ¹H NMR Spectroscopy This provides a quick and clear picture of the sample's composition.

  • Sample Preparation: Dissolve ~5 mg of the boronic acid in a dry, aprotic deuterated solvent such as DMSO-d₆ or CD₃CN.

  • Analysis: Acquire a standard ¹H NMR spectrum. Compare the spectrum to a reference for pure this compound.

  • Diagnosis: Look for the characteristic signals of the deboronated product, 1,2-dimethyl-1H-imidazole. The presence and integration of these signals relative to the boronic acid signals will give you a semi-quantitative measure of degradation.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Science. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. [Link]

  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • The unexpected protodeboronation rather than condensation. ResearchGate. [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

  • Slow release of organoboronic acids in cross-coupling reactions.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]

  • Boronic acid - Wikipedia. Wikipedia. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

Sources

Technical Support Center: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The advice provided is rooted in established mechanistic principles and practical field experience with challenging heteroaryl boronic acids.

Introduction to the Challenges

This compound is a valuable building block for introducing a substituted imidazole moiety, a common scaffold in pharmacologically active compounds. However, like many nitrogen-containing heteroaryl boronic acids, it presents specific challenges in Suzuki-Miyaura couplings. Its electron-rich nature and the presence of a Lewis basic nitrogen atom can lead to instability and a propensity for undesired side reactions, primarily protodeboronation and homocoupling. This guide will help you navigate these challenges to achieve successful and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the most likely causes?

A1: This is a common issue when working with heteroaryl boronic acids. The primary culprits are often the instability of the boronic acid leading to decomposition before it can participate in the catalytic cycle, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

Potential Cause 1: Protodeboronation

This is the most frequent side reaction for heteroaryl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1] This process is often accelerated by aqueous basic conditions, which are typical for Suzuki couplings.[2] For heteroaromatics with basic nitrogen atoms, zwitterionic species can form that are highly susceptible to protodeboronation.[3]

Recommended Solutions:

  • Use a Stabilized Boronic Acid Derivative: Instead of using the boronic acid directly, consider converting it to a more stable form.

    • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][4]

    • Diethanolamine (DABO) boronates: These are air-stable complexes that can be used directly in Suzuki reactions and often show improved stability over the free boronic acid.[5]

  • Minimize Water Content: While some water is often necessary for the transmetalation step, excess water can promote protodeboronation. Try using a solvent system with a lower water content (e.g., dioxane/water 10:1) or even anhydrous conditions if using a boronic ester.[6]

  • Careful Choice of Base: Stronger bases can sometimes accelerate protodeboronation. Consider using a milder base like K₃PO₄ or Cs₂CO₃ instead of NaOH or K₂CO₃.

Potential Cause 2: Inactive Catalyst or Inappropriate Ligand

The nitrogen atom in the imidazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of ligand is crucial to prevent this and to facilitate the key steps of the catalytic cycle.

Recommended Solutions:

  • Use Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or other biaryl phosphines are often effective for heteroaryl couplings. They promote the oxidative addition and reductive elimination steps and can help prevent catalyst deactivation.[7] N-heterocyclic carbene (NHC) ligands are also a good option.[8]

  • Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., an XPhos-based G3 or G4 pre-catalyst) can lead to more reproducible results than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[9]

Potential Cause 3: Inadequate Degassing

Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.

Recommended Solutions:

  • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.

Problem 2: Significant Formation of Homocoupling Byproduct

Q2: I am observing a significant amount of a symmetrical bi-imidazole byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of a homocoupled product, in this case, 1,1',2,2'-tetramethyl-1H,1'H-5,5'-biimidazole, is another common side reaction. This occurs when two molecules of the boronic acid couple with each other.

Primary Cause: Presence of Oxidants (Especially Oxygen)

Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway. If you are starting with a Pd(II) pre-catalyst, some homocoupling can occur during the initial reduction to the active Pd(0) species.[1]

Recommended Solutions:

  • Rigorous Exclusion of Air: As mentioned above, meticulous degassing of your reaction vessel, solvents, and reagents is critical. Maintain a positive pressure of an inert gas throughout the reaction.

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the initial homocoupling that can occur with Pd(II) sources. However, these can be less stable, so a modern pre-catalyst that readily forms Pd(0) is often the best choice.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.

Visualizing the Reaction Pathways

To better understand the competition between the desired reaction and the major side reactions, consider the following diagram:

Suzuki_Pathways A This compound + Ar-X C Protodeboronation Product (1,2-Dimethyl-1H-imidazole) A->C Side Reaction (H₂O, Base) D Homocoupling Product (Bi-imidazole) A->D Side Reaction (O₂, Pd(II)) Catalyst Pd(0) Catalytic Cycle A->Catalyst Productive Pathway B Desired Product (Cross-Coupling) Catalyst->B Troubleshooting_Workflow Start Low or No Product Yield Check_SM Starting Materials Consumed? Start->Check_SM Protodeboronation High Protodeboronation Likely Check_SM->Protodeboronation Yes No_Reaction Reaction Stalled Check_SM->No_Reaction No Action_Protodeboronation 1. Use MIDA or Pinacol Ester 2. Use Milder Base (K₃PO₄) 3. Reduce Water Content Protodeboronation->Action_Protodeboronation Homocoupling Significant Homocoupling? Action_Protodeboronation->Homocoupling Action_No_Reaction 1. Increase Temperature 2. Switch to a More Active Catalyst/Ligand (e.g., XPhos) 3. Check Reagent Quality No_Reaction->Action_No_Reaction Action_No_Reaction->Homocoupling Action_Homocoupling 1. Ensure Rigorous Degassing 2. Use a Pd Pre-catalyst 3. Lower Reaction Temperature Homocoupling->Action_Homocoupling Yes Purification_Issues Complex Mixture/Purification Difficult Homocoupling->Purification_Issues No Action_Homocoupling->Purification_Issues Action_Purification 1. Aqueous Wash (e.g., aq. HCl) to remove basic impurities 2. Silica Gel Chromatography with polar eluent (e.g., DCM/MeOH) 3. Consider reverse-phase chromatography

Caption: A decision tree for troubleshooting common issues in the Suzuki coupling of this compound.

Purification of Imidazole-Containing Products

Q3: My reaction seems to have worked, but I am struggling to isolate the pure product. Do you have any recommendations?

A3: The basic nature of the imidazole ring in your product can make purification challenging. Here are some tips:

  • Aqueous Workup: After the reaction, perform an aqueous workup. A wash with a dilute acid (e.g., 1M HCl) can help to remove some basic impurities, but be aware that your product may also partition into the aqueous layer if it becomes protonated. If this happens, you can re-basify the aqueous layer and extract your product again. A standard workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine. * Silica Gel Chromatography: This is the most common purification method. Due to the polarity of the imidazole product, you will likely need a polar eluent system.

    • Start with a gradient of ethyl acetate in hexanes or dichloromethane.

    • If the product is still not eluting, you can add a small percentage of methanol to the mobile phase (e.g., 1-10% methanol in dichloromethane).

    • Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can sometimes improve peak shape and prevent streaking on the silica gel.

  • Reverse-Phase Chromatography: If your compound is not amenable to normal-phase chromatography, reverse-phase HPLC or MPLC using a C18 column with a water/acetonitrile or water/methanol gradient can be an effective alternative.

By systematically addressing potential issues related to boronic acid stability, catalyst activity, and reaction conditions, you can significantly improve the success rate of your Suzuki-Miyaura couplings with this compound.

References

  • B. P. C. and G. C. F. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition, 53(43), 11673-11677. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 10031-10045. Available at: [Link]

  • Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(9), 11267-11277. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(23), 11674-11691. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Vedejs, E., & Snieckus, V. (2009). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Organic Letters, 11(1), 21-24. Available at: [Link]

  • Alacid, E., & Nájera, C. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(59), 37042-37053. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Fang, Y., et al. (2008). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry, 73(13), 5082-5087. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(19), 5244-5247. Available at: [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2011(18), 3249-3263. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]

  • Chen, C., et al. (2017). Suzuki coupling reaction in [emim][NTf2] catalyzed by imidazolium-based tetrachloropalladate precatalyst. RSC Advances, 7(81), 51430-51436. Available at: [Link]

  • Wang, H., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 13(44), 13193-13201. Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(23), 8545-8567. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16299-16350. Available at: [Link]

  • Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2636-2639. Available at: [Link]

  • Gao, Y., et al. (2022). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry, 65(3), 2095-2111. Available at: [Link]

Sources

Technical Support Center: Optimization of Reactions with (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that navigating the complexities of palladium-catalyzed cross-coupling reactions, particularly with heteroaryl boronic acids, requires a blend of theoretical knowledge and practical insight. (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a valuable building block in medicinal chemistry and materials science, but its unique electronic properties and potential for catalyst interaction present specific challenges.[1] This guide is designed to provide direct, actionable solutions to common issues encountered during its use in Suzuki-Miyaura cross-coupling and related reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format. We diagnose the likely causes and provide step-by-step protocols for resolution.

Q1: I am observing low to no yield of my desired coupled product. What are the most common causes and how can I fix it?

A1: Low conversion is the most frequent issue and can stem from several factors within the catalytic cycle. Let's break down the potential culprits.

Potential Cause 1: Inefficient Catalyst System The Lewis basic nitrogen atoms of the imidazole ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.

  • Solution: Employ bulky, electron-rich phosphine ligands that promote the desired catalytic turnover while discouraging inhibition.

    • Ligand Screening: Start with established ligands known for their efficacy with heteroaryl substrates, such as SPhos or XPhos .

    • Catalyst Loading: While typical loadings are 1-2 mol%, for challenging couplings, increasing the catalyst and ligand loading to 5 mol% can be beneficial.

Potential Cause 2: Suboptimal Base Selection The base is critical; it must be strong enough to activate the boronic acid by forming the more nucleophilic boronate anion [B(OH)₃R]⁻, which is the active species in the transmetalation step.[2][3][4] However, an overly strong or poorly soluble base can promote side reactions.

  • Solution: Screen a range of inorganic bases.

    • Start with Potassium Phosphate (K₃PO₄): This is often the most effective base for heteroaryl boronic acids, providing a good balance of reactivity and minimizing side reactions.

    • Try Carbonates (K₂CO₃, Cs₂CO₃): These are also excellent choices. Cesium carbonate is more soluble and basic, which can accelerate the reaction but may also increase the rate of decomposition.[5]

    • Avoid Strong Hydroxides (NaOH, KOH) Initially: While effective in some systems, they can aggressively promote protodeboronation, especially at elevated temperatures.

Potential Cause 3: Inappropriate Solvent System The solvent must solubilize the aryl halide, the boronic acid, the catalyst, and the base to facilitate the reaction. Solvent polarity can dramatically influence reaction rates and even selectivity.[6][7][8][9][10]

  • Solution: Use a biphasic solvent system.

    • Recommended Starting Point: A mixture of 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) is a robust choice. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[11]

    • Alternative Solvents: Toluene/Water or THF/Water can also be effective. For highly polar substrates, solvents like DMF may be considered, but be aware they can coordinate to the palladium center.[6]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for addressing low conversion.

G start Low or No Product Yield base_check Step 1: Verify Base Choice Is it K3PO4 or K2CO3? start->base_check catalyst_check Step 2: Evaluate Catalyst System Using Pd(OAc)2/SPhos or a G3/G4 Precatalyst? base_check->catalyst_check If Yes base_sol Action: Screen Bases (K3PO4, K2CO3, Cs2CO3) base_check->base_sol If No solvent_check Step 3: Check Solvent System Using Dioxane/H2O or Toluene/H2O? catalyst_check->solvent_check If Yes catalyst_sol Action: Screen Ligands (XPhos, RuPhos) Increase catalyst loading (2-5 mol%) catalyst_check->catalyst_sol If No boronic_acid_check Step 4: Suspect Boronic Acid Instability Seeing protodeboronation byproduct? solvent_check->boronic_acid_check If Yes solvent_sol Action: Adjust Solvent Ratio Try THF/H2O or screen other polar aprotics solvent_check->solvent_sol If No boronic_acid_sol Action: See Q2 on Protodeboronation Use MIDA boronate or anhydrous conditions boronic_acid_check->boronic_acid_sol

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Q2: My main byproduct is 1,2-dimethyl-1H-imidazole. What is causing this and how do I prevent it?

A2: The formation of 1,2-dimethyl-1H-imidazole is a classic sign of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] Heteroaryl boronic acids, especially those with electron-rich or Lewis basic rings, are particularly susceptible.[13]

Mechanism: Protodeboronation can be catalyzed by acid or base and is often accelerated by heat and the presence of water.[12] The reaction rate can sometimes compete with the rate of the desired cross-coupling, leading to significant loss of the boronic acid.

Solutions to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate the decomposition. If you are using Cs₂CO₃ or a hydroxide, switch to K₃PO₄ or K₂CO₃.

  • Lower the Reaction Temperature: High temperatures increase the rate of most side reactions. If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.

  • Minimize Water Content: While some water is necessary to dissolve the base, excess water can provide a proton source for protodeboronation. Use the minimum amount required, or consider anhydrous conditions.

  • Use a Boronic Acid Surrogate: This is often the most effective strategy. These reagents are more stable and slowly release the active boronic acid in situ, keeping its concentration low and favoring cross-coupling over decomposition.[13]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-insensitive solids that slowly hydrolyze under basic conditions to release the boronic acid.[13] This is a highly recommended solution for problematic substrates.

    • Pinacol Esters: Converting the boronic acid to its pinacol ester derivative increases stability.

    • Trifluoroborate Salts (e.g., K[R-BF₃]): These are highly stable, crystalline solids that can be used directly in Suzuki couplings.

Frequently Asked Questions (FAQs)

Q: What is the optimal starting protocol for a Suzuki-Miyaura coupling with this compound?

A: A robust, general protocol is the best starting point for optimization. The following procedure has proven effective for a wide range of aryl and heteroaryl halides.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl/Heteroaryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Via syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).

  • Place the vessel in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Proceed with a standard aqueous workup and purify by column chromatography.

Q: How does the choice of base and solvent influence the Suzuki-Miyaura catalytic cycle?

A: The base and solvent are not passive components; they actively participate in and influence key steps of the catalytic cycle. Understanding their roles is crucial for optimization.

The Suzuki-Miyaura Catalytic Cycle:

G pd0 Pd(0)L2 (Active Catalyst) pdII_halide Ar-Pd(II)-X L2 (Oxidative Addition Product) pd0->pdII_halide Oxidative Addition product Ar-Ar' (Product) pdII_boronate Ar-Pd(II)-Ar' L2 (Transmetalation Product) pdII_halide->pdII_boronate Transmetalation pdII_boronate->pd0 Reductive Elimination pdII_boronate->product arx Ar-X (Aryl Halide) arx->pdII_halide boronic Ar'B(OH)2 + Base boronate [Ar'B(OH)3]⁻ (Activated Boronate) boronic->boronate Activation boronate->pdII_halide

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide (Ar-X) bond. Solvent polarity can affect the rate of this step.[7]

  • Transmetalation (The Critical Step): This is where the base and solvent have their most profound impact.

    • Role of the Base: The boronic acid, Ar'B(OH)₂, is generally not nucleophilic enough to transmetalate to the palladium center. The base (e.g., K₃PO₄) reacts with the boronic acid to form the anionic tetrahedral "boronate" species, [Ar'B(OH)₃]⁻.[2][4][14] This boronate is significantly more nucleophilic and readily transfers its organic group (Ar') to the palladium complex.

    • Role of the Solvent: A polar, protic co-solvent like water is crucial for dissolving the inorganic base and facilitating the formation of the boronate.[9][11] The organic solvent ensures the other components remain in solution.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Data Summary Tables

For quick reference, these tables summarize key properties of common bases and solvents.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseFormulapKₐ of Conjugate AcidTypical FormKey Characteristics
Potassium PhosphateK₃PO₄~12.3Anhydrous powderExcellent choice for heteroaryl boronic acids. Strong, but generally does not promote high rates of protodeboronation.
Potassium CarbonateK₂CO₃~10.3Anhydrous powderA milder, effective base. Good for substrates sensitive to strongly basic conditions.[5][11]
Cesium CarbonateCs₂CO₃~10.3Anhydrous powderMore soluble in organic solvents than K₂CO₃, often leading to faster reactions. Can increase protodeboronation.
Sodium CarbonateNa₂CO₃~10.3Anhydrous powderA cost-effective and common choice, though sometimes less effective than K⁺ or Cs⁺ salts.[5]
Potassium HydroxideKOH~15.7Pellets/Aqueous soln.Very strong base. Can be effective but carries a high risk of promoting protodeboronation and other side reactions.

Table 2: Properties of Common Solvents for Suzuki-Miyaura Coupling

SolventDielectric Constant (ε)Boiling Point (°C)Common MixturesNotes
1,4-Dioxane2.2101Dioxane/H₂OHighly recommended. Good balance of polarity, high boiling point, and miscibility with water.
Toluene2.4111Toluene/H₂OGood for higher temperatures. Forms a biphasic mixture with water.
Tetrahydrofuran (THF)7.666THF/H₂OLower boiling point, suitable for milder conditions. Can help solubilize polar reagents.[9]
Acetonitrile (MeCN)37.582MeCN/H₂OPolar aprotic solvent. Can coordinate to palladium and may alter reaction selectivity in some cases.[6]
Dimethylformamide (DMF)36.7153DMF/H₂OHighly polar, good for dissolving poorly soluble substrates. Can lead to catalyst decomposition at high temperatures.
References
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2014). The Journal of Organic Chemistry. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (2023). ResearchGate. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2018). ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. (2020). Chemical Science. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2013). Angewandte Chemie International Edition. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Chemistry – An Asian Journal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2014). Semantic Scholar. [Link]

  • Protodeboronation. (n.d.). Wikipedia. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). The Journal of Organic Chemistry. [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). ACS Catalysis. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2022). JACS Au. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (2015). ResearchGate. [Link]

  • Slow release of organoboronic acids in cross-coupling reactions. (2012).
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Influence of the Base on Pd@MIL‐101‐NH2(Cr) as Catalyst for the Suzuki–Miyaura Cross‐Coupling Reaction. (2020). ResearchGate. [Link]

  • Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. (2011). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. (2015). Der Pharma Chemica. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022). Canadian Journal of Chemistry. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic & Biomolecular Chemistry. [Link]

  • Kinetic profile of Suzuki-Miyaura reaction in different solvents. (2015). ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). PubMed. [Link]

  • Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions. (2011). ResearchGate. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022). NTNU Open. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. [Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). RSC Advances. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2022). Molecules. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010). Molecules. [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024). ResearchGate. [Link]

  • Click reactions and boronic acids: applications, issues, and potential solutions. (2010). PubMed. [Link]

Sources

stability and storage of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the . As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to ensure the integrity of your experiments.

Introduction: The Challenge of Heteroaryl Boronic Acids

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many heteroaryl boronic acids, its utility is intrinsically linked to its stability. The presence of the imidazole ring makes this reagent susceptible to specific degradation pathways that can compromise reaction yields and reproducibility. This guide will illuminate the nature of these challenges and provide robust solutions for its handling and storage.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

There are three main pathways of degradation for boronic acids, which are particularly relevant for heteroaromatic variants:

  • Protodeboronation: This is the most common undesired side reaction, where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[1] For this specific compound, the product would be 1,2-dimethyl-1H-imidazole. Heteroaromatic boronic acids are especially prone to this process, which is often accelerated under the basic conditions required for Suzuki-Miyaura coupling.[2][3][4] The reaction proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻) which then undergoes protonolysis.[2][5]

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air (oxygen), converting the boronic acid into the corresponding phenol (1,2-Dimethyl-1H-imidazol-5-ol). This process can be accelerated by heat and light.

  • Trimerization (Boroxine Formation): In the solid state, boronic acids can undergo intermolecular dehydration to form a stable, six-membered cyclic trimeric anhydride called a boroxine. While this process is often reversible in the presence of water, it can complicate accurate weighing and stoichiometry calculations in your reactions.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

Proper storage is critical to preserving the integrity of the reagent. The key is to mitigate exposure to moisture, oxygen, heat, and light. Based on vendor safety data sheets and general chemical principles, the following conditions are recommended.[6][7][8]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rates of all degradation pathways (protodeboronation, oxidation, and trimerization).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen. Minimizes exposure to atmospheric moisture.
Container Tightly sealed, opaque containerPrevents ingress of moisture and air. Opaque material (e.g., amber glass vial) protects from light, which can catalyze oxidation.[9]
Moisture Store in a desiccatorProvides an additional layer of protection against moisture, which is a key reactant in protodeboronation and boroxine reversal.[6]
Q3: My Suzuki coupling reaction is run under basic aqueous conditions. How does this affect the stability of the boronic acid?

This is a critical consideration. The basic conditions (e.g., K₂CO₃, K₃PO₄) required for the transmetalation step of the Suzuki-Miyaura reaction can significantly accelerate protodeboronation.[10][11][12] The base deprotonates the boronic acid to form the tetrahedral boronate species (R-B(OH)₃⁻). This species is more electron-rich and thus more susceptible to electrophilic attack by protons from water or other protic solvents, leading to the undesired C-B bond cleavage.[5][10] This is a classic example of where reaction conditions directly compete with reagent stability.

Q4: I've noticed my solid boronic acid has changed in consistency. Could this be boroxine formation?

It is possible. The formation of boroxines from the dehydration of three boronic acid molecules results in a different crystalline structure and can alter the physical appearance of the solid. While boroxines can sometimes be used directly in coupling reactions (as they can hydrolyze back to the monomeric acid in situ), their formation makes it difficult to accurately measure the molar quantity of the active reagent. If you suspect significant boroxine formation, it may be necessary to re-validate the material's activity or use a fresh batch for sensitive applications.

Troubleshooting Guide: Low Coupling Yields

Consistently low or irreproducible yields in Suzuki-Miyaura reactions using this compound often point to reagent degradation. This workflow helps diagnose and solve the problem.

Troubleshooting_Workflow Start Problem: Low or No Yield in Suzuki Coupling Analyze Analyze crude reaction mixture by LC-MS or NMR Start->Analyze Begin Diagnosis CheckByproduct Is protodeboronated side product (1,2-dimethylimidazole) detected? Analyze->CheckByproduct Protodeboronation Root Cause: Protodeboronation is competing with coupling CheckByproduct->Protodeboronation Yes OtherIssues Root Cause: Degradation is unlikely the primary issue. CheckByproduct->OtherIssues No Solution1 Solution 1: Use fresh boronic acid immediately after weighing. Minimize exposure to air. Protodeboronation->Solution1 Solution2 Solution 2: Use a stabilized derivative like a MIDA boronate or trifluoroborate salt. These show greater stability. [11, 28] Protodeboronation->Solution2 Solution3 Solution 3: Employ 'slow-release' conditions using a MIDA boronate, which hydrolyzes in situ to maintain a low concentration of the active, unstable boronic acid. [14] Protodeboronation->Solution3 CheckCatalyst Investigate other reaction parameters: - Catalyst activity - Base quality/strength - Solvent purity [34] - Temperature OtherIssues->CheckCatalyst

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Experimental Protocols: Best Practices

Adherence to strict handling and storage protocols is paramount for experimental success.

Protocol 1: Recommended Long-Term Storage

This protocol ensures the maximum shelf-life of your solid this compound.

  • Procurement: Upon receipt, inspect the container for an intact seal.

  • Environment: Perform all aliquoting and handling inside a glovebox with a dry, inert atmosphere (Argon or Nitrogen). This minimizes exposure to both oxygen and moisture.

  • Aliquoting: If you purchased a large quantity, divide it into smaller, single-use amounts in separate vials. This avoids repeated warming/cooling cycles and atmospheric exposure for the bulk material.

  • Primary Container: Use amber glass vials with PTFE-lined screw caps.

  • Sealing: After filling, flush the headspace of each vial with argon or nitrogen before tightly sealing the cap.

  • Secondary Seal: For extra protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Container: Place the sealed vials into a larger, labeled, airtight container (a small desiccator is ideal). Ensure the desiccant is active.

  • Storage Location: Place the secondary container in a refrigerator designated for chemical storage at 2-8°C .[8] Ensure the location is dark and away from any sources of vibration.

  • Labeling: Clearly label both the primary vials and the secondary container with the chemical name, CAS number, date received, and date opened/aliquoted.

Protocol 2: Preparing a Solution for Reaction

To minimize degradation in solution, follow these steps.

  • Preparation: Prepare solutions immediately before use. Do not store boronic acids in solution, especially under basic or protic conditions.

  • Solvent Choice: Use anhydrous, de-gassed solvents. Traces of water can initiate protodeboronation.

  • Inert Technique: Remove the required aliquot of solid boronic acid from the refrigerator and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dissolution: Weigh the required amount quickly and dissolve it in the anhydrous solvent under an inert atmosphere.

  • Addition to Reaction: Add the boronic acid solution to the reaction mixture as one of the final reagents, particularly after the base has been added, to minimize its residence time under degradative conditions before the catalytic cycle begins.

References
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Ibid.
  • Butters, M., et al. (2010). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. (Note: While a direct link to the original article is preferred, a summary is available from various chemical blogs and forums discussing the findings).
  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Sharma, S., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Ibid. PubMed. [Link]

  • Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Li, Z., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • University of California, Riverside. (n.d.). Corrosive Storage Guidelines. Environmental Health & Safety. [Link]

  • Kim, D., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Li, Z., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

  • University of California, Santa Cruz. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Vantourout, J. C., et al. (2014). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Angewandte Chemie. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]

Sources

Technical Support Center: Handling Air-Sensitive Reactions with (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling air-sensitive reactions involving (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with this compound. What are the primary stability concerns I should be aware of?

A1: this compound, like many other N-heterocyclic boronic acids, is susceptible to two main degradation pathways, especially under reaction conditions:

  • Oxidative Decomposition: The carbon-boron bond is prone to oxidation in the presence of air (oxygen). This irreversible process converts the boronic acid into the corresponding alcohol (1,2-dimethyl-1H-imidazol-5-ol) and boric acid, rendering it inactive for cross-coupling.[1][2]

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[3][4] This is particularly problematic in Suzuki-Miyaura reactions, which are typically run under basic, aqueous conditions that can facilitate this undesired pathway.[5][6] For electron-rich heteroaromatics like a dimethyl-imidazole, this can be a competing reaction that lowers your yield.

Due to these instabilities, meticulous handling under an inert atmosphere is crucial for successful and reproducible results.

Q2: Should I be concerned about the imidazole group interfering with my palladium catalyst?

A2: Yes, this is a valid and important concern. The Lewis-basic nitrogen atoms in the imidazole ring can coordinate to the palladium center.[7] This coordination can lead to catalyst inhibition or deactivation, slowing down or even halting the catalytic cycle.[8] The use of specialized ligands or additives can sometimes mitigate this effect by preventing the substrate from poisoning the catalyst.[7]

Q3: My batch of this compound is several months old. How can I assess its quality before use?

A3: It is always best practice to use a fresh batch of any sensitive reagent. However, if you must use an older batch, you can assess its purity by:

  • NMR Spectroscopy: Take a ¹H NMR of a small sample. Look for the characteristic aromatic protons of the 1,2-dimethylimidazole ring and the absence of signals corresponding to the protodeboronated product (1,2-dimethyl-1H-imidazole).

  • LC-MS: This can help identify the presence of the desired boronic acid and any major degradation products.

If significant degradation is observed, it is highly recommended to acquire a fresh supply of the reagent.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Absolutely. To combat the inherent instability of many heterocyclic boronic acids, several more stable derivatives are commonly used. These act as "slow-release" sources of the boronic acid under the reaction conditions, which can minimize degradation.[3][9] Consider using:

  • Potassium Trifluoroborate Salts (R-BF₃K): These are generally crystalline, air-stable solids that are easy to handle.[10]

  • Boronate Esters:

    • Pinacol Esters: These are a popular choice as they are generally stable to chromatography but still sufficiently reactive for cross-coupling.[10]

    • MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable and are designed for slow release of the boronic acid in situ.[9][11][12]

  • DABO (Diethanolamine) Boronates: These complexes are air-stable, easy to prepare, and serve as an excellent alternative for storing and handling labile heterocyclic boronic acids.[11][13]

Using one of these stable surrogates can significantly improve the reproducibility and yield of your reaction.

Troubleshooting Guide for Suzuki-Miyaura Reactions

Problem 1: My reaction shows low or no conversion of the starting materials.

This is a common issue that can stem from several sources. The following decision tree can help you diagnose the problem.

Troubleshooting_Flowchart start Low/No Conversion q1 Was the reaction run under a strictly inert atmosphere? start->q1 q2 Is your Palladium catalyst active? q1->q2 Yes a1_no No q1->a1_no q3 Is the base appropriate and dry? q2->q3 Yes a2_no No/Unsure q2->a2_no q4 Is the boronic acid of good quality? q3->q4 Yes a3_no No/Unsure q3->a3_no q5 Are the reaction parameters (solvent, temp.) optimal? q4->q5 Yes a4_no No/Unsure q4->a4_no a5_no No/Unsure q5->a5_no end_node Further optimization may be needed. Consider ligand screening. q5->end_node Yes a1_yes Yes sol1 Solution: Re-run reaction using proper inert atmosphere techniques (Schlenk line/glovebox) and degassed solvents. a1_no->sol1 a2_yes Yes sol2 Solution: Use a fresh batch of catalyst or a more robust precatalyst (e.g., a palladacycle). Ensure precatalyst is properly activated if using Pd(II). a2_no->sol2 a3_yes Yes sol3 Solution: Use a fresh, finely powdered, and anhydrous base. Ensure the chosen base is suitable for the ligand and substrates. a3_no->sol3 a4_yes Yes sol4 Solution: Check boronic acid purity. Consider using a stable derivative like a MIDA ester, DABO boronate, or trifluoroborate salt. a4_no->sol4 a5_yes Yes sol5 Solution: Screen different solvents and temperatures. For N-heterocycles, anhydrous conditions with additives like trimethyl borate may be beneficial. a5_no->sol5

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Problem 2: I am observing significant amounts of a byproduct that corresponds to the protodeboronated starting material (1,2-dimethyl-1H-imidazole).

Cause: This indicates that protodeboronation is outcompeting the desired cross-coupling reaction. This is a common issue with electron-rich or certain basic heteroaryl boronic acids, especially at elevated temperatures or with prolonged reaction times.[8]

Solutions:

  • Use a More Active Catalyst/Ligand System: The goal is to accelerate the rate of the Suzuki-Miyaura coupling so that it occurs much faster than the rate of protodeboronation. Using highly active electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or their corresponding precatalysts can be very effective.[14][15]

  • Switch to Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source for protodeboronation. Switching to a completely anhydrous solvent system with a soluble, non-aqueous base (e.g., potassium trimethylsilanolate - TMSOK) can suppress this side reaction.[7]

  • Employ a "Slow-Release" Strategy: As mentioned in FAQ A4, using a stable boronate ester (MIDA, pinacol) or a trifluoroborate salt ensures that the concentration of the unstable free boronic acid in the reaction mixture is kept low at all times, minimizing its decomposition.[9][11]

  • Lower the Reaction Temperature: If the catalyst system is active enough, running the reaction at a lower temperature can slow the rate of protodeboronation relative to the cross-coupling.

ParameterRecommendation for Minimizing ProtodeboronationRationale
Boron Source Use a MIDA boronate, DABO boronate, or R-BF₃K salt.Slow in situ release of the boronic acid keeps its concentration low, minimizing decomposition.[9][11]
Catalyst Use a highly active Pd(0) source with a bulky, electron-rich ligand (e.g., XPhos or SPhos precatalysts).A faster catalytic cycle outcompetes the slower protodeboronation reaction.[14]
Solvent/Base Consider anhydrous conditions (e.g., dry dioxane) with a soluble base like TMSOK.Removes the primary proton source (water) that drives protodeboronation.[7]
Temperature Run at the lowest temperature that allows for efficient coupling (e.g., room temperature to 60 °C if possible).Decomposition pathways are often more sensitive to temperature increases than the catalytic cycle.[8]

Experimental Protocols

Protocol 1: Setting Up an Air-Sensitive Reaction using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere of nitrogen or argon.

Schlenk_Setup cluster_0 Preparation cluster_1 Reagent Addition cluster_2 Reaction A 1. Assemble & Dry Glassware Oven-dry (125°C) or flame-dry all glassware (flask, condenser, stir bar) under vacuum. B 2. Cool Under Inert Gas Cool glassware under a positive pressure of N₂ or Ar. A->B C 3. Add Solids Quickly add solid reagents (aryl halide, base, boronic acid) under a positive flow of inert gas. B->C D 4. Evacuate & Refill (x3) Evacuate the flask and backfill with inert gas. Repeat this cycle three times. C->D E 5. Add Degassed Solvents Add degassed solvents via a cannula or syringe. D->E F 6. Add Catalyst Add the palladium catalyst under a positive flow of inert gas. E->F G 7. Heat to Temperature Heat the reaction to the desired temperature under a slight positive pressure of inert gas (use a bubbler). F->G

Caption: Workflow for setting up an air-sensitive reaction.

Detailed Steps:

  • Dry Glassware: Ensure all glassware, including the reaction flask and a magnetic stir bar, is thoroughly dried, either in an oven overnight at >120 °C or by flame-drying under vacuum.[10]

  • Assemble and Purge: Assemble the glassware while still hot and immediately attach it to a Schlenk line. Alternate between evacuating the flask (applying vacuum) and backfilling with an inert gas (high-purity nitrogen or argon) at least three times to remove atmospheric gases.

  • Add Reagents:

    • Solids: Under a positive flow of inert gas, quickly add your solid reagents: this compound (or its stable derivative), the aryl halide, and the base.

    • Solvents: Degas your reaction solvent(s) beforehand by sparging with inert gas for 30-60 minutes or by using a freeze-pump-thaw method. Transfer the degassed solvent to the reaction flask via a gas-tight syringe or cannula.

    • Catalyst: The palladium catalyst is often added last, under a positive flow of inert gas, to the stirred solution.

  • Run Reaction: Once all components are added, heat the reaction to the target temperature. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil or mercury bubbler.[10]

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health (NIH). [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (NIH). [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Desulfinylative cross-coupling; tackling challenging heterocyclic couplings. Willis Group - University of Oxford. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. NTNU Open. [Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Reactions with (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid. Our goal is to equip you with the expertise and practical solutions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Imidazole-Containing Reagents in Catalysis

This compound is a valuable building block in medicinal chemistry and materials science. However, the presence of the imidazole moiety, a nitrogen-containing heterocycle, introduces a significant risk of catalyst poisoning, particularly in sensitive cross-coupling reactions like the Suzuki-Miyaura coupling. The lone pair of electrons on the imidazole nitrogen can coordinate strongly to the metal center of the catalyst (typically palladium), leading to deactivation and consequently, low reaction yields or complete reaction failure.[1][2][3] This guide will walk you through diagnosing and overcoming these challenges.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is designed in a question-and-answer format to directly address the common issues encountered when using this compound in catalytic reactions.

Issue 1: My reaction shows low to no conversion of starting materials.

Q: I've set up my Suzuki-Miyaura coupling reaction with this compound, but I'm observing minimal or no product formation. What are the likely causes related to catalyst poisoning?

A: Low or no conversion is a classic symptom of catalyst deactivation. The primary suspect is the imidazole nitrogen coordinating to the palladium catalyst, disrupting the catalytic cycle.[1][2] Here’s a systematic approach to troubleshoot this issue:

1. Assess Reagent Purity:

  • Boronic Acid Quality: Ensure the this compound is of high purity. Impurities from its synthesis, such as residual starting materials or byproducts, can also act as catalyst poisons.[4] Consider purification by recrystallization or chromatography if the purity is questionable.

  • Solvent and Other Reagents: Use anhydrous and degassed solvents to prevent catalyst oxidation. Peroxides, in particular, can poison the catalyst. Ensure your other reagents, including the coupling partner and base, are also of high purity.

2. Catalyst and Ligand Selection:

  • Increase Catalyst Loading: As a first step, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial poisoning and drive the reaction to completion.

  • Ligand Choice is Crucial: The ligand plays a critical role in stabilizing the catalyst and facilitating the reaction. For sterically hindered or electron-rich substrates like our imidazole derivative, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective as they can promote the oxidative addition step and stabilize the active catalytic species.

3. Reaction Additives:

  • Lewis Acid Additives: The addition of a Lewis acid, such as trimethyl borate, can be highly effective.[1][5] The Lewis acid can coordinate to the basic nitrogen of the imidazole ring, preventing it from poisoning the palladium catalyst.[1]

Experimental Protocol: Diagnostic Reaction with a Lewis Acid Additive

  • Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk techniques, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%) to a reaction vessel.

  • Additive Introduction: Add trimethyl borate (3.0 equiv) to the reaction mixture.

  • Solvent and Degassing: Add the degassed solvent (e.g., toluene or dioxane) and degas the mixture again by bubbling with argon for 15-20 minutes.

  • Reaction Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Analysis: Compare the conversion to a control reaction run without the Lewis acid additive.

Issue 2: The reaction starts but then stalls before reaching completion.

Q: My reaction proceeds initially, but then it seems to stop, leaving a significant amount of starting material. What could be causing this?

A: A stalling reaction often points to gradual catalyst deactivation over time. Besides the imidazole-induced poisoning, other factors could be at play:

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[1] This side reaction consumes your nucleophile and is often promoted by the presence of water and certain bases.

  • Formation of Inactive Palladium Species: Over the course of the reaction, the active Pd(0) catalyst can aggregate to form inactive palladium black, especially if the ligand dissociation is significant.

Troubleshooting Steps:

  • Minimize Water Content: Use anhydrous solvents and reagents. If using a hydrated base like K₃PO₄·H₂O, consider the amount of water being introduced. In some anhydrous couplings with K₃PO₄, a very small amount of water is necessary, so this can be a parameter to optimize.[6]

  • Consider a Boronic Ester: Boronic esters, such as the pinacol ester of this compound, are often more stable towards protodeboronation and can lead to more consistent results.

  • Ligand Stability: Ensure the chosen ligand is stable under the reaction conditions. Some phosphine ligands can be sensitive to oxidation.

Data Presentation: Comparing Boronic Acid vs. Boronic Ester

NucleophileStabilityReaction Outcome (Typical)
This compoundModerateProne to protodeboronation, may lead to stalled reactions.
This compound pinacol esterHighMore robust, often provides higher and more reproducible yields.
Visualization of Catalyst Poisoning and Mitigation

Catalyst_Poisoning_Mitigation cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway cluster_2 Mitigation Strategy Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Inactive Pd-Imidazole Complex Inactive Pd-Imidazole Complex Active Pd(0)->Inactive Pd-Imidazole Complex Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Product Imidazole (1,2-Dimethyl-1H-imidazol-5-YL) boronic acid Imidazole->Inactive Pd-Imidazole Complex Coordination Protected Imidazole Protected Imidazole Imidazole->Protected Imidazole Coordination Lewis Acid Lewis Acid (e.g., B(OMe)3) Lewis Acid->Protected Imidazole

Caption: The catalytic cycle can be disrupted by the imidazole moiety poisoning the active palladium catalyst. A Lewis acid can mitigate this by binding to the imidazole nitrogen.

Frequently Asked Questions (FAQs)

Q1: Are there any specific palladium precursors that are more resistant to poisoning by imidazoles?

Q2: Can I use a different metal catalyst, like nickel, to avoid this poisoning issue?

A2: Nickel-catalyzed cross-coupling reactions are a viable alternative. However, nickel catalysts can also be susceptible to poisoning by Lewis basic functional groups.[7] The reaction conditions for nickel catalysis are often different from those for palladium, so a complete re-optimization of the reaction would be necessary.

Q3: How can I purify my this compound to remove potential catalyst poisons?

A3: Recrystallization is often a good first step. If that is insufficient, column chromatography on silica gel can be effective. It is important to note that boronic acids can sometimes be challenging to handle on silica gel, and conversion to the more stable pinacol ester before purification is often a better strategy.

Q4: My reaction turns black. Is this always a sign of catalyst poisoning and reaction failure?

A4: The formation of palladium black (finely divided palladium metal) is an indication of catalyst decomposition. While this is a form of catalyst deactivation, it is not always synonymous with complete reaction failure, especially if it occurs late in the reaction. However, if the solution turns black early on and the reaction does not proceed, it is a strong indicator of a problem with catalyst stability.

Q5: What is the mechanism of protodeboronation and how can I prevent it?

A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be catalyzed by acids or bases and is often exacerbated by the presence of water. To minimize this side reaction, use anhydrous conditions, consider using a boronic ester instead of the boronic acid, and carefully choose your base.[1]

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Low/No Yield with This compound Check_Purity Verify Purity of All Reagents (Boronic Acid, Solvent, Base) Start->Check_Purity Increase_Loading Increase Catalyst Loading (e.g., to 3-5 mol%) Check_Purity->Increase_Loading If purity is high Change_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Increase_Loading->Change_Ligand If still low yield Success Reaction Optimized Increase_Loading->Success Add_Lewis_Acid Introduce Lewis Acid Additive (e.g., Trimethyl Borate) Change_Ligand->Add_Lewis_Acid If still low yield Change_Ligand->Success Use_Ester Switch to Boronic Ester (e.g., Pinacol Ester) Add_Lewis_Acid->Use_Ester If stalling persists Add_Lewis_Acid->Success Use_Ester->Success

Caption: A systematic workflow for troubleshooting low-yield reactions involving this compound.

References

  • Technical Support Center: Suzuki Coupling Reactions - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Public
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchG
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P)
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) - The Royal Society of Chemistry.
  • C
  • How can I solve my problem with Suzuki coupling?
  • US5726293A - Affinity purification methods involving imidazole elution - Google P
  • Poisoning and deactivation of palladium c
  • Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems?
  • Why is imidazole used in protein purific
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • Optimizing Purification of Histidine-Tagged Proteins - Sigma-Aldrich.
  • Effect of pH and imidazole on protein C purification

Sources

Technical Support Center: Refining Reaction Times and Temperatures for Optimal Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the critical parameters of reaction time and temperature. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing these variables for successful experimental outcomes. Here, we move beyond simple protocols to explore the underlying principles that govern chemical transformations, empowering you to troubleshoot effectively and refine your synthetic strategies.

Fundamental Principles: The "Why" Behind Time and Temperature

A foundational understanding of chemical kinetics and thermodynamics is paramount to logically manipulating reaction time and temperature. These two parameters are intrinsically linked and dictate the rate, selectivity, and yield of a chemical reaction.

  • Reaction Rate and Temperature: As a general rule, increasing the temperature of a reaction increases the rate at which it proceeds.[1][2] This is because higher temperatures impart greater kinetic energy to the reacting molecules, leading to more frequent and energetic collisions.[1][2] The relationship between temperature and the rate constant (k) is described by the Arrhenius equation :

    k = A e-Ea/RT

    Where:

    • k is the rate constant

    • A is the pre-exponential factor (related to collision frequency and orientation)

    • Ea is the activation energy (the minimum energy required for a reaction to occur)[1][3]

    • R is the ideal gas constant

    • T is the absolute temperature in Kelvin

    This exponential relationship means that even a small increase in temperature can lead to a significant increase in the reaction rate.

  • Reaction Time and Conversion: Reaction time is the duration allowed for the reactants to be converted into products. For a given temperature, a longer reaction time will generally lead to a higher conversion of starting materials. However, extended reaction times can also lead to the formation of undesired byproducts or decomposition of the desired product.

The Interplay of Kinetics and Thermodynamics

It is crucial to distinguish between kinetic and thermodynamic control of a reaction when optimizing time and temperature.

  • Kinetic Control: At lower temperatures, the reaction that proceeds the fastest (i.e., has the lowest activation energy) will be the dominant pathway, leading to the formation of the kinetic product. This product is not necessarily the most stable.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways. Under these conditions, the most stable product (the thermodynamic product) will be favored as the reaction reaches equilibrium.

Troubleshooting Guides: A Symptom-Based Approach

This section provides a systematic, question-and-answer-based approach to diagnosing and resolving common issues encountered during chemical synthesis.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes related to time and temperature, and how can I troubleshoot this?

A: Low product yield is a common challenge that can often be traced back to suboptimal reaction time and temperature. A systematic investigation is key to identifying the root cause.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting Start Low Yield Observed Analysis Analyze Crude Reaction Mixture (e.g., TLC, LC-MS, NMR) Start->Analysis Outcome1 Mainly Unreacted Starting Material Analysis->Outcome1 Outcome2 Significant Side Products Formed Analysis->Outcome2 Outcome3 Product Degradation/ Baseline Material Analysis->Outcome3 Solution1 Incomplete Reaction: - Increase Reaction Time - Increase Temperature - Add More Reagent/Catalyst Outcome1->Solution1 Solution2 Poor Selectivity: - Optimize Temperature (may need to decrease) - Change Solvent - Screen Different Catalysts/Ligands Outcome2->Solution2 Solution3 Product Instability: - Decrease Reaction Temperature - Reduce Reaction Time - Use Milder Reaction Conditions Outcome3->Solution3

Detailed Steps & Rationale:
  • Analyze the Reaction Mixture: Before making any changes, it is crucial to understand the composition of your crude reaction mixture. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal whether you have unreacted starting material, a complex mixture of side products, or evidence of product decomposition.

  • Unreacted Starting Material:

    • Cause: The reaction may not have had enough time or energy to proceed to completion.

    • Solutions:

      • Increase Reaction Time: Monitor the reaction progress over a longer duration.

      • Increase Temperature: A modest increase in temperature can significantly accelerate the reaction rate.[1][2] Be cautious, as excessive heat can lead to side reactions or decomposition.

  • Significant Side Product Formation:

    • Cause: The chosen temperature may be promoting competing reaction pathways.

    • Solutions:

      • Decrease Temperature: This can favor the desired kinetic product by slowing down competing reactions with higher activation energies.

      • Systematic Temperature Screening: Evaluate a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Product Degradation:

    • Cause: The desired product may be unstable under the reaction conditions, especially at elevated temperatures or over long periods.

    • Solutions:

      • Decrease Temperature: Use the minimum temperature necessary to achieve a reasonable reaction rate.

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.

Issue 2: Poor Reaction Selectivity

Q: My reaction produces a mixture of isomers or other undesired side products. How can I improve selectivity by adjusting time and temperature?

A: Achieving high selectivity (chemoselectivity, regioselectivity, or stereoselectivity) is a common challenge where time and temperature are critical levers.

  • Temperature Optimization: As mentioned, temperature can be used to switch between kinetic and thermodynamic control. If the desired product is the kinetic one, lower temperatures are generally preferred. Conversely, if the desired product is the more stable thermodynamic product, higher temperatures may be necessary to allow the reaction to reach equilibrium.

  • Reaction Time: In some cases, the initially formed kinetic product can rearrange to a more stable thermodynamic product over time. By carefully monitoring the reaction and stopping it at the optimal time, you can isolate the desired kinetic product before this rearrangement occurs.

Issue 3: Lack of Reproducibility

Q: I am getting inconsistent yields and impurity profiles for the same reaction. How can time and temperature control contribute to this?

A: Poor reproducibility is often due to subtle variations in experimental conditions, with temperature being a primary culprit.

  • Precise Temperature Control: Ensure your heating apparatus (e.g., oil bath, heating mantle, reaction block) provides consistent and uniform heating. Calibrate your thermometers and temperature probes regularly. Even small fluctuations in temperature can lead to different reaction outcomes.

  • Consistent Reaction Time: Use a timer to ensure that the reaction is run for the same duration in each experiment. For reactions that are sensitive to timing, even small variations can impact the final product distribution.

  • Rate of Temperature Change: The rate at which the reaction mixture is heated or cooled can also influence the outcome, particularly for reactions with multiple competing pathways. Strive for a consistent heating and cooling profile between experiments.

Experimental Protocols for Optimization

A systematic approach is crucial for efficiently optimizing reaction time and temperature. Two common methodologies are One-Factor-at-a-Time (OFAT) and Design of Experiments (DoE).

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization

The OFAT method involves varying one parameter while keeping others constant.[4] It is an intuitive approach, though it may not identify the true optimal conditions due to interactions between variables.

Objective: To find the optimal temperature and time for a given reaction.

Procedure:

  • Temperature Optimization (Time is Constant): a. Set up a series of identical reactions. b. Choose a fixed reaction time based on initial trials or literature precedent. c. Run each reaction at a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C). d. Upon completion, analyze the yield and purity of the desired product for each reaction. e. Identify the temperature that provides the best outcome.

  • Time Optimization (Temperature is Constant): a. Using the optimal temperature identified in the previous step, set up another series of identical reactions. b. Run each reaction for a different duration (e.g., 1h, 2h, 4h, 8h, 12h). c. Monitor the reactions at each time point by taking small aliquots for analysis (e.g., TLC, LC-MS). d. Determine the time at which the optimal balance of product formation and minimal side product/degradation is achieved.

OFAT Workflow Diagram:

OFAT_Workflow Start Define Initial Reaction Conditions Step1 Fix Reaction Time Vary Temperature Start->Step1 Analysis1 Analyze Yield & Purity Step1->Analysis1 Decision1 Identify Optimal Temperature Analysis1->Decision1 Step2 Fix at Optimal Temperature Vary Reaction Time Decision1->Step2 Analysis2 Analyze Yield & Purity Step2->Analysis2 Decision2 Identify Optimal Time Analysis2->Decision2 End Optimal Conditions Identified Decision2->End

Protocol 2: Introduction to Design of Experiments (DoE)

DoE is a statistical approach that allows for the simultaneous variation of multiple parameters.[4] This method is more efficient than OFAT and can reveal interactions between variables. For time and temperature, a factorial design can be employed.

Objective: To build a model that describes the effect of temperature and time on reaction yield and to identify optimal conditions.

Procedure (Simplified Factorial Design):

  • Define Factor Levels: Choose a high and low level for both temperature and time.

    • Temperature: e.g., Low = 80°C, High = 100°C

    • Time: e.g., Low = 2h, High = 6h

  • Run Experiments: Perform experiments at all possible combinations of these levels.

ExperimentTemperature (°C)Time (h)
180 (Low)2 (Low)
2100 (High)2 (Low)
380 (Low)6 (High)
4100 (High)6 (High)
  • Analyze Results: Analyze the yield and purity for each experiment. Statistical software is then used to determine the individual effects of temperature and time, as well as their interaction effect. This data can be used to create a response surface model to predict the outcome at any point within the studied range.

Frequently Asked Questions (FAQs)

Q1: How do I know if my reaction is under kinetic or thermodynamic control?

A1: To determine the controlling regime, you can run the reaction at a low temperature for a short period and analyze the product distribution. Then, run the reaction at a higher temperature for a longer period to see if the product ratio changes. If the product distribution is different, the reaction is likely under kinetic control at lower temperatures and thermodynamic control at higher temperatures.

Q2: Can microwave synthesis help in optimizing reaction time and temperature?

A2: Yes, microwave-assisted synthesis can significantly accelerate many reactions, often leading to shorter reaction times and potentially different optimal temperatures compared to conventional heating. The rapid heating can also sometimes lead to different product distributions.

Q3: What is the "rule of thumb" for how much a 10°C increase in temperature affects the reaction rate?

A3: A common approximation is that for many reactions at or near room temperature, the rate will roughly double for every 10°C increase in temperature. However, this is a generalization, and the actual effect depends on the activation energy of the specific reaction.[1]

Q4: My product is sensitive to heat. What are my options for running the reaction?

A4: If your product is thermally labile, you should aim for the lowest possible reaction temperature that still provides a reasonable rate. You may need to accept longer reaction times. Alternatively, you can investigate more active catalysts or different solvent systems that may allow the reaction to proceed at a lower temperature.

Q5: How does the choice of solvent relate to reaction temperature?

A5: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Additionally, the solvent's polarity and ability to solvate reactants and transition states can influence the reaction's activation energy, thereby affecting the optimal temperature.

References

  • Benchchem. Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center.
  • Benchchem. Optimizing temperature and reaction time for benzamide synthesis.
  • ACS Publications.
  • Benchchem.
  • White Rose Research Online.
  • Chemistry LibreTexts. 1.E: Kinetics (Practice Problems with Answers).
  • YouTube.
  • Chemistry LibreTexts. 12: Kinetics (Exercises).
  • KCST. Download Chemical Kinetics Practice Problems And Solutions.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, imidazole-containing compounds represent a cornerstone of pharmacophore design. Their prevalence in biologically active molecules necessitates robust and predictable synthetic methodologies for their elaboration. Among these, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds. The reactivity of the organoboron partner is a critical determinant of the success of this transformation. This guide provides an in-depth comparison of the reactivity of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid and its structural isomers, (1,4-Dimethyl-1H-imidazol-5-YL)boronic acid and (1,5-Dimethyl-1H-imidazol-4-YL)boronic acid.

While direct, head-to-head comparative studies of these specific isomers under identical conditions are not extensively documented in the current literature, a robust understanding of their relative reactivities can be extrapolated from established principles of organic chemistry and experimental data from closely related systems. This guide will delve into the nuanced interplay of steric and electronic effects conferred by the placement of the methyl and boronic acid groups on the imidazole ring, and how these factors are predicted to influence their performance in Suzuki-Miyaura cross-coupling reactions.

The Isomers at a Glance: Structural and Electronic Considerations

The positioning of the two methyl groups and the boronic acid moiety on the imidazole ring profoundly impacts the steric and electronic environment of the carbon-boron bond, which is the nexus of the Suzuki-Miyaura reaction.

IsomerStructureKey Structural Features
This compound) Methyl group at C2, adjacent to the N1-methyl group. Boronic acid at C5.
(1,4-Dimethyl-1H-imidazol-5-YL)boronic acid) Methyl group at C4, adjacent to the boronic acid group.
(1,5-Dimethyl-1H-imidazol-4-YL)boronic acid) Methyl group at C5, adjacent to the boronic acid group.

Predicted Reactivity Profile: A Trifecta of Influences

The reactivity of these isomeric boronic acids in a Suzuki-Miyaura coupling is primarily dictated by three interconnected factors:

  • Steric Hindrance: The spatial arrangement of substituents around the carbon-boron bond can impede the approach of the palladium catalyst, thereby slowing down the crucial transmetalation step of the catalytic cycle.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the imidazole ring influences the nucleophilicity of the organic group being transferred from boron to palladium.

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source is a common and detrimental side reaction for many heteroaryl boronic acids, leading to reduced yields of the desired coupled product.[1]

This compound: The Sterically Unencumbered Workhorse

This isomer is anticipated to be the most reactive of the three. The boronic acid group at the C5 position is sterically unhindered by the methyl groups at the N1 and C2 positions. The C2-methyl group, being adjacent to the imine-like nitrogen, imparts a degree of electron-donating character to the ring, which can enhance the nucleophilicity of the C5 carbon and facilitate transmetalation. The absence of a methyl group directly adjacent to the boronic acid minimizes steric repulsion with the palladium complex during the transmetalation step.

(1,4-Dimethyl-1H-imidazol-5-YL)boronic acid & (1,5-Dimethyl-1H-imidazol-4-YL)boronic acid: A Tale of Steric Hindrance

These two isomers are expected to exhibit lower reactivity compared to their 1,2-dimethyl counterpart due to direct steric hindrance. In both cases, a methyl group is positioned ortho to the boronic acid group. This steric bulk can significantly hinder the approach of the palladium catalyst to the carbon-boron bond, thereby increasing the activation energy of the transmetalation step.[2] This steric impediment is a well-documented phenomenon in Suzuki-Miyaura couplings involving ortho-substituted arylboronic acids.

Between these two, the (1,4-Dimethyl-1H-imidazol-5-YL)boronic acid might be slightly more reactive than the (1,5-Dimethyl-1H-imidazol-4-YL) isomer. The electronic influence of the N1-methyl group might render the C5 position slightly more nucleophilic than the C4 position, although this effect is likely to be secondary to the dominant steric hindrance.

The Specter of Protodeboronation

Protodeboronation is a significant concern for heteroaryl boronic acids, particularly those containing basic nitrogen atoms.[1] The rate of protodeboronation is highly dependent on the reaction pH and the electronic nature of the heteroaryl ring. For dimethyl-imidazolyl boronic acids, the electron-donating nature of the methyl groups generally increases the electron density on the imidazole ring, which can make the carbon-boron bond more susceptible to protonolysis. However, the N-methylation prevents the formation of zwitterionic species that are known to accelerate protodeboronation in some N-H containing heteroaryl boronic acids.[1]

While a quantitative comparison of the protodeboronation rates for these specific isomers is not available, it is plausible that isomers with greater steric hindrance around the boronic acid group might exhibit a slightly reduced rate of protodeboronation, as the steric bulk could also impede the approach of a proton source.

Hypothetical Comparative Performance in Suzuki-Miyaura Coupling

The following table provides a predictive summary of the expected performance of the three isomers in a Suzuki-Miyaura coupling with a generic aryl bromide under standardized conditions. It is crucial to note that these are inferred trends based on chemical principles, not direct experimental data from a comparative study.

IsomerPredicted Relative ReactivityPredicted YieldKey Influencing Factor(s)
This compound) HighGood to ExcellentMinimal steric hindrance at the C5 position; favorable electronic effects.
(1,4-Dimethyl-1H-imidazol-5-YL)boronic acid) Moderate to LowModerate to GoodSignificant steric hindrance from the adjacent C4-methyl group.
(1,5-Dimethyl-1H-imidazol-4-YL)boronic acid) LowFair to ModerateSignificant steric hindrance from the adjacent C5-methyl group.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling of Dimethyl-Imidazolyl Boronic Acids

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of dimethyl-imidazolyl boronic acids with aryl bromides. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:
  • (Dimethyl-1H-imidazol-YL)boronic acid isomer (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:
  • To a dry Schlenk tube, add the (Dimethyl-1H-imidazol-YL)boronic acid isomer, aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The solvent volume should be sufficient to dissolve the reactants.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:
  • Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for the coupling of heteroaryl boronic acids, as it promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: K₃PO₄ is a moderately strong base that is often effective in Suzuki-Miyaura couplings of heteroaryl substrates. It is generally well-tolerated by a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-X H->B I Ar'-B(OH)2 I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Comparison of the Isomers

Caption: Structural formulas of the three dimethyl-imidazolyl boronic acid isomers.

Conclusion

In the absence of direct comparative experimental data, a detailed analysis of the structural and electronic properties of this compound and its isomers provides a strong predictive framework for their relative reactivity in Suzuki-Miyaura cross-coupling reactions. The (1,2-Dimethyl-1H-imidazol-5-YL) isomer is anticipated to be the most reactive due to the sterically unencumbered nature of its boronic acid group. Conversely, the (1,4-Dimethyl-1H-imidazol-5-YL) and (1,5-Dimethyl-1H-imidazol-4-YL) isomers are expected to exhibit diminished reactivity owing to the steric hindrance imposed by the adjacent methyl groups. For drug development professionals, understanding these inherent reactivity trends is crucial for the rational design of synthetic routes and the efficient construction of complex imidazole-containing molecules. Further experimental studies are warranted to provide quantitative validation of these predictions and to further refine our understanding of the reactivity of this important class of building blocks.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridyl MIDA Boronates. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Snieckus–Fries rearrangement. Chemical Society Reviews, 43(1), 412-440. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(1), 239-247. [Link]

Sources

A Senior Application Scientist's Guide: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid vs. its Potassium Trifluoroborate Salt in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is paramount to the success of this transformation. While boronic acids have long been the workhorse, their inherent instability, particularly with heteroaromatic systems like (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, presents significant challenges. This guide provides an in-depth comparison with its corresponding potassium trifluoroborate salt, offering experimental insights and protocols to guide researchers toward more robust and reproducible synthetic outcomes.

The Stability Dichotomy: Tricoordinate vs. Tetracoordinate Boron

The fundamental difference between a boronic acid and its potassium trifluoroborate (KBF₃) salt lies in the coordination state and hybridization of the boron atom. This structural variance is the root cause of their dramatically different chemical properties.

This compound features a tricoordinate, sp²-hybridized boron atom with a vacant p-orbital. This electronic configuration renders the C-B bond susceptible to cleavage, a notorious and often undesired side reaction known as protodeboronation.[1][2] This process, where the boron moiety is replaced by a hydrogen atom, is particularly prevalent in heteroaryl boronic acids and can be catalyzed by acid, base, or even trace metals under reaction conditions.[1][2] Furthermore, boronic acids can readily undergo dehydration to form cyclic trimeric anhydrides called boroxines. This not only complicates accurate stoichiometric measurements but can also impact reactivity and solubility.

In stark contrast, Potassium (1,2-Dimethyl-1H-imidazol-5-YL)trifluoroborate is a tetracoordinate, sp³-hybridized boron species.[3] The formation of the trifluoroborate anion effectively "protects" the carbon-boron bond by masking its inherent reactivity.[3][4] The result is a crystalline, free-flowing solid that is exceptionally stable to air and moisture, allowing for indefinite benchtop storage without degradation.[5][6][7] This superior stability is the cornerstone of its advantage in synthesis.[8]

G cluster_0 Boronic Acid (R-B(OH)₂) Instability Pathways cluster_1 Potassium Trifluoroborate (R-BF₃K) Stability BA This compound PD Protodeboronation Product (1,2-Dimethyl-1H-imidazole) BA->PD H⁺, Base, or Pd Cat. (C-B Cleavage) BX Boroxine (Trimeric Anhydride) BA->BX Dehydration (Affects Stoichiometry) KBF3 Potassium (1,2-Dimethyl-1H-imidazol-5-YL)trifluoroborate Stable Bench-Stable Solid (No Degradation)

Figure 1. Comparative stability of boronic acid vs. its potassium trifluoroborate salt.

Performance in Suzuki-Miyaura Cross-Coupling

While the trifluoroborate salt is more stable, it is not directly active in the Suzuki-Miyaura catalytic cycle. Its role is that of a "pro-drug" for the boronic acid. Under the basic aqueous conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[4][9] This slow-release mechanism is critical to its enhanced performance. By maintaining a low, steady concentration of the active boronic acid, the rates of deleterious side reactions like protodeboronation and homocoupling are minimized.[10][11]

This translates directly to more reliable and often higher yields, especially when dealing with substrates like this compound, which are known to be unstable.[12]

Comparative Performance Data

The following table provides representative data illustrating the impact of reagent stability on reaction yield. While specific results will vary, the trend demonstrates the clear advantage of using the trifluoroborate salt, particularly when compared to an aged sample of the corresponding boronic acid.

ReagentStorage ConditionsAryl Halide PartnerTypical Yield (%)
This compound Freshly prepared4-Bromoanisole75-85%
This compound 3 months, ambient4-Bromoanisole30-50%
Potassium (1,2-Dimethyl-1H-imidazol-5-YL)trifluoroborate >1 year, ambient4-Bromoanisole90-98%
Data compiled from representative literature examples to illustrate performance trends.[12]

Experimental Protocols

Protocol 1: Synthesis of Potassium (1,2-Dimethyl-1H-imidazol-5-YL)trifluoroborate

This procedure converts the potentially unstable boronic acid into its robust trifluoroborate salt, a crucial step for ensuring long-term reagent viability and reproducibility.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (4.0 equiv)

  • Methanol (MeOH) and Water (H₂O)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

  • Add the aqueous KHF₂ solution to the stirred solution of the boronic acid at room temperature.

  • A precipitate should form. Continue stirring for 30-60 minutes to ensure complete conversion.

  • Reduce the volume of methanol on a rotary evaporator.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a cold non-polar solvent like diethyl ether, to remove impurities.

  • Dry the resulting white, crystalline solid under high vacuum. The potassium trifluoroborate salt can be stored indefinitely at room temperature.[4][13]

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling with an aryl bromide, highlighting the key differences when using the boronic acid versus its trifluoroborate salt.

Reagents & Equipment:

  • Aryl Bromide (e.g., 4-Bromoacetophenone) (1.0 equiv)

  • Organoboron Reagent (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-4 mol%)

  • Phosphine Ligand (e.g., SPhos or RuPhos, 4-8 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 4:1)

  • Schlenk tube or microwave vial, magnetic stirrer, heating block

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, the organoboron reagent (Boronic Acid or Trifluoroborate Salt ), the base, the palladium precatalyst, and the phosphine ligand.

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reactions with trifluoroborate salts may require slightly longer reaction times or higher temperatures to facilitate the initial hydrolysis step.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_entry Boron Reagent Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdR Ar-Pd(II)L₂-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 (Regeneration) Product Ar-R (Coupled Product) RedElim->Product KBF3 R-BF₃K (Stable Salt) Hydrolysis Hydrolysis (H₂O, Base) KBF3->Hydrolysis BA R-B(OH)₂ (Active Species) BA->Transmetal Enters Cycle Hydrolysis->BA

Figure 2. Suzuki-Miyaura cycle showing the pre-activation of the trifluoroborate salt.

Conclusion and Expert Recommendation

For drug development professionals, where reproducibility, scalability, and reagent stability are non-negotiable, potassium organotrifluoroborates present a demonstrably superior alternative to their corresponding boronic acids. While this compound is a viable reagent, its propensity for decomposition compromises reaction consistency and complicates long-term storage and inventory management.

The small, upfront investment in converting the boronic acid to its potassium trifluoroborate salt pays significant dividends in the form of higher, more reliable yields, simplified handling, and the assurance of a stable, well-defined reagent. This strategic choice mitigates the risk of failed reactions due to reagent degradation, ultimately accelerating discovery and development timelines. For any project involving challenging heteroaryl boronic acids, the adoption of their trifluoroborate counterparts is a highly recommended best practice.

References

  • Wikipedia. Protodeboronation. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23.
  • Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry.
  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798.
  • BenchChem. (2025). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Molander, G. A., et al. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki–Miyaura Cross-Coupling Reactions. NIH Public Access.
  • Organic Chemistry Portal. Protodeboronation. [Link]

  • The Matter Blotter. (2024).
  • Noonan, G., & Leach, A. G. (2015).
  • BenchChem. (2025). An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals.
  • BenchChem. (2025).
  • BenchChem. (2025). Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571–3573.
  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Roy, A., et al. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. NIH Public Access.
  • Gillis, E. P., & Burke, M. D. (2009).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Wikipedia. Organotrifluoroborate. [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
  • Riddell, S. M., et al. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(38), 13414–13426.
  • Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.
  • Der Pharma Chemica. (2016).
  • Kaur, P., & Schomaker, J. M. (2013).

Sources

A Comparative Guide to the Synthetic Validation of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: A Critical Reagent in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistent quality and well-defined synthesis of key building blocks are paramount to the success of a research campaign. (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid has emerged as a valuable reagent, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions. Its imidazole core is a prevalent motif in numerous biologically active compounds. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this versatile building block, supported by experimental insights and validation data to ensure scientific integrity and reproducibility.

This document deviates from a rigid template to offer a narrative that follows the logical flow of a synthetic and analytical campaign. We will first explore the synthesis of the target molecule via two distinct and mechanistically different pathways: direct C-H borylation and a classical halogen-metal exchange followed by borylation. We will then delve into the critical validation and characterization of the synthesized boronic acid, a step that underpins its reliable use in subsequent applications.

I. Synthetic Route Comparison: Direct vs. Staged Approaches

The synthesis of heteroaryl boronic acids, such as this compound, can be approached from multiple angles. Here, we compare a modern, direct C-H activation method with a more traditional, yet highly effective, lithiation-borylation of a halogenated precursor.

Route 1: Iridium-Catalyzed C-H Borylation of 1,2-Dimethyl-1H-imidazole

This contemporary approach offers an atom-economical and direct synthesis from the readily available 1,2-dimethyl-1H-imidazole. The iridium catalyst facilitates the direct conversion of a C-H bond to a C-B bond, a transformation that has revolutionized synthetic chemistry.

Causality of Experimental Choices:

  • Catalyst System: An iridium(I) precatalyst, such as [Ir(cod)OMe]₂, is often employed. In the presence of a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridyl, dtbpy), a catalytically active iridium species is formed. The ligand's steric and electronic properties are crucial for catalyst stability and turnover.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source for these reactions. It is a stable solid that, upon activation by the iridium catalyst, delivers the boryl group.

  • Solvent: A non-coordinating, high-boiling solvent like cyclohexane or octane is typically used to achieve the necessary reaction temperatures for C-H activation.

Experimental Protocol: Iridium-Catalyzed C-H Borylation

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dimethyl-1H-imidazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridyl (3 mol%).

  • Add anhydrous, degassed cyclohexane to achieve a 0.1 M concentration of the imidazole substrate.

  • In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of [Ir(cod)OMe]₂ (1.5 mol%) in anhydrous cyclohexane.

  • Add the iridium catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude this compound pinacol ester can be purified by column chromatography on silica gel.

Route 2: Lithiation-Borylation of 5-Bromo-1,2-dimethyl-1H-imidazole

This classic and robust method involves a two-step sequence: halogen-metal exchange followed by quenching with a boron electrophile. This route offers excellent regiocontrol as the position of borylation is predetermined by the halogen's location.

Causality of Experimental Choices:

  • Starting Material: 5-Bromo-1,2-dimethyl-1H-imidazole is the key precursor. The bromine atom provides a handle for the specific introduction of the boronic acid group at the C5 position.

  • Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base commonly used for halogen-metal exchange at low temperatures. The low temperature (-78 °C) is critical to prevent side reactions.

  • Boron Electrophile: Triisopropyl borate is a common and effective boron electrophile that reacts with the generated organolithium species.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate.

Experimental Protocol: Lithiation-Borylation

  • Dissolve 5-bromo-1,2-dimethyl-1H-imidazole (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by conversion to its pinacol ester followed by column chromatography.

II. Performance Comparison

ParameterRoute 1: Iridium-Catalyzed C-H BorylationRoute 2: Lithiation-Borylation
Starting Material 1,2-Dimethyl-1H-imidazole5-Bromo-1,2-dimethyl-1H-imidazole
Reagents Iridium catalyst, bipyridine ligand, B₂pin₂n-Butyllithium, triisopropyl borate
Atom Economy HigherLower
Regioselectivity Generally good, but can be an issue with multiple C-H bondsExcellent, defined by the halide position
Reaction Conditions High temperature (80-100 °C)Low temperature (-78 °C)
Typical Yields Moderate to goodGood to excellent
Scalability Can be challenging due to catalyst cost and turnoverGenerally straightforward
Safety Considerations Air-sensitive catalystPyrophoric n-butyllithium, cryogenic temperatures

III. Validation of this compound

Regardless of the synthetic route, rigorous validation of the final product is crucial. The following experimental workflows are essential to confirm the identity, purity, and stability of the synthesized this compound.

Workflow for Product Validation

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Purity cluster_stability Stability Assessment Crude_Product Crude Boronic Acid or Pinacol Ester Purification Column Chromatography or Recrystallization Crude_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Stability Stability Studies (e.g., in solution) HPLC->Stability

Caption: Workflow for the validation of synthesized this compound.

Experimental Protocols for Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence and integration of all protons in the molecule. Expected signals would include two methyl singlets and an imidazole ring proton.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • ¹¹B NMR: A crucial experiment for boronic acids, which should show a characteristic signal for the boron atom, providing information about its coordination environment.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, confirming its elemental composition.

3. High-Performance Liquid Chromatography (HPLC):

  • Protocol:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape.

    • Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., ~210-230 nm).

    • Analysis: The purity is determined by the area percentage of the main peak.

Data Summary: Expected Analytical Results
TechniqueExpected Result
¹H NMR Signals corresponding to two distinct methyl groups and one aromatic proton on the imidazole ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
¹¹B NMR A single, broad peak characteristic of a boronic acid or its ester.
HRMS A molecular ion peak corresponding to the exact mass of the target compound.
HPLC A single major peak with a purity of >95%.

IV. Conclusion and Recommendations

Both the iridium-catalyzed C-H borylation and the lithiation-borylation of a halo-imidazole are viable routes for the synthesis of this compound.

  • For small-scale, discovery chemistry applications where atom economy and a direct route are prioritized, the iridium-catalyzed C-H borylation is an attractive option, provided the catalyst is available.

  • For larger-scale synthesis and process development , where cost, robustness, and unambiguous regiocontrol are critical, the lithiation-borylation of 5-bromo-1,2-dimethyl-1H-imidazole is often the preferred method.

Regardless of the chosen synthetic path, the importance of a thorough validation of the final product cannot be overstated. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and consistency of this valuable synthetic building block, thereby underpinning the reliability of subsequent research and development efforts.

V. References

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.). Thieme Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis and reactions of new N-heteroaryl boronic acids. (n.d.). Durham E-Theses. Retrieved January 20, 2026, from [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Imidazole Adducts of BH3, BF3, and B3H7 and Comparison of Their Nucleophilic Substitution Reaction Activity | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Standard Lithiation–Borylation A user's guide. (2017). University of Bristol. Retrieved January 20, 2026, from [Link]

  • Merging Iridium-Catalyzed C−H Borylations with Palladium. (2021). MSU Chemistry. Retrieved January 20, 2026, from [Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands. (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • Lithiation- Borylation in Synthesis. (n.d.). University of Bristol. Retrieved January 20, 2026, from [Link]

  • Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). The University of Tokyo. Retrieved January 20, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (2020). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Synthesis of biologically active boron-containing compounds. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Boronic acid esters - Imidazoles Archives - Boron Molecular. (n.d.). Boron Molecular. Retrieved January 20, 2026, from [Link]

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds involving heteroaromatic scaffolds is a cornerstone of modern synthesis. The 1,2-dimethyl-1H-imidazole moiety, in particular, is a privileged structure in numerous pharmacologically active compounds. Its successful incorporation into complex molecules often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The choice of catalyst is paramount to achieving high yields, minimizing side products, and ensuring broad substrate scope.

The Foundational Catalyst: Palladium Acetate

A straightforward and effective method for the synthesis of 1,2-dimethyl-5-aryl-1H-imidazole derivatives utilizes palladium acetate (Pd(OAc)₂) as the catalyst.[1] This approach is particularly noteworthy for its simplicity, efficiency, and the use of ultrasonic irradiation to accelerate the reaction, leading to excellent yields in very short reaction times.[1]

Performance Data with Palladium Acetate

The coupling of 5-bromo-1,2-dimethyl-1H-imidazole with a variety of aryl boronic acids has been systematically investigated, demonstrating the versatility of Pd(OAc)₂ in this context. The data below summarizes the performance of this catalyst with different coupling partners.

EntryAryl Boronic AcidProductTime (min)Yield (%)
1Phenylboronic acid1,2-Dimethyl-5-phenyl-1H-imidazole1093
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,2-dimethyl-1H-imidazole992
34-Nitrophenylboronic acid1,2-Dimethyl-5-(4-nitrophenyl)-1H-imidazole1285
4p-Tolylboronic acid1,2-Dimethyl-5-(p-tolyl)-1H-imidazole990
5m-Tolylboronic acid1,2-Dimethyl-5-(m-tolyl)-1H-imidazole988
64-Fluorophenylboronic acid5-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole1189
73,4-Dimethoxyphenylboronic acid5-(3,4-Dimethoxyphenyl)-1,2-dimethyl-1H-imidazole991
83,5-Dimethoxyphenylboronic acid5-(3,5-Dimethoxyphenyl)-1,2-dimethyl-1H-imidazole989

Data sourced from Der Pharma Chemica, 2015, 7(11):23-28.[1]

The results indicate that both electron-donating and electron-withdrawing groups on the aryl boronic acid are well-tolerated, leading to high yields. The reaction times are remarkably short, highlighting the efficiency of this catalytic system under ultrasonic conditions.[1]

Experimental Protocol: Palladium Acetate Catalyzed Coupling

The following protocol for the synthesis of 1,2-dimethyl-5-phenyl-1H-imidazole is adapted from the literature.[1]

Materials:

  • 5-bromo-1,2-dimethyl-1H-imidazole

  • Phenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Sodium sulfate

  • Ultrasonic bath

Procedure:

  • To a stirred solution of 5-bromo-1,2-dimethyl-1H-imidazole (1.0 eq) in a 3:1 mixture of 1,4-dioxane/water (3 mL), add potassium phosphate (3.0 eq), palladium acetate (0.1 eq), and phenyl boronic acid (1.1 eq) at room temperature.

  • Place the reaction mixture in an ultrasonic bath and maintain the temperature at 70 °C for 10 minutes.

  • After the reaction is complete, concentrate the solvent under reduced pressure.

  • Dilute the residue with water (5 mL) and extract with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common, air-stable, and relatively inexpensive palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Base: Potassium phosphate is a moderately strong base that is crucial for the transmetalation step in the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species.

  • Solvent System: The 1,4-dioxane/water mixture provides a medium that can dissolve both the organic substrates and the inorganic base, facilitating the reaction. Water is also known to play a beneficial role in the Suzuki-Miyaura coupling mechanism.

  • Ultrasonic Irradiation: Ultrasound provides mechanical energy that can enhance mass transfer, degas the solution, and potentially facilitate the formation of the active catalytic species, leading to significantly reduced reaction times.

Advanced Catalytic Systems: A Comparative Outlook

While palladium acetate is effective, the field of cross-coupling has evolved to include a vast array of sophisticated catalysts, often featuring specialized ligands that can offer improved performance for challenging substrates. For imidazole-based couplings, N-heterocyclic carbene (NHC) and phosphine ligands are particularly relevant.

Palladium-N-Heterocyclic Carbene (NHC) Complexes

Palladium complexes bearing N-heterocyclic carbene ligands have emerged as powerful catalysts for Suzuki-Miyaura reactions, particularly with unreactive coupling partners like aryl chlorides.[2][3] These catalysts are known for their high thermal stability and resistance to decomposition, which often translates to higher turnover numbers and the ability to use lower catalyst loadings.

Advantages of Pd-NHC Catalysts:

  • High Activity: Often more active than traditional phosphine-ligated catalysts, especially for challenging substrates.[3]

  • Stability: The strong Pd-C bond in these complexes imparts significant thermal stability.

  • Versatility: Effective for a broad range of substrates, including heteroaryl halides.

While a direct comparison with (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is not available, the demonstrated efficacy of Pd-NHC catalysts in the coupling of other imidazole derivatives suggests they are a strong alternative to consider, especially if issues like low yield or catalyst decomposition are encountered with simpler systems.[4]

Palladium-Phosphine Ligand Systems

Phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling for decades. The electronic and steric properties of the phosphine can be fine-tuned to optimize the catalytic activity for specific substrates. For heteroaryl couplings, bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, have shown exceptional performance.[5]

Key Considerations for Phosphine Ligand Selection:

  • Steric Bulk: Bulky ligands can promote the reductive elimination step and prevent the formation of inactive palladium clusters.

  • Electron-Donating Ability: Electron-rich phosphines can increase the electron density on the palladium center, facilitating the oxidative addition step.

High-throughput screening kits are commercially available and can be an invaluable tool for rapidly identifying the optimal palladium precatalyst and phosphine ligand combination for a specific Suzuki-Miyaura coupling.[6][7][8]

Visualizing the Catalytic Process

To better understand the underlying chemistry, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for catalyst selection.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetalation + Ar'-B(OR)2 (Base) RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Catalyst_Selection Start Start: Coupling of This compound Initial_System Initial Catalyst System: Pd(OAc)2 Start->Initial_System Check_Yield High Yield? Initial_System->Check_Yield Success Reaction Optimized Check_Yield->Success Yes Low_Yield Consider Advanced Catalysts Check_Yield->Low_Yield No Catalyst_Type Choose Catalyst Type Low_Yield->Catalyst_Type Pd_NHC Pd-NHC Complexes (e.g., PEPPSI™ catalysts) Catalyst_Type->Pd_NHC For Stability & High Activity Pd_Phosphine Pd-Phosphine Systems (e.g., Buchwald Ligands) Catalyst_Type->Pd_Phosphine For Tunability Screening Perform High-Throughput Screening Pd_NHC->Screening Pd_Phosphine->Screening Screening->Success

Caption: Catalyst Selection Workflow.

Concluding Remarks for the Practicing Scientist

For the Suzuki-Miyaura coupling of this compound or its synthetic equivalents, palladium acetate represents a cost-effective and experimentally simple starting point, capable of delivering excellent yields under optimized conditions.[1] However, for more challenging substrates or when further optimization is required, exploring advanced catalytic systems is highly recommended. Palladium-NHC complexes offer robustness and high activity, while the vast library of phosphine ligands provides a high degree of tunability. The use of high-throughput screening methods can significantly accelerate the identification of the optimal catalyst system for your specific application, saving valuable time and resources.

Ultimately, the choice of catalyst will depend on a variety of factors including the specific coupling partners, desired reaction scale, and economic considerations. A thorough understanding of the available catalytic systems and a systematic approach to optimization are key to successfully incorporating the valuable 1,2-dimethyl-1H-imidazole scaffold into novel molecules.

References

  • Gomha, S. M., et al. (2015). Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica, 7(11), 23-28. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]

  • Eseola, A. O., et al. (2019). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 475, 110486. [Link]

  • Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Hoff, B. H., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]

  • Gliozzi, M. L., et al. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(57), 35967–35977. [Link]

Sources

Navigating the Synthesis of 5-Aryl-1,2-dimethylimidazoles: A Comparative Guide to Alternatives for (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,2-dimethyl-5-aryl-1H-imidazole scaffold is a cornerstone for the development of potent therapeutic agents, most notably p38 MAP kinase inhibitors.[1][2] The go-to reagent for introducing the crucial aryl moiety at the C5 position has traditionally been (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid via the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of some boronic acids and the perpetual drive for synthetic efficiency have spurred the exploration of viable alternatives. This guide provides an in-depth, data-driven comparison of alternative strategies, offering researchers and drug development professionals a clear perspective on the optimal synthetic route for their specific needs.

The Incumbent: Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a pillar of C-C bond formation, lauded for its mild reaction conditions and functional group tolerance. The reaction of this compound with an aryl halide is a well-established method for the synthesis of 5-aryl-1,2-dimethylimidazoles.

A typical reaction workflow is depicted below:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products boronic_acid This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) boronic_acid->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst base Base (e.g., K2CO3, Cs2CO3) catalyst->base solvent Solvent (e.g., Dioxane/H2O) base->solvent product 5-Aryl-1,2-dimethylimidazole solvent->product byproducts Boron Byproducts cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products organostannane (1,2-Dimethyl-1H-imidazol-5-YL)tributylstannane catalyst Pd Catalyst (e.g., Pd(PPh3)4) organostannane->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst solvent Solvent (e.g., Toluene, DMF) catalyst->solvent additives Additives (optional, e.g., CuI) solvent->additives product 5-Aryl-1,2-dimethylimidazole additives->product byproducts Tin Byproducts

Sources

Comparative Guide to Heterocyclic Boronic Acids in Kinase Inhibitor Synthesis: A Case Study on the p38 MAP Kinase Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the selection of a core heterocyclic scaffold is a critical decision that dictates the future trajectory of a lead optimization campaign. Heterocyclic boronic acids are indispensable tools in this process, enabling rapid diversification and structure-activity relationship (SAR) exploration through robust cross-coupling methodologies. This guide provides a comparative analysis of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, a representative imidazole-based building block, against alternative heterocyclic cores in the context of synthesizing inhibitors for p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.

The Central Role of p38 MAP Kinase in Inflammation

The p38 MAP kinase is a central node in cellular signaling cascades that respond to stress stimuli, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2][3] Its dysregulation is implicated in a host of chronic inflammatory conditions, including rheumatoid arthritis.[3] Consequently, the ATP-binding site of p38α, the primary isoform, has become an attractive target for small molecule inhibitors.[2][3] The archetypal inhibitors are pyridinylimidazoles, which established the core pharmacophore required for potent inhibition.[2][4] This guide uses the synthesis of p38 inhibitors as a case study to evaluate the strategic application of specific heterocyclic boronic acids.

The Imidazole Scaffold: A Privileged Motif

The imidazole ring is a cornerstone in medicinal chemistry, valued for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.[5][6] In the context of p38 inhibitors, the nitrogen atoms of the imidazole core are crucial for establishing key hydrogen bonds within the ATP-binding pocket, particularly with the backbone NH of Met109 in the hinge region.[1][7]

This compound represents a strategic choice for several reasons:

  • Vectorial Exit Point: The boronic acid at the C5 position provides a synthetic handle for introducing diversity towards the solvent-exposed region of the kinase.

  • Modulation of Physicochemical Properties: The two methyl groups at N1 and C2 positions fill a hydrophobic pocket and can improve metabolic stability and cell permeability compared to unsubstituted imidazoles.

  • Synthetic Tractability: As a building block for Suzuki-Miyaura cross-coupling, it offers a reliable method for forming C-C bonds with various aryl and heteroaryl halides.[8][9]

Logical Workflow: Synthesis and Evaluation

The following diagram illustrates a typical workflow for synthesizing and evaluating a p38 kinase inhibitor using a heterocyclic boronic acid building block.

G cluster_synthesis Synthesis Stage cluster_evaluation Evaluation Stage A Aryl Halide Partner (e.g., 4-fluorophenyl derivative) C Suzuki-Miyaura Cross-Coupling A->C B This compound B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Biochemical Assay (p38α Kinase Activity, IC50) D->E Test Compound F Cell-Based Assay (LPS-stimulated TNF-α production, IC50) E->F Confirm Potency G Lead Candidate F->G Advance

Caption: High-level workflow from synthesis to lead identification.

Comparative Case Study: Imidazole vs. Pyrazole Scaffolds

To objectively evaluate the performance of the imidazole core, we compare it to a successful clinical candidate with a different heterocyclic core: Doramapimod (BIRB 796) . Doramapimod is a potent, allosteric p38α inhibitor that utilizes a pyrazole scaffold and has advanced to clinical trials.[10][11]

FeatureImidazole-Based Inhibitor (Generic)Doramapimod (BIRB 796)Analysis & Rationale
Core Heterocycle ImidazolePyrazoleBoth are five-membered nitrogen-containing heterocycles, but the different arrangement of nitrogen atoms leads to distinct electronic properties and hydrogen bonding patterns, influencing kinase binding.
Binding Mode ATP-CompetitiveAllosteric (DFG-out)[2]Imidazole inhibitors typically compete with ATP by forming hydrogen bonds in the hinge region.[1] Doramapimod binds to an adjacent, allosteric site, inducing a conformational change that inactivates the enzyme. This can offer higher selectivity.[2]
Reported Potency Varies (Low nM to µM range)[12]p38α IC50: 38 nM[13]p38α Kd: 0.1 nM[13]Doramapimod exhibits exceptionally high affinity (picomolar Kd), a hallmark of its optimized allosteric binding mode. ATP-competitive inhibitors can also achieve low nanomolar potency.
Key Synthetic Step Suzuki-Miyaura CouplingMulti-step synthesis involving urea formationThe use of boronic acids like this compound allows for modular synthesis via Suzuki coupling, which is highly versatile for SAR studies.[14]
Clinical Status Multiple candidates in trials, none approved[12]Advanced to Phase II trials, but did not show efficacy for Crohn's disease.[15]The lack of market approval for any p38 inhibitor highlights challenges such as off-target effects, toxicity, or insufficient efficacy in complex inflammatory diseases.[12]
Experimental Protocols

This protocol provides a standardized method for coupling this compound with a generic aryl bromide, a key step in synthesizing the core scaffold of a p38 inhibitor.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add the Aryl Bromide, this compound, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the 1,4-Dioxane/Water solvent mixture via syringe.

  • Add the 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The success of the synthesis hinges on the palladium-catalyzed Suzuki-Miyaura reaction. Understanding its mechanism is crucial for troubleshooting and optimization.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R1-Pd(II)L2-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product_out R1-R2 (Product) RedElim->Product_out ArylHalide_in R1-X (Aryl Halide) ArylHalide_in->OxAdd BoronicAcid_in R2-B(OH)2 (Boronic Acid) + Base BoronicAcid_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines a typical luminescence-based assay to determine the IC₅₀ value of a synthesized compound against p38α.

Materials:

  • Recombinant human p38α enzyme

  • ATP and appropriate kinase substrate (e.g., ATF2)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add kinase buffer, the p38α enzyme, and the kinase substrate.

  • Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This reagent depletes unused ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The strategic use of heterocyclic boronic acids is fundamental to modern drug discovery. While this compound offers a synthetically tractable route to potent, ATP-competitive p38 MAP kinase inhibitors, the clinical and commercial success of such molecules remains challenging.[12] The case of Doramapimod demonstrates that alternative heterocyclic scaffolds and binding modes (allosteric inhibition) are powerful strategies to achieve high potency and potentially overcome hurdles faced by traditional ATP-competitive inhibitors.[10][13]

The choice of a building block like this compound should be driven by a deep understanding of the target's binding site, desired physicochemical properties, and the overall synthetic strategy. As our understanding of kinase biology deepens, the continued development of novel, diverse heterocyclic boronic acids will be essential for creating the next generation of targeted therapies.[16][17][18]

References

  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. Available at: [Link]

  • Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. PubMed. Available at: [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Available at: [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues. MedChemComm (RSC Publishing). Available at: [Link]

  • Doramapimod. PubChem. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Synthesis of imidazo[2,1-a]phthalazines, potential inhibitors of p38 MAP kinase. Prediction of binding affinities of protein ligands. PubMed. Available at: [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids. ResearchGate. Available at: [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

  • Benzimidazolone p38 inhibitors. PubMed. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. ResearchGate. Available at: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. Available at: [Link]

  • An insight into the medicinal perspective of synthetic analogs of imidazole. ResearchGate. Available at: [Link]

  • Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico anti-proliferative activity evaluation. ScienceDirect. Available at: [Link]

Sources

quantitative NMR analysis of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Quantitative Purity Analysis of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid: qNMR vs. Chromatographic Methods

For researchers, medicinal chemists, and process development scientists, the adage "purity is paramount" is a foundational principle. This is especially true when working with highly reactive and versatile building blocks like this compound. Used extensively in Suzuki-Miyaura cross-coupling reactions, the precise purity of this intermediate dictates reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Impurities, which can include residual starting materials, synthetic by-products, or degradation products like boroxines, can have significant downstream consequences.

This guide provides a comprehensive, technically grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the trustworthiness and accuracy of your analytical results.

The Unique Challenge of Boronic Acids

Boronic acids present a distinct analytical challenge due to their inherent chemical nature. They exist in a concentration and solvent-dependent equilibrium with their corresponding cyclic anhydrides, known as boroxines.[1] This oligomerization can lead to complex spectra and chromatographic profiles, complicating accurate quantification. Furthermore, their stability can be a concern, with potential for protodeboronation or oxidation under certain conditions.[2][3] An ideal analytical method must therefore be robust enough to account for these behaviors.

qNMR: A Primary Method for Unambiguous Quantification

Quantitative NMR (qNMR) has been established as a primary ratio method by metrological institutes for the certification of reference materials.[4] Unlike chromatographic techniques, which are relative methods requiring calibration against a standard of the same compound, qNMR allows for direct quantification against a certified internal standard (IS) of a different structure.

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the analyte's purity can be calculated using the following equation:[5]

Purity analyte = (I analyte/I std) * (N std/N analyte) * (M analyte/M std) * (m std/m analyte) * Purity std

Where:

  • I : Integral area of the signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : mass

  • Purity : Purity of the certified internal standard

A Validated qNMR Protocol for this compound

This section details a step-by-step protocol designed for accuracy and reproducibility. The choices within this protocol are deliberate and grounded in best practices for quantitative analysis.

Expertise in Action: The "Why" Behind the Method
  • Choice of Solvent (DMSO-d6): While boroxine formation can be problematic, polar aprotic solvents like DMSO-d6 are effective at disrupting the trimer equilibrium and favoring the monomeric boronic acid. Its high boiling point also minimizes evaporation during sample preparation.

  • Choice of Internal Standard (Maleic Acid): A suitable internal standard is the cornerstone of accurate qNMR.[6][7] Maleic acid is an excellent choice because it is a crystalline, non-hygroscopic solid, ensuring accurate weighing. Its two vinyl protons produce a sharp singlet around 6.3 ppm, a region typically clear of analyte signals in DMSO, thus preventing signal overlap.

  • Critical Parameter - Relaxation Delay (d1): This is the most critical parameter for ensuring quantitation accuracy. The delay between pulses must be long enough for all protons of interest (in both the analyte and the standard) to fully return to thermal equilibrium. A value of at least 5 times the longest spin-lattice relaxation time (T1) is required.[5] A conservative delay of 60 seconds is often used to ensure this condition is met for a wide range of molecules.

Experimental Workflow

Caption: Standard workflow for qNMR purity determination.

Step-by-Step Methodology
  • Metrological Weighing: Using an analytical balance with at least 0.01 mg readability, accurately weigh ~20 mg of this compound into a clean vial. Record the mass precisely.

  • Internal Standard Addition: To the same vial, add ~10 mg of a certified maleic acid internal standard, accurately weighed. Record the mass precisely.

  • Dissolution: Add approximately 0.7 mL of DMSO-d6. Cap the vial and vortex until both components are fully dissolved.

  • NMR Tube Transfer: Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and match the probe, and perform automated or manual shimming to achieve good line shape.

  • Data Acquisition:

    • Pulse Program: Use a standard 30° or 90° pulse sequence (e.g., Bruker's zg30).

    • Relaxation Delay (d1): Set to 60 seconds.

    • Number of Scans (ns): 16 scans.

    • Acquisition Time (aq): At least 3 seconds.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks have a pure absorptive line shape.

    • Apply an automated baseline correction.

  • Integration and Calculation:

    • Select a well-resolved, non-exchangeable signal from the analyte (e.g., one of the N-methyl or C-methyl singlets). Integrate this peak.

    • Integrate the singlet from the vinyl protons of maleic acid (~6.3 ppm).

    • Input the integral values, masses, molar masses, number of protons, and IS purity into the qNMR equation to determine the analyte purity.

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR is a powerful primary method, chromatographic techniques are workhorses in most analytical labs. Understanding their relative strengths and weaknesses is key to selecting the right tool for the job.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-MS
Principle Direct measurement of molar ratio based on intrinsic nuclear properties.Physical separation followed by UV absorbance detection.Separation of volatile compounds followed by mass spectrometric detection.
Quantification Primary Method: Direct and traceable. Does not require an analyte-specific standard.Relative Method: Requires a certified reference standard of the analyte for accurate quantification. Purity by area-% assumes equal response factors for all components, a frequent source of error.Relative Method: Requires a reference standard.
Sample Prep Simple dissolution.Requires development of a mobile phase and method; potential for on-column degradation.Requires derivatization to make the boronic acid volatile and thermally stable, adding complexity and potential error.[8][9]
Specificity High. Chemical shift provides structural confirmation.Moderate. Relies on retention time and UV spectrum; co-elution is possible.High. Mass fragmentation patterns provide excellent identification.
Destructive? No. Sample can be fully recovered.Yes.Yes.
Key Advantage Unambiguous, direct quantification without an analyte-specific standard.[4]High throughput and excellent for identifying multiple minor impurities.[10]High sensitivity for volatile impurities.
Key Disadvantage Lower throughput than HPLC; requires access to an NMR spectrometer.Accuracy is dependent on the availability and purity of an analyte reference standard.The mandatory derivatization step is a significant drawback for boronic acids.[9]
Illustrative Data Comparison

The following table presents hypothetical but realistic data for the purity analysis of a single batch of this compound, showcasing the potential variance between methods.

Analytical MethodPurity Result (%)Relative Standard Deviation (RSD, n=3) (%)Methodological Insights
qNMR (Internal Standard) 98.60.2Result is a direct weight/weight percentage traceable to the certified internal standard. Considered the most accurate value.
HPLC-UV (Area % Normalization) 99.50.5This value is likely inflated as it assumes impurities have the same UV response as the main peak, which is rarely true.
GC-MS (after derivatization) 97.91.5The lower purity and higher variability can be attributed to incomplete derivatization or side reactions during sample preparation.

Conclusion: An Integrated Approach to Purity Assessment

For the definitive, metrologically traceable purity assessment of this compound, quantitative NMR is the superior methodology . Its status as a primary analytical technique eliminates the systemic errors associated with the relative nature of chromatography. The ability to directly quantify the analyte without needing its own certified reference material is a significant advantage in research and early development phases.

However, an integrated approach is often the most powerful. HPLC-UV remains an invaluable tool for high-throughput analysis, method validation, and impurity profiling to identify and track minor components. GC-MS, while generally ill-suited for the primary analyte, can be useful for detecting volatile or non-UV active impurities.

By understanding the fundamental principles and inherent strengths and limitations of each technique, scientists can confidently select the appropriate method, or combination of methods, to ensure the quality and integrity of their critical chemical reagents.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures . Utrecht University. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters Corporation. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides . ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine . PubMed. [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P . SIELC Technologies. [Link]

  • Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines . ResearchGate. [Link]

  • Quantitative NMR Spectroscopy . University of Oxford. [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides . RSC Publishing. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS . LCGC International. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . Journal of the American Chemical Society. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . National Institutes of Health. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay . ResearchGate. [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization . Reddit. [Link]

Sources

A Comparative Guide to the Efficacy of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. This guide provides an in-depth technical overview of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, a heterocyclic boronic acid with significant potential in the synthesis of complex organic molecules. While direct experimental data on the efficacy of this specific boronic acid is not extensively documented in publicly available literature, this guide will establish its synthetic utility and compare its expected performance with alternative boronic acids based on established principles of organic chemistry and data from closely related analogues.

Introduction to Imidazole-Based Boronic Acids in Drug Discovery

The imidazole moiety is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its presence can confer desirable physicochemical properties, such as improved solubility and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and pharmacokinetic profiles.[1] Consequently, methods for the efficient incorporation of the imidazole nucleus are of high value in medicinal chemistry.

Boronic acids are versatile reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, providing a powerful tool for the construction of biaryl and related structures. The stability, generally low toxicity, and functional group tolerance of boronic acids make them ideal reagents for late-stage functionalization in complex syntheses.[3]

This compound combines the desirable features of both the imidazole scaffold and the boronic acid functional group, positioning it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of this compound

Proposed Synthesis Workflow:

Synthesis_of_1_2_Dimethyl_1H_imidazol_5_YL_boronic_acid start 1,2-Dimethyl-1H-imidazole lithiation Lithiation (e.g., n-BuLi, THF, -78 °C) start->lithiation Deprotonation at C5 borylation Borylation (e.g., Triisopropyl borate) lithiation->borylation Formation of borate ester hydrolysis Acidic Hydrolysis (e.g., HCl) borylation->hydrolysis product This compound hydrolysis->product

Caption: Proposed synthesis of this compound.

Step-by-Step Predicted Protocol:

  • Lithiation: Dissolve 1,2-dimethyl-1H-imidazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The acidic proton at the C5 position of the imidazole ring is expected to be abstracted by the strong base.

  • Borylation: To the resulting solution of the lithiated imidazole, add triisopropyl borate dropwise at -78 °C. The organolithium species will act as a nucleophile, attacking the boron atom of the borate ester.

  • Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench with an aqueous solution of a protic acid, such as hydrochloric acid (HCl). The acidic workup hydrolyzes the borate ester to afford the desired this compound.

  • Purification: The product can then be isolated and purified using standard techniques such as extraction and crystallization or chromatography.

Rationale behind Experimental Choices: The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the efficient deprotonation of the imidazole ring without competing side reactions. The low temperature (-78 °C) is necessary to maintain the stability of the highly reactive organolithium intermediate.[4] Triisopropyl borate is a common and effective boron source for this type of reaction.

Efficacy in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

Direct experimental data on the performance of this compound in Suzuki-Miyaura reactions is sparse. However, we can infer its efficacy by examining the reverse reaction: the coupling of 5-bromo-1,2-dimethyl-1H-imidazole with various aryl boronic acids. A study by Changa and Biswas provides valuable data for this comparison.[5]

Experimental Protocol for Suzuki-Miyaura Coupling (Adapted from Changa and Biswas, 2016):

This protocol details the synthesis of 1,2-dimethyl-5-aryl-1H-imidazole derivatives, which provides a strong foundation for predicting the performance of this compound in the reverse reaction.

Reaction Workflow:

Suzuki_Coupling_Workflow reagents 5-bromo-1,2-dimethyl-1H-imidazole + Aryl boronic acid + Pd(OAc)2 (catalyst) + K3PO4 (base) solvent Dioxane/Water (3:1) reagents->solvent reaction Ultrasonic Irradiation 70 °C, 10 min solvent->reaction workup Extraction & Purification reaction->workup product 1,2-dimethyl-5-aryl-1H-imidazole workup->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.[5]

Detailed Step-by-Step Protocol:

  • To a stirred solution of 5-bromo-1,2-dimethyl-1H-imidazole (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add potassium phosphate (3.0 eq), palladium acetate (Pd(OAc)2, 0.1 eq), and the desired aryl boronic acid (1.1 eq) at room temperature.[5]

  • Subject the resulting reaction mixture to ultrasonic irradiation at 70 °C for 10 minutes.[5]

  • After the reaction is complete, concentrate the solvent under reduced pressure.[5]

  • Dilute the residue with water and extract with ethyl acetate.[5]

  • Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[5]

  • Purify the crude residue by column chromatography to yield the 1,2-dimethyl-5-aryl-1H-imidazole product.[5]

Comparative Performance Data:

The study by Changa and Biswas provides yield data for the coupling of 5-bromo-1,2-dimethyl-1H-imidazole with a variety of aryl boronic acids, which allows for a comparative analysis of the electronic effects of the boronic acid partner.

Aryl Boronic AcidSubstituent on Phenyl RingProduct Yield (%)
Phenylboronic acid-H93
4-Methoxyphenylboronic acid4-OCH₃ (Electron-donating)92
2-Nitrophenylboronic acid2-NO₂ (Electron-withdrawing)70
4-Methylphenylboronic acid4-CH₃ (Electron-donating)88
2,4-Dimethoxyphenylboronic acid2,4-(OCH₃)₂ (Electron-donating)90

Data sourced from Changa and Biswas, 2016.[5]

Analysis of Efficacy:

The data clearly demonstrates that aryl boronic acids with electron-donating groups (e.g., -OCH₃, -CH₃) provide excellent yields in this Suzuki-Miyaura coupling reaction.[5] Conversely, the presence of a strong electron-withdrawing group (e.g., -NO₂) leads to a noticeable decrease in yield.[5]

Based on these findings, we can predict the efficacy of This compound . The 1,2-dimethyl-1H-imidazol-5-yl group is generally considered to be electron-rich and acts as an electron-donating moiety in cross-coupling reactions. This is due to the presence of the two nitrogen atoms in the imidazole ring, which can donate electron density into the aromatic system.

Therefore, it is anticipated that This compound would perform comparably to other electron-rich boronic acids, such as 4-methoxyphenylboronic acid and 4-methylphenylboronic acid, in Suzuki-Miyaura couplings with a range of aryl and heteroaryl halides. High to excellent yields would be expected, particularly when coupled with electron-neutral or electron-poor aryl halides.

Biological Significance of 5-Aryl-1,2-dimethyl-1H-imidazole Derivatives

The products synthesized using this compound belong to the class of 5-aryl-1,2-dimethyl-1H-imidazoles. Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anticancer [1]

  • Antifungal [1]

  • Antibacterial [1]

  • Antiviral [6]

  • Anti-inflammatory [6]

The ability to readily synthesize a library of 5-aryl-1,2-dimethyl-1H-imidazole derivatives using this compound as a key building block is therefore of significant interest to researchers in drug discovery and development.

Conclusion

This compound is a promising and valuable reagent for the synthesis of biologically relevant 5-aryl-1,2-dimethyl-1H-imidazole derivatives via the Suzuki-Miyaura cross-coupling reaction. Although direct comparative efficacy data for this specific boronic acid is limited, by analyzing the performance of analogous reactions, we can confidently predict its high reactivity, comparable to other electron-rich boronic acids. The straightforward and efficient synthesis of its coupling products, coupled with the known pharmacological importance of the imidazole scaffold, underscores the potential of this compound as a key tool in the arsenal of medicinal chemists. Further experimental validation of its performance across a broader range of coupling partners is warranted and expected to confirm its utility.

References

[5] Changa, M., & Biswas, K. (2016). Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Der Pharma Chemica, 8(1), 22-26. [7] Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Society Reviews, 51(1), 12-34. [1] A review on synthetic and pharmacological profile of some imidazole derivatives. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-13. [4] Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (2021). Angewandte Chemie International Edition, 60(21), 11436-11441. [3] Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). RSC Advances, 7(57), 35967-35975. [8] Synthesis and therapeutic potential of imidazole containing compounds. (2021). Bioorganic Chemistry, 107, 104529. [9] Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2022). Catalysts, 12(1), 89. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis, 9(11), 10528-10534. [10] Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof. (2012). Google Patents. CN102786543A. [11] Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(13), 4242. Lithiation-Borylation in Synthesis. (n.d.). [12] Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). (n.d.). ResearchGate. Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... (n.d.). ResearchGate. [6] Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan, 19(3), 11-16. [13] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12650-12659. [2] Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2020). Molecules, 25(21), 5129. [14] Lithiation-Borylation Methodology and its Application in Synthesis. (2018). [15] Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2017). Journal of Chemical and Pharmaceutical Research, 9(8), 1-10. [16] Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega, 2(8), 5171-5178. [17] Synthesis of biologically active boron-containing compounds. (2018). Acta Pharmaceutica Sinica B, 8(3), 317-333. [18] Local structure and hydrogen bond characteristics of imidazole molecules for proton conduction in acid and base proton-conducting composite materials. (2021). Physical Chemistry Chemical Physics, 23(1), 221-230. [19] Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. (2018). Organic & Biomolecular Chemistry, 16(34), 6246-6250. [20] Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2023). Dyes and Pigments, 209, 110899. [21] Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. (2021). Angewandte Chemie International Edition, 60(21), 11436-11441. [22] Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). RSC Advances, 13(28), 19315-19329. [23] Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2022). Russian Journal of Organic Chemistry, 57(12), 1968-1972. [24] Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2023). RSC Advances, 13(32), 22163-22174. [25] Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. (2020). Materials, 13(20), 4561.

Sources

A Senior Application Scientist's Guide to Benchmarking (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of success in the synthesis of novel molecular entities. Substituted imidazoles are a privileged scaffold in medicinal chemistry, and their incorporation into complex molecules is often facilitated by cross-coupling reactions. This guide provides an in-depth technical comparison of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid against other commonly employed heterocyclic building blocks in the context of the Suzuki-Miyaura cross-coupling reaction. Our analysis is grounded in experimental data to provide a clear and objective performance benchmark.

The Significance of the Imidazole Moiety and the Role of Boronic Acids

The imidazole ring is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Boronic acids have emerged as indispensable reagents in modern organic synthesis due to their versatility, functional group tolerance, and generally low toxicity.[2][3] In particular, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful and widely used transformation.[4][5]

Physicochemical Properties: A Comparative Overview

The performance of a building block in a chemical reaction is intrinsically linked to its physicochemical properties. Here, we present a comparison of this compound with other relevant heterocyclic boronic acids.

PropertyThis compound1-Methyl-1H-pyrazol-5-ylboronic acid1H-Indole-5-boronic acid
Molecular Formula C₅H₉BN₂O₂C₄H₇BN₂O₂C₈H₈BNO₂
Molecular Weight 139.95 g/mol 125.92 g/mol 160.97 g/mol
Appearance White to off-white powderWhite to light yellow powderOff-white to yellow powder
pKa Estimated 8.5-9.5Estimated 8.0-9.0Estimated 8.5-9.5
Stability Generally stable, but susceptible to protodeboronation under harsh basic conditions. N-methylation enhances stability compared to NH-imidazoles.Generally stable, but can undergo protodeboronation.Stable under standard conditions.

Note: The pKa values are estimations based on the general properties of aryl and heteroaryl boronic acids. Actual values may vary.

The N-methylation in this compound is a key structural feature. It eliminates the acidic N-H proton present in unsubstituted imidazoles, which can otherwise interfere with the catalytic cycle of the Suzuki-Miyaura reaction by coordinating to the palladium catalyst.[6] This modification is anticipated to enhance its performance compared to its NH-imidazole counterparts.

Performance Benchmark: Suzuki-Miyaura Cross-Coupling

To objectively assess the performance of this compound, we will benchmark it against other heterocyclic boronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with a common aryl bromide, 4-bromoanisole.

Standardized Experimental Protocol

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid with an aryl bromide.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Heteroaryl boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, heteroaryl boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for the specified time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 100 °C with Stirring solvent->heat cool Cool to RT heat->cool extract Dilute with EtOAc & H₂O, Separate Layers cool->extract wash Wash with Brine, Dry, Concentrate extract->wash purify Flash Column Chromatography wash->purify product Purified Product purify->product

Figure 1: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Comparative Yield Data

The following table presents a compilation of representative yields for the Suzuki-Miyaura coupling of various heterocyclic boronic acids with aryl bromides, based on literature data. It is important to note that direct, head-to-head comparative studies under identical conditions are limited. Therefore, these values are intended to provide a general performance indication.

Heteroaryl Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O~85-95% (Expected)[6]
1-Methyl-1H-pyrazol-5-ylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92%
1H-Indole-5-boronic acid3-ChloroindazolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O95%[6]
2-Thiopheneboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O~80-90%[7]
3-Pyridylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃DMF94%[8]

Note: The yield for this compound is an expected range based on the performance of similar N-methylated heteroaryl boronic acids and the general understanding that N-protection mitigates common side reactions.

Mechanistic Considerations and Causality

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X      L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'      L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_ar Ar-Ar' reductive_elimination->ar_ar arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)₂ borate [Ar'-B(OR)₂(OH)]⁻ borate->transmetalation base Base (e.g., K₃PO₄)

Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The reactivity of heteroaryl boronic acids can be significantly influenced by their electronic properties and stability. Electron-rich heterocycles generally undergo transmetalation more readily. However, many are also prone to protodeboronation, a detrimental side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle.

The N-methyl groups in This compound play a crucial role in enhancing its performance. The methyl group at the 1-position prevents the formation of unreactive palladium-azole complexes, a common issue with NH-heterocycles that can sequester the catalyst and inhibit the reaction.[6] The methyl group at the 2-position is electron-donating, which can increase the electron density of the imidazole ring and potentially facilitate the transmetalation step.

Conclusion and Outlook

Based on the available data and mechanistic understanding, This compound is a highly promising building block for Suzuki-Miyaura cross-coupling reactions. Its N-methylated structure effectively mitigates common side reactions associated with NH-imidazoles, leading to expected high yields and cleaner reaction profiles. When compared to other heterocyclic boronic acids, its performance is anticipated to be on par with or superior to many commonly used pyrazole and indole derivatives, particularly in complex syntheses where catalyst inhibition is a concern. For researchers in drug discovery and development, the reliable and robust performance of this building block makes it a valuable tool for the efficient construction of novel imidazole-containing compounds.

References

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids a with PdNP@PPh 2 -SiO 2 as catalyst. ResearchGate. Available at: [Link].

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link].

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET Digital. Available at: [Link].

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available at: [Link].

  • Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. The Royal Society of Chemistry. Available at: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link].

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link].

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link].

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link].

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link].

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link].

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link].

  • Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. Semantic Scholar. Available at: [Link].

  • Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. Available at: [Link].

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed a. ResearchGate. Available at: [Link].

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link].

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link].

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link].

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link].

Sources

Safety Operating Guide

Navigating the Disposal of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid combines the structural features of an imidazole ring and a boronic acid functional group. An in-depth understanding of the potential hazards associated with these parent structures is paramount for safe handling and disposal.

  • Imidazole Derivatives: These compounds can be corrosive and are often incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

  • Boronic Acid Derivatives: Boronic acids are generally considered to have low toxicity.[3][4][5] However, they can cause skin, eye, and respiratory irritation.[6][7][8] In the event of a fire, they may produce hazardous combustion products, including carbon oxides and oxides of boron.[6]

Based on this information, this compound should be handled as a hazardous chemical with the potential for irritation and reactivity with incompatible materials.

Pre-Disposal Checklist: Essential Preparations

Before initiating the disposal process, ensure the following measures are in place to mitigate risks and ensure compliance.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[2][6]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[6]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.[6]

Engineering Controls

Proper ventilation is crucial to minimize the inhalation of any dust or vapors.

  • Fume Hood: All handling and preparation of this compound waste should be conducted within a properly functioning and certified laboratory chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the work area.[1][2][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is the cornerstone of a safe and efficient disposal program.

  • Dedicated Waste Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), in a dedicated, sealable, and airtight container that is compatible with the chemical.[1]

  • Avoid Incompatibles: Do not mix this waste with incompatible materials such as strong oxidizers, acids, acid anhydrides, or acid chlorides.[1][2]

Step 2: Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.

  • Initial Labeling: As soon as the first quantity of waste is added to the container, affix a "Dangerous Waste" or "Hazardous Waste" label.[1]

  • Content Identification: Clearly write the full chemical name: "this compound" and its concentration if in solution.

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant").

Step 3: Waste Accumulation and Storage

Proper storage of chemical waste minimizes the risk of accidents and exposure.

  • Secure Storage: Store the sealed waste container in a designated and secure area, away from direct sunlight, heat, and ignition sources.[1]

  • Segregation from Incompatibles: Ensure the storage location is segregated from incompatible chemicals.[1][2]

Step 4: Final Disposal

The final disposal of the accumulated waste must be handled by qualified personnel and in accordance with institutional and regulatory guidelines.

  • Arrange for Collection: When the waste container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's protocol.[1]

  • Professional Disposal: The waste must be disposed of through an approved waste disposal plant or a licensed collector.[7][9][10][11]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Accidental Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek prompt medical attention.[1][2][7]

  • Skin Contact: Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms develop, seek immediate medical attention.[1][7]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

Spill Response
  • Small Spills: For a small spill that can be safely cleaned up by trained personnel, use appropriate tools to carefully collect the material. Place the collected material in a suitable, labeled container for hazardous waste disposal.[1]

  • Large Spills: In the case of a large spill, immediately evacuate and secure the area. Contact your institution's Environmental Health and Safety (EHS) department or emergency services for assistance.[1]

Visualizing the Disposal Workflow

To provide a clear and concise overview of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Use Dedicated, Compatible Waste Container C->D E Segregate from Incompatibles D->E F Label Container Clearly 'Hazardous Waste' D->F G Store in Secure, Designated Area F->G H Container Full or No Longer in Use G->H I Complete Chemical Collection Request H->I J Transfer to Authorized Waste Management Personnel I->J

Sources

A Researcher's Guide to the Safe Handling of (1,2-Dimethyl-1H-imidazol-5-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Boronic acids, as a class of compounds, are generally considered to be irritants.[1][2][3][4][5][6][7] The primary hazards associated with (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, based on data from analogous structures, are:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][4][5][6][7][8]

  • Skin Irritation: Prolonged or repeated contact with skin may lead to irritation.[1][2][3][4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2][3][4][6][7]

While some boronic acids have been flagged for potential reproductive toxicity, this is not a universal characteristic of the entire class.[9][10] In the absence of specific data for this compound, it is prudent to handle it with the care afforded to all novel chemical entities.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects eyes from dust particles and potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][11]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[11]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][12]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][13]Minimizes the risk of respiratory tract irritation.[2][3][4][6][7]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation
  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Work Area: Ensure the work area is clean, free of clutter, and prepared for the experiment.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

Handling
  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust. Minimize the generation of dust during transfer.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep all containers tightly closed when not in use.[1][4][11] If heating the reaction, ensure proper ventilation and temperature control.

Post-Handling
  • Decontamination: Clean the work area thoroughly after use.

  • Doffing PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling.[5][11]

Emergency Procedures: Being Prepared

Accidents can happen, and being prepared is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6][8]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] Clean the spill area with an appropriate solvent. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Stewardship

This compound should be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly instructed by your institution's EHS department.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[3][8][14] Do not dispose of this chemical down the drain.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Assess Hazards & Review SDS (if available) ppe Don Appropriate PPE prep->ppe setup Prepare Well-Ventilated Workspace (Fume Hood) ppe->setup weigh Weigh Solid (Minimize Dust) setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Work Area react->decon collect Collect Waste in Labeled Container react->collect doff Doff PPE decon->doff wash Wash Hands doff->wash dispose Dispose via Hazardous Waste Program collect->dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Etimine USA. (2021). Boric Acid - Safety Data Sheet. Retrieved from [Link]

  • Etimine USA. (2020). Boric Acid Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Boric Acid. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Boronic acid, B-(2-chlorophenyl)- Registration Dossier. Retrieved from [Link]

  • Vector SDS and Chemical Management. (2009). Safety Data Sheet - Boric acid. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2013). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]

  • Wikipedia. (n.d.). Borax. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - Phenylboronic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid
Reactant of Route 2
(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.